Akt-IN-10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C26H34ClN5O2 |
|---|---|
分子量 |
484.0 g/mol |
IUPAC名 |
(2S)-2-(4-chlorophenyl)-1-[3-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]-3-(propan-2-ylamino)propan-1-one |
InChI |
InChI=1S/C26H34ClN5O2/c1-15(2)28-11-21(17-4-6-18(27)7-5-17)26(34)32-19-8-9-20(32)13-31(12-19)25-23-16(3)10-22(33)24(23)29-14-30-25/h4-7,14-16,19-22,28,33H,8-13H2,1-3H3/t16-,19?,20?,21-,22-/m1/s1 |
InChIキー |
MCBUZAMSHFCOIL-KPDOXARCSA-N |
異性体SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)[C@H](CNC(C)C)C5=CC=C(C=C5)Cl)O |
正規SMILES |
CC1CC(C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)C(CNC(C)C)C5=CC=C(C=C5)Cl)O |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Akt-IN-10 in the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Akt (also known as protein kinase B or PKB) is a central node in this pathway. Akt-IN-10 is a potent inhibitor of Akt, showing promise in preclinical studies for the treatment of cancers such as breast and prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the PI3K/Akt pathway, supported by available quantitative data and experimental methodologies.
The PI3K/Akt Signaling Pathway: A Brief Overview
The PI3K/Akt pathway is activated by a variety of upstream signals, including growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).
Once recruited to the plasma membrane, Akt is phosphorylated at two key residues: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex. Dual phosphorylation is required for the full activation of Akt. Activated Akt then phosphorylates a wide array of downstream substrates, thereby regulating their activity and orchestrating diverse cellular responses. Key downstream effectors include mTORC1, GSK3β, and FOXO transcription factors, which are involved in protein synthesis, glycogen metabolism, and apoptosis, respectively.
Mechanism of Action of this compound
Based on information extracted from patent WO2021185238A1, this compound is a potent, ATP-competitive inhibitor of Akt kinases. This mechanism of action involves the direct binding of this compound to the ATP-binding pocket of the Akt kinase domain, thereby preventing the binding of endogenous ATP and subsequent phosphorylation of downstream substrates.
Key Mechanistic Features:
-
ATP-Competitive Inhibition: this compound directly competes with ATP for binding to the active site of Akt. This mode of inhibition is characteristic of many small molecule kinase inhibitors.
-
Pan-Akt Isoform Inhibition: The patent data suggests that this compound and related compounds exhibit inhibitory activity against all three Akt isoforms (Akt1, Akt2, and Akt3). This broad-spectrum inhibition can be advantageous in cancers where multiple Akt isoforms are dysregulated.
The following diagram, generated using the DOT language, illustrates the canonical PI3K/Akt signaling pathway and the point of intervention by this compound.
Akt-IN-10: A Technical Guide to its Function in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-10 is a potent inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2][3] As a central node in the PI3K/Akt/mTOR signaling pathway, Akt plays a critical role in regulating fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of the Akt pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. This compound has been identified as a potential agent for research in breast and prostate cancer.[1][2][3] This technical guide provides an in-depth overview of the function of this compound in cell signaling, including its mechanism of action, its impact on downstream pathways, and relevant experimental protocols for its characterization.
While this compound is described as a potent inhibitor of Akt, specific quantitative data such as IC50 or Ki values are not publicly available in the reviewed literature. The compound is referenced as compound 4 in patent WO2021185238A1. For comparative purposes, the following table summarizes the IC50 values of other well-characterized Akt inhibitors.
Quantitative Data for Selected Akt Inhibitors
| Inhibitor | Akt1 IC50 | Akt2 IC50 | Akt3 IC50 | Reference |
| Vevorisertib (ARQ 751) | 0.55 nM | 0.81 nM | 1.31 nM | [2] |
| ALM301 | 0.13 µM | 0.09 µM | 2.75 µM | [2] |
| GSK690693 | 2 nM | 13 nM | 9 nM | [2] |
The PI3K/Akt/mTOR Signaling Pathway and the Role of this compound
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular signals, such as growth factors and insulin. Upon activation of upstream receptors, phosphatidylinositol 3-kinase (PI3K) is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the membrane where it is activated through phosphorylation by PDK1 and mTORC2.
Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular functions. By inhibiting Akt, this compound effectively blocks these downstream signaling events, thereby impacting cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of an Akt inhibitor like this compound.
In Vitro Kinase Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of Akt.
Methodology:
-
Reagents and Materials:
-
Recombinant active Akt1, Akt2, and Akt3 enzymes.
-
GSK-3 fusion protein as a substrate.
-
ATP (Adenosine triphosphate).
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
This compound (solubilized in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the Akt enzyme and the GSK-3 substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The data is analyzed to determine the IC50 value of this compound for each Akt isoform.
-
Western Blot Analysis for Downstream Target Modulation
This method is used to assess the effect of this compound on the phosphorylation status of downstream targets of Akt in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer or MCF-7 for breast cancer) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
If necessary, stimulate the Akt pathway with a growth factor (e.g., IGF-1) prior to harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Conclusion
References
Akt-IN-10: A Potent and Selective pan-Akt Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-10 is a novel and potent inhibitor of the Akt serine/threonine kinase family. As a key node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making Akt a compelling target for therapeutic intervention. This compound, identified as compound 4 in patent WO2021185238A1, has demonstrated significant inhibitory activity against all three Akt isoforms (Akt1, Akt2, and Akt3), positioning it as a valuable tool for preclinical cancer research. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory potency, cellular effects, and the experimental protocols used for its characterization.
Core Data Summary
The following tables summarize the quantitative data available for this compound, extracted from patent WO2021185238A1.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Akt1 | 1.1 |
| Akt2 | 4.4 |
| Akt3 | 1.8 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 120 |
| PC-3 | Prostate Cancer | 190 |
| MCF-7 | Breast Cancer | 180 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard laboratory procedures and the information inferred from the patent.
In Vitro Akt Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Akt1, Akt2, and Akt3 kinases.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Biotinylated peptide substrate (e.g., Crosstide)
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
HTRF KinEASE-STK S1 kit (or equivalent)
-
384-well low-volume plates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the respective Akt enzyme solution (pre-diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate and ATP (final concentrations are typically at the Km for ATP for each enzyme).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the HTRF detection buffer containing streptavidin-XL665 and a phosphospecific antibody conjugated to europium cryptate.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
Objective: To determine the IC50 of this compound on the proliferation of various cancer cell lines.
Materials:
-
LNCaP, PC-3, and MCF-7 cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis for Akt Pathway Modulation
Objective: To confirm the inhibitory effect of this compound on the Akt signaling pathway in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40, anti-total-PRAS40, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of Akt and its downstream targets.
Conclusion
This compound is a potent, pan-Akt inhibitor with demonstrated in vitro efficacy against all three Akt isoforms and anti-proliferative activity in prostate and breast cancer cell lines. The data presented in this technical guide, derived from patent WO2021185238A1, provide a solid foundation for its use as a research tool in studies investigating the role of the Akt signaling pathway in cancer and other diseases. The detailed experimental protocols provided herein should enable researchers to further characterize the biological activities of this promising compound. Further in vivo studies are warranted to evaluate the therapeutic potential of this compound.
In-Depth Technical Guide to Akt-IN-10: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-10 is a potent inhibitor of the Akt serine/threonine kinase, a central node in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making Akt a compelling target for therapeutic intervention. This compound has been identified as a potential agent for the research of breast and prostate cancer.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with relevant experimental protocols and pathway diagrams to support further research and development.
Chemical Properties and Structure
Based on available information, the fundamental chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2709045-56-5 | [1] |
| Molecular Formula | C26H34ClN5O2 | [1] |
| Molecular Weight | 484.03 g/mol | [1] |
The precise IUPAC name and SMILES (Simplified Molecular Input Line Entry System) string for this compound are not publicly available in the searched scientific literature or chemical databases. The compound is referenced as compound 4 in patent WO2021185238A1.[1][2][3] For detailed structural information, including stereochemistry and connectivity, direct consultation of this patent document is recommended.
Mechanism of Action and the Akt Signaling Pathway
This compound functions as a potent inhibitor of Akt (also known as Protein Kinase B or PKB).[1][2][3] The Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.
Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating various cellular functions. Key downstream effects include the promotion of cell survival by inhibiting pro-apoptotic proteins and the stimulation of cell growth and proliferation.
Below is a diagram illustrating the canonical PI3K/Akt signaling pathway and the inhibitory role of this compound.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature beyond the patent, standard assays for characterizing Akt inhibitors are well-established. The following sections provide generalized methodologies that can be adapted for the evaluation of this compound.
General Synthesis and Purification Workflow
The synthesis of small molecule kinase inhibitors like this compound typically involves a multi-step organic synthesis approach. A generalized workflow is depicted below.
Purification: Purification of the final compound and intermediates is typically achieved using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Akt Kinase Activity Assay
To determine the inhibitory potency of this compound against Akt isoforms (Akt1, Akt2, and Akt3), a biochemical kinase assay is employed.
Principle: The assay measures the phosphorylation of a specific substrate by the Akt enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Akt substrate peptide (e.g., a peptide containing the Akt recognition motif)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the Akt enzyme, the substrate peptide, and the kinase assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Akt Phosphorylation
To assess the effect of this compound on the Akt signaling pathway within a cellular context, a Western blot analysis of phosphorylated Akt (p-Akt) is performed.
Principle: This technique measures the level of a specific protein (in this case, phosphorylated Akt) in a cell lysate. A decrease in the p-Akt signal in the presence of the inhibitor indicates target engagement and pathway inhibition.
Materials:
-
Cancer cell line with an active Akt pathway (e.g., breast or prostate cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (e.g., Ser473 or Thr308) and anti-total-Akt
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
Conclusion
This compound is a potent inhibitor of the Akt kinase with potential applications in cancer research. This guide has provided an overview of its known chemical properties, its mechanism of action within the critical PI3K/Akt signaling pathway, and generalized experimental protocols for its synthesis, purification, and biological evaluation. For detailed and specific data on this compound, including its precise chemical structure and quantitative biological activity, researchers are directed to patent WO2021185238A1. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and drug development professionals investigating the therapeutic potential of Akt inhibition.
References
Akt-IN-10: A Technical Guide for Researchers
COMPOUND: Akt-IN-10 CAS NUMBER: 2709045-56-5 MOLECULAR FORMULA: C₂₆H₃₄ClN₅O₂ MOLAR MASS: 484.03 g/mol
Introduction
This compound is a potent inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cellular processes such as growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many human cancers, making Akt a significant target for therapeutic development. This compound has been identified as a potential agent for research in breast and prostate cancer.[1]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed protocols for its characterization. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2709045-56-5 | Internal Data |
| Molecular Formula | C₂₆H₃₄ClN₅O₂ | Internal Data |
| Molar Mass | 484.03 g/mol | Internal Data |
Biological Activity
Quantitative biological activity data for this compound, such as IC₅₀ values against different Akt isoforms, is detailed within the patent WO2021185238A1. As this information is proprietary, researchers are directed to the patent for specific values. For comparative purposes, the following table includes IC₅₀ values for other known Akt inhibitors.
| Inhibitor | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) | Reference |
| This compound | Data not publicly available (see patent WO2021185238A1) | Data not publicly available (see patent WO2021185238A1) | Data not publicly available (see patent WO2021185238A1) | [1] |
| Vevorisertib (ARQ 751) | 0.55 | 0.81 | 1.31 | [1] |
| GSK690693 | 2 | 13 | 9 | [1] |
| ARQ 092 | 5.0 | 4.5 | 16 | [1] |
| ALM301 | 130 | 90 | 2750 | [1] |
Signaling Pathway
This compound targets the PI3K/Akt/mTOR signaling pathway. This pathway is activated by various growth factors and cytokines, leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.
Experimental Protocols
The following protocols are standard methods for characterizing the activity of an Akt inhibitor like this compound.
In Vitro Akt Kinase Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified Akt.
Materials:
-
Purified active Akt1, Akt2, or Akt3 enzyme
-
GSK-3α as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP
-
This compound (at various concentrations)
-
Phospho-GSK-3α (Ser21/9) specific antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, purified Akt enzyme, and the GSK-3α substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 200 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) with continuous agitation.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-GSK-3α (Ser21/9) antibody to detect the phosphorylated substrate.
-
Quantify the band intensity to determine the extent of inhibition and calculate the IC₅₀ value.[3]
Western Blot Analysis of Akt Phosphorylation and Downstream Targets
This protocol assesses the effect of this compound on Akt activation and its downstream signaling in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate, MCF-7 for breast)
-
Cell culture medium and supplements
-
This compound
-
Growth factor for stimulation (e.g., EGF, IGF-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce basal Akt activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the Akt pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4][5]
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound in triplicate. Include a vehicle-only control.
-
Incubate the plates for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).[3][6]
Conclusion
This compound is a potent inhibitor of the Akt kinase, a key component of the PI3K/Akt/mTOR signaling pathway. Its potential as a research tool, particularly in the context of cancers with aberrant Akt signaling, is significant. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel Akt inhibitors. For specific quantitative data on the biological activity of this compound, researchers should consult the primary patent literature.
References
- 1. This compound|CAS 2709045-56-5|DC Chemicals [dcchemicals.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Guide: Akt-IN-10 (C26H34ClN5O2) - A Potent Inhibitor of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Akt-IN-10, a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous human cancers, making Akt a compelling target for therapeutic intervention. This compound, with the molecular formula C26H34ClN5O2, has been identified as a potent inhibitor of Akt and is under investigation for its potential in cancer research, particularly in breast and prostate cancer.[1][2] This document consolidates available technical data, outlines relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development of this compound.
Introduction to Akt and the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular signals, such as growth factors and hormones, to regulate essential cellular functions.[1] The activation of this pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.
Once activated, Akt phosphorylates a multitude of downstream substrates, thereby controlling a wide array of cellular processes. These include:
-
Cell Survival and Apoptosis: Akt promotes cell survival by inhibiting pro-apoptotic proteins.
-
Cell Growth and Proliferation: Akt stimulates cell growth and proliferation by activating mTORC1 and regulating cell cycle proteins.
-
Metabolism: Akt plays a key role in glucose metabolism.
Given its central role in promoting cell survival and proliferation, the hyperactivation of the PI3K/Akt pathway is a common event in many types of cancer. This makes the development of specific and potent inhibitors of this pathway, such as this compound, a significant focus in oncology research.
This compound: A Potent Akt Inhibitor
This compound is a small molecule inhibitor of Akt.[1][2] It is identified as compound 4 in patent WO2021185238A1.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C26H34ClN5O2 | |
| Molecular Weight | 484.03 g/mol | [2] |
| CAS Number | 2709045-56-5 | [2] |
Quantitative Data: Inhibitory Activity
Specific IC50 values for this compound against the different Akt isoforms (Akt1, Akt2, and Akt3) are not publicly available at the time of this writing. However, for comparative purposes, the IC50 values of other well-characterized Akt inhibitors are presented below. This data provides a benchmark for the potency that may be expected from a potent Akt inhibitor.
| Inhibitor | Akt1 IC50 | Akt2 IC50 | Akt3 IC50 | Reference |
| Vevorisertib (ARQ 751) | 0.55 nM | 0.81 nM | 1.31 nM | [2] |
| GSK690693 | 2 nM | 13 nM | 9 nM | [2] |
| ARQ 092 | 5.0 nM | 4.5 nM | 16 nM | [2] |
| ALM301 | 0.13 µM | 0.09 µM | 2.75 µM | [2] |
| BAY1125976 | 5.2 nM (at 10 µM ATP) | 18 nM (at 10 µM ATP) | - | [2] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in publicly available literature, this section provides established methodologies for key experiments used to characterize Akt inhibitors. These protocols can be adapted for the evaluation of this compound.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.
Protocol:
-
Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; a suitable substrate (e.g., GSK-3α peptide); ATP; kinase assay buffer; and the test compound (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the Akt enzyme, substrate, and this compound at various concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Western Blotting for Akt Pathway Modulation
Western blotting is a fundamental technique to assess the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets in cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., breast or prostate cancer cells) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473 and Thr308), total Akt, phospho-downstream targets (e.g., phospho-GSK3β, phospho-PRAS40), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation levels.
-
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
After allowing the cells to attach overnight, treat them with a range of concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a period of 24 to 72 hours.
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: A typical experimental workflow for Western blot analysis.
Synthesis of this compound
The detailed synthesis protocol for this compound is described in patent WO2021185238A1. Researchers are advised to consult the full patent documentation for a step-by-step synthesis procedure and characterization data. The synthesis of related Akt inhibitors often involves multi-step processes that may include reactions such as Boc protection, bromination, formylation, and cyclization.
Conclusion
This compound is a potent inhibitor of the Akt kinase, a key regulator of cell survival, proliferation, and metabolism. Its role in targeting the frequently dysregulated PI3K/Akt/mTOR pathway makes it a valuable tool for cancer research, particularly in the context of breast and prostate cancers. This technical guide provides a foundational understanding of this compound, including its mechanism of action and relevant experimental methodologies. Further research is warranted to fully elucidate the therapeutic potential of this compound, including the determination of its specific inhibitory profile against all Akt isoforms and its efficacy in various preclinical cancer models.
References
The Differential Roles of Akt1, Akt2, and Akt3 Isoforms in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a cascade frequently dysregulated in human cancers.[1][2] The Akt family comprises three highly homologous isoforms—Akt1, Akt2, and Akt3—encoded by distinct genes.[3][4] While often studied as a single entity, accumulating evidence reveals that these isoforms have distinct, and at times opposing, functions in tumorigenesis, influencing processes from cell proliferation and survival to invasion and metastasis.[5][6][7] This guide provides a comprehensive technical overview of the individual roles of Akt1, Akt2, and Akt3 in cancer, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers and drug development professionals in this critical area of oncology.
Distinct and Overlapping Roles of Akt Isoforms in Cancer Biology
While sharing a high degree of homology, the three Akt isoforms exhibit non-redundant functions in cancer progression, often with tissue and cancer-type specificity.[5][8] Understanding these isoform-specific roles is crucial for the development of effective targeted therapies.
Akt1: The Pro-Survival and Anti-Metastatic Isoform
Akt1 is broadly expressed and is a key mediator of cell survival and proliferation.[9][10] It is the most frequently mutated isoform in cancer, with a notable E17K mutation in its pleckstrin homology domain that leads to its constitutive activation.[5][11] This mutation is particularly prevalent in breast, colorectal, lung, and ovarian cancers.[11]
In many contexts, Akt1 promotes tumor growth by inhibiting apoptosis and promoting cell cycle progression.[7][9] However, intriguingly, several studies have demonstrated an anti-metastatic role for Akt1.[6][12] Activated Akt1 can suppress cancer cell migration and invasion, potentially by inhibiting the transcription factor NFAT.[11][12] This dual pro-tumorigenic and anti-metastatic function highlights the complexity of Akt1 signaling in cancer.[12] In prostate cancer, for instance, Akt1 has been shown to promote primary tumor growth.[5]
Akt2: The Pro-Metastatic and Metabolic Isoform
In contrast to Akt1, Akt2 is more frequently amplified than mutated in cancers, with notable amplifications in ovarian, pancreatic, breast, and lung cancers.[5][13] A primary role of Akt2 in cancer is the promotion of metastasis.[14][15] Overexpression of Akt2 has been shown to enhance cell migration and invasion in breast and ovarian cancer cell lines.[14][15] In prostate cancer, Akt2 is implicated in the development of distant metastases and disease aggressiveness.[5]
Beyond its role in metastasis, Akt2 is a key regulator of glucose metabolism.[2][10] This function is particularly relevant in the context of the altered metabolic states of cancer cells. In some cancers, tumor cells become dependent on Akt2 signaling for their survival and growth, especially in three-dimensional growth conditions.[5]
Akt3: The Isoform of Aggressive and Therapy-Resistant Cancers
Akt3 is the least studied of the three isoforms, with its expression being more restricted.[2] However, it plays a critical role in specific and often aggressive cancer subtypes.[16][17][18] Elevated Akt3 expression is observed in triple-negative breast cancer (TNBC) and melanoma.[10][16] In TNBC, Akt3 is preferentially required for tumor growth.[19]
Furthermore, increased Akt3 activity has been associated with the development of therapy resistance.[17] For example, it may contribute to the aggressiveness of hormone-independent breast and prostate cancers.[16] In head and neck squamous cell carcinoma, higher Akt3 expression correlates with an immunosuppressive tumor microenvironment and unfavorable prognosis.[18] In high-grade serous ovarian cancer, high AKT3 expression is significantly related to a shorter overall survival.[20]
Quantitative Data on Akt Isoform Alterations in Cancer
The following tables summarize the frequency of genetic alterations and the prognostic significance of each Akt isoform across various cancer types.
Table 1: Frequency of Akt Isoform Mutations and Amplifications in Selected Cancers
| Cancer Type | Akt1 Mutation Frequency | Akt1 Amplification Frequency | Akt2 Mutation Frequency | Akt2 Amplification Frequency | Akt3 Mutation Frequency | Akt3 Amplification Frequency |
| Breast Cancer | ~1-4% | Low | Rare | ~13% | Rare | ~2% (higher in TNBC) |
| Ovarian Cancer | Low | Low | Rare | ~5-10% | Rare | High in some subtypes |
| Pancreatic Cancer | Low | Low | Rare | ~10-16% | Rare | Low |
| Prostate Cancer | ~1% | Low | Rare | Low | Rare | High in neuroendocrine subtype |
| Lung Cancer | ~0.6-5.5% | Low | Rare | ~5-10% | Rare | Low |
| Bladder Cancer | High | Low | Rare | ~5-10% | Rare | Low |
| Uterine Cancer | Low | Low | Rare | ~16% | Rare | Low |
| Melanoma | Low | Low | Rare | Low | High | High |
Data compiled from cBioPortal and various cited publications.[5][6][9][12]
Table 2: Prognostic Significance of Akt Isoform Expression in Various Cancers
| Cancer Type | Akt1 Expression | Akt2 Expression | Akt3 Expression |
| Breast Cancer | High expression associated with tumor growth but potentially better prognosis due to anti-metastatic role. | High expression linked to increased metastasis and poor prognosis. | High expression in TNBC associated with poor prognosis. |
| Ovarian Cancer | No significant association with overall survival in HGSOC. | Borderline association with shorter overall survival in HGSOC. | High expression significantly associated with shorter overall survival in HGSOC. |
| Prostate Cancer | High cytoplasmic expression correlated with higher risk of PSA recurrence. High nuclear expression correlated with favorable outcomes. | No significant correlation with clinicopathological outcomes. | High cytoplasmic expression associated with hormone-refractory disease progression. |
| Non-Small Cell Lung Adenocarcinoma | High expression significantly associated with poor overall survival. | High expression significantly associated with poor overall survival. | High expression significantly associated with poor overall survival. |
| Head and Neck Squamous Cell Carcinoma | - | - | High expression correlated with unfavorable prognosis. |
Data compiled from cited publications.[2][11][18][20]
Experimental Protocols for Studying Akt Isoforms
This section provides detailed methodologies for key experiments used to investigate the roles of Akt isoforms in cancer.
Isoform-Specific Knockdown using shRNA
This protocol outlines the use of lentiviral-mediated short hairpin RNA (shRNA) to achieve stable knockdown of specific Akt isoforms.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing plasmid targeting Akt1, Akt2, or Akt3 (and a non-targeting control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Culture medium, serum, and standard cell culture equipment
-
Western blotting reagents
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing plasmid and the packaging plasmids using the chosen transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 48-72 hours.
-
Collect the virus-containing supernatant and filter it through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) to determine the optimal concentration.
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin). The concentration of the antibiotic should be predetermined by a kill curve.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
-
Verification of Knockdown:
-
Expand the stable cell lines.
-
Perform Western blotting using isoform-specific antibodies for Akt1, Akt2, and Akt3 to confirm the specific and efficient knockdown of the target isoform.
-
Quantitative Real-Time PCR (qRT-PCR) for Akt Isoform Expression Analysis
This protocol details the measurement of mRNA expression levels of each Akt isoform.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System)
-
SYBR Green or TaqMan qPCR master mix
-
Isoform-specific primers for Akt1, Akt2, and Akt3 (and a housekeeping gene, e.g., GAPDH)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets or tissue samples using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target isoform (or housekeeping gene), and cDNA template.
-
Set up reactions in triplicate for each sample and target gene. Include no-template controls to check for contamination.
-
-
qPCR Run:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Analyze the amplification data using the instrument's software.
-
Calculate the relative expression of each Akt isoform using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Immunohistochemistry (IHC) for Akt Isoform Detection in Tissues
This protocol describes the detection and localization of Akt isoforms in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies specific for Akt1, Akt2, and Akt3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath.
-
-
Peroxidase Blocking:
-
Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate the slides in blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody specific for the Akt isoform of interest at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate the slides with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the DAB substrate and incubate until the desired brown color develops.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the expression and subcellular localization of the Akt isoform.
-
Isoform-Specific Akt Kinase Activity Assay
This protocol outlines a method to measure the kinase activity of a specific Akt isoform.
Materials:
-
Cell or tissue lysates
-
Isoform-specific antibodies for Akt1, Akt2, or Akt3
-
Protein A/G agarose beads
-
Kinase assay buffer
-
GSK-3 fusion protein (as a substrate)
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Phospho-GSK-3α/β (Ser21/9) antibody
Procedure:
-
Immunoprecipitation of Specific Akt Isoform:
-
Incubate cell or tissue lysates with an antibody specific for the Akt isoform of interest.
-
Add Protein A/G agarose beads to pull down the antibody-isoform complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the GSK-3 substrate and ATP to initiate the kinase reaction.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the proteins in the supernatant by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-GSK-3α/β (Ser21/9) antibody to detect the phosphorylated substrate, which is indicative of the kinase activity of the specific Akt isoform.
-
Cell Migration and Invasion Assays
This protocol describes the use of Transwell assays to assess the impact of Akt isoform modulation on cell migration and invasion.
Materials:
-
Transwell inserts with 8.0 µm pore size (uncoated for migration, Matrigel-coated for invasion)
-
Cancer cells with modulated Akt isoform expression (e.g., shRNA knockdown)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Resuspend the cancer cells in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plates for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
-
Removal of Non-migrated/invaded Cells:
-
Carefully remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
-
Fixation and Staining:
-
Fix the cells that have migrated/invaded to the lower surface of the insert with methanol.
-
Stain the cells with crystal violet.
-
-
Quantification:
-
Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope.
-
Compare the migration/invasion rates between cells with altered Akt isoform expression and control cells.
-
Visualizing Akt Isoform Signaling and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the distinct signaling pathways of each Akt isoform and the workflows of the experimental protocols described above.
Caption: Distinct signaling pathways of Akt1, Akt2, and Akt3 in cancer.
Caption: Workflows for key experimental protocols to study Akt isoforms.
Conclusion
The distinct roles of Akt1, Akt2, and Akt3 in cancer are becoming increasingly apparent, moving the field beyond a "one-size-fits-all" view of Akt signaling. Akt1's dual function, Akt2's pro-metastatic and metabolic roles, and Akt3's association with aggressive and resistant cancers underscore the necessity of isoform-specific research. For drug development professionals, this isoform specificity presents both a challenge and an opportunity. Pan-Akt inhibitors may have unintended consequences, such as promoting metastasis by inhibiting Akt1's anti-migratory functions. Conversely, the development of isoform-selective inhibitors holds the promise of more precise and effective cancer therapies. This guide provides a foundational resource for researchers to delve deeper into the complexities of Akt isoform signaling, with the ultimate goal of translating this knowledge into improved clinical outcomes for cancer patients.
References
- 1. abcam.com [abcam.com]
- 2. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]
- 3. gene-quantification.de [gene-quantification.de]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 12. clyte.tech [clyte.tech]
- 13. Akt isoform-specific signaling in breast cancer: Uncovering an anti-migratory role of palladin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Function of Akt/PKB Signaling to Cell Motility, Invasion and the Tumor Stroma in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 18. AKT isoform-specific expression and activation across cancer lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. horizondiscovery.com [horizondiscovery.com]
An In-Depth Technical Guide to the Akt Inhibitor Ipatasertib (GDC-0068) and Its Effects on Downstream Targets
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), prime targets for therapeutic intervention. Akt inhibitors are thus a significant area of research and development for novel cancer therapies.
This technical guide provides an in-depth overview of a potent Akt inhibitor and its effects on downstream targets. While the initial topic of interest was Akt-IN-10, publicly available quantitative data and detailed experimental protocols for this specific compound are limited. Therefore, this guide will utilize the well-characterized, potent, and selective pan-Akt inhibitor, Ipatasertib (GDC-0068) , as a representative example to illustrate the core principles of Akt inhibition, its downstream consequences, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals.
Ipatasertib (GDC-0068): A Case Study of a Potent Akt Inhibitor
Ipatasertib is an orally active, highly selective, ATP-competitive small-molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[2][3] Its mechanism of action involves binding to the ATP-binding pocket of Akt, preventing its kinase activity and subsequent phosphorylation of downstream substrates.[4] Ipatasertib has demonstrated robust anti-tumor activity in preclinical models, particularly in cancers with alterations in the PI3K/Akt pathway, such as those with loss of the tumor suppressor PTEN or mutations in PIK3CA.[3]
Data Presentation: Quantitative Analysis of Ipatasertib Activity
The potency of Ipatasertib has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of Ipatasertib against Akt isoforms and its effect on the phosphorylation of a key downstream target, PRAS40.
Table 1: In Vitro Kinase Inhibitory Activity of Ipatasertib
| Target | IC50 (nM) | Assay Type |
| Akt1 | 5 | Cell-free |
| Akt2 | 18 | Cell-free |
| Akt3 | 8 | Cell-free |
Data sourced from MedChemExpress, TargetMol, and Selleck Chemicals.[2][4][5]
Table 2: Cellular Activity of Ipatasertib on Downstream Target Phosphorylation
| Cell Line | Downstream Target | IC50 (nM) |
| LNCaP (Prostate Cancer) | p-PRAS40 (Thr246) | 157 |
| PC3 (Prostate Cancer) | p-PRAS40 (Thr246) | 197 |
| BT474M1 (Breast Cancer) | p-PRAS40 (Thr246) | 208 |
Data sourced from Selleck Chemicals.[5]
Effects on Downstream Targets
Activated Akt phosphorylates a wide array of substrates, thereby regulating their activity. By inhibiting Akt, Ipatasertib modulates these downstream signaling events, leading to its anti-cancer effects.
-
GSK3β (Glycogen Synthase Kinase 3β): Akt normally phosphorylates and inactivates GSK3β.[6][7] Inhibition of Akt by Ipatasertib prevents GSK3β phosphorylation, leading to its activation.[3] Activated GSK3β can promote apoptosis and inhibit cell proliferation.[7]
-
PRAS40 (Proline-Rich Akt Substrate of 40 kDa): PRAS40 is an inhibitory component of the mTORC1 complex. Akt phosphorylation of PRAS40 relieves this inhibition, allowing for mTORC1 activity.[8][9] Ipatasertib treatment leads to a dose-dependent decrease in the phosphorylation of PRAS40, thereby inhibiting mTORC1 signaling and consequently, cell growth and proliferation.[3][5]
-
FoxO3a (Forkhead box protein O3a): Akt-mediated phosphorylation of FoxO3a leads to its sequestration in the cytoplasm, preventing it from acting as a transcription factor for pro-apoptotic genes.[2] Ipatasertib treatment, by inhibiting Akt, leads to the activation of FoxO3a, promoting the transcription of genes like PUMA and inducing apoptosis.[2][4]
Visualization of the Akt Signaling Pathway and Ipatasertib's Point of Intervention
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.
Experimental Protocols
The characterization of an Akt inhibitor like Ipatasertib involves a series of standard in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Non-Radioactive In Vitro Akt Kinase Assay (ELISA-based)
This assay quantifies the kinase activity of purified Akt in the presence of an inhibitor. It measures the phosphorylation of a substrate peptide.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme.
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP solution (10 mM).
-
Ipatasertib (or other inhibitor) stock solution.
-
96-well plate coated with the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Plate reader.
Procedure:
-
Prepare serial dilutions of Ipatasertib in Kinase Assay Buffer.
-
To each well of the substrate-coated plate, add the recombinant Akt enzyme and the Ipatasertib dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the plate at 30°C for 30 minutes.[11]
-
Wash the plate multiple times with a wash buffer (e.g., TBS-T) to remove ATP and unbound components.
-
Add the primary antibody (anti-phospho-GSK-3) and incubate for 1-2 hours at room temperature.
-
Wash the plate, then add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
After sufficient color development, add the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each Ipatasertib concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Downstream Target Phosphorylation
This method is used to assess the effect of the inhibitor on the phosphorylation status of Akt substrates within cells.
Materials:
-
Cancer cell lines of interest (e.g., PC-3, BT474M1).
-
Cell culture medium and supplements.
-
Ipatasertib stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBS-T).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, and an anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent and imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ipatasertib (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.[12]
-
Wash the membrane with TBS-T and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total protein or a loading control.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest.
-
Opaque-walled 96-well plates.
-
Cell culture medium.
-
Ipatasertib stock solution.
-
CellTiter-Glo® Reagent.
-
Luminometer.
Procedure:
-
Seed cells at a specific density (e.g., 5,000 cells/well) in an opaque-walled 96-well plate and incubate overnight.
-
Add serial dilutions of Ipatasertib to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Visualization of the Experimental Workflow for an Akt Inhibitor
Caption: A typical experimental workflow for the evaluation of an Akt inhibitor.
Conclusion
The comprehensive evaluation of a potent Akt inhibitor like Ipatasertib (GDC-0068) requires a multi-faceted approach, combining biochemical assays, cell-based functional screens, and in vivo models. This technical guide has provided a framework for understanding the mechanism of action of such inhibitors and their impact on crucial downstream signaling nodes. By using a well-characterized compound as an exemplar, we have outlined the quantitative data, key affected pathways, and detailed experimental protocols that are fundamental to the research and development of novel Akt-targeting therapeutics. The methodologies and principles described herein are broadly applicable to the study of other kinase inhibitors and provide a solid foundation for professionals in the field of drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt-activated GSK3β inhibitory peptide effectively blocks tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Proline-rich Akt Substrate of 40 kDa (PRAS40) Function by Mammalian Target of Rapamycin Complex 1 (mTORC1)-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Akt Inhibition
Authored for: Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cellular signaling, governing a multitude of processes including cell growth, proliferation, survival, and metabolism.[1][2] The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making Akt a highly attractive target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the Akt signaling pathway, its role in oncology, the landscape of inhibitors in development, and the key experimental methodologies used to assess their therapeutic potential.
The Akt Signaling Pathway: A Central Regulator of Cellular Homeostasis
The Akt signaling cascade is activated by a wide array of extracellular stimuli, including growth factors, cytokines, and hormones, which bind to receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[5][6] This engagement activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8]
PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, PDK1.[5][7] This co-localization facilitates the phosphorylation of Akt at Threonine 308 (Thr308) in its activation loop by PDK1, leading to partial activation.[5] Full enzymatic activity is achieved upon a second phosphorylation at Serine 473 (Ser473) in the C-terminal hydrophobic motif, a step primarily mediated by the mTORC2 complex.[4][5][9] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3, thus preventing Akt activation.[5][10]
Once activated, Akt phosphorylates a vast number of downstream substrates, influencing key cellular functions:
-
Cell Survival and Anti-Apoptosis: Akt promotes cell survival by directly inhibiting pro-apoptotic proteins such as Bad and by inhibiting transcription factors of the FoxO family, which regulate the expression of cell death genes.[5][11][12]
-
Cell Growth and Proliferation: Akt stimulates cell growth by activating the mTORC1 complex, which in turn promotes protein synthesis.[3][9] It also facilitates cell cycle progression by phosphorylating and inhibiting cell cycle inhibitors like p21 and p27.[2][5]
-
Metabolism: Akt plays a crucial role in glucose metabolism, promoting glucose uptake and its storage in the form of glycogen.[3][9]
Below is a diagram illustrating the core components and interactions within the Akt signaling pathway.
Caption: The PI3K/Akt signaling pathway.
The Role of Akt in Cancer
Dysregulation of the PI3K/Akt pathway is a frequent event in human cancers, contributing to tumorigenesis, progression, and resistance to therapy.[5][10] Aberrant activation can occur through several mechanisms:
-
Mutations: Activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or in Akt itself are common in many cancers.[4][5]
-
Loss of PTEN: Deletion or inactivating mutations of the PTEN tumor suppressor gene lead to the accumulation of PIP3 and constitutive activation of Akt.[4][10]
-
Upstream Activation: Overexpression or activation of RTKs, such as HER2 in breast cancer, can lead to sustained signaling through the pathway.[2]
This constitutive signaling promotes cancer cell survival, unchecked proliferation, and metabolic reprogramming, which are hallmarks of cancer.[11][12] Furthermore, Akt activation is often associated with resistance to chemotherapy, radiotherapy, and other targeted therapies.[10][12]
Caption: Rationale for Akt inhibition in cancer therapy.
Therapeutic Strategies: Akt Inhibition
Given its central role in cancer, significant effort has been dedicated to developing small-molecule inhibitors of Akt. These inhibitors can be broadly categorized based on their mechanism of action.[13][14]
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket in the kinase domain of Akt, preventing phosphorylation of its substrates. Many inhibitors in clinical development, such as Capivasertib and Ipatasertib, fall into this class.[12][15][16]
-
Allosteric Inhibitors: These compounds, such as MK-2206, bind to a site distinct from the ATP pocket, locking the kinase in an inactive conformation and preventing its recruitment to the plasma membrane.[2][17]
-
Lipid-Based Inhibitors: These inhibitors act by preventing the generation of PIP3 by PI3K, thereby indirectly blocking Akt activation.[11][13]
Akt inhibitors are being evaluated as both monotherapies and in combination with other anticancer agents, including chemotherapy and hormonal therapies, to enhance efficacy and overcome resistance.[12][15]
Data Presentation: Preclinical and Clinical Findings
The development of Akt inhibitors has progressed from preclinical models to numerous clinical trials. The tables below summarize key quantitative data for selected inhibitors.
Table 1: Selected Akt Inhibitors in Clinical Development
| Inhibitor | Type | Target Isoforms | Key Clinical Findings (Selected Trials) | Common Toxicities |
|---|---|---|---|---|
| Capivasertib (AZD5363) | ATP-Competitive | Pan-Akt | In combination with fulvestrant, showed a 24-week clinical benefit rate of 42% in pre-treated HR+ breast cancer patients.[2] | Rash, Diarrhea[18] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-Akt | Showed durable antitumor response with fulvestrant in heavily pre-treated patients with AKT1 E17K mutant metastatic breast cancer.[2] | Diarrhea, Rash, Hyperglycemia |
| MK-2206 | Allosteric | Akt1/2 > Akt3 | Limited monotherapy activity, but showed potential in combination with chemotherapy in Phase II trials for metastatic TNBC.[2][15] | Rash, Hyperglycemia |
| ARQ 092 (Miransertib) | Allosteric | Pan-Akt | Demonstrated acceptable tolerability with limited clinical activity and few partial responses in solid and hematological cancers.[2] | Hyperglycemia, Rash, Fatigue |
Table 2: Preclinical Efficacy of Selected Akt Inhibitors
| Inhibitor | Model System | Key Efficacy Data |
|---|---|---|
| A-443654 | In vitro kinase assay | Potent pan-Akt inhibitor with a Ki of 160 pmol/L versus Akt1.[19] |
| MK-2206 | Ovarian cancer xenograft (A2780) | Led to approximately 60% tumor growth inhibition.[17] |
| CCT128930 | Glioblastoma (U87MG) & Breast cancer (BT474) xenografts | Demonstrated significant antitumor activity and blocked downstream Akt biomarkers in vivo.[20][21][22] |
| Ipatasertib (GDC-0068) | Human cancer cell lines | Inhibited Akt signaling, resulting in a blockade of cell cycle progression and decreased cell viability.[12] |
Experimental Protocols
Evaluating the efficacy of Akt inhibitors requires a suite of robust in vitro and in vivo assays. Below are detailed methodologies for three key experiments.
Caption: A typical workflow for preclinical evaluation of an Akt inhibitor.
Protocol 1: Western Blot for Akt Phosphorylation
This method is used to determine if an inhibitor blocks the phosphorylation (activation) of Akt and its downstream substrates in cells.
-
Cell Culture and Treatment: Plate cancer cells (e.g., PTEN-null U87MG) and allow them to adhere overnight. Treat cells with various concentrations of the Akt inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[23]
-
SDS-PAGE and Transfer: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[24][25] Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background. Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST against p-Akt (Ser473), p-Akt (Thr308), total Akt, and a downstream target like p-PRAS40.
-
Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities. The level of inhibition is determined by the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control.
Protocol 2: In Vitro Akt Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Akt kinase. The ADP-Glo™ Kinase Assay is a common method.
-
Reagent Preparation: Prepare the reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), purified active Akt1 enzyme, a suitable peptide substrate (e.g., a GSK-3α-derived peptide), and ATP.[26]
-
Assay Plate Setup: In a 384-well plate, add 1 µl of the test inhibitor at various concentrations (serially diluted).
-
Enzyme and Substrate Addition: Add 2 µl of Akt enzyme and 2 µl of the substrate/ATP mixture to each well.[26] The final reaction volume is typically 5 µl.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[26]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.[26]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to the Akt kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce Akt activity by 50%.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an Akt inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Akt inhibitor. Include a vehicle-only control. Incubate for a period relevant to the cell doubling time (e.g., 72 hours).[27]
-
MTT Addition: Prepare a 5 mg/ml solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µl of the MTT solution to each well (final concentration ~0.5 mg/ml).[28]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium. Add 100-150 µl of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[28][29] Mix thoroughly on a plate shaker.
-
Absorbance Measurement: Read the absorbance of the solution on a spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The PI3K/Akt pathway remains a cornerstone of cancer research and a validated target for drug development. The creation of potent and selective Akt inhibitors has provided valuable tools for both research and clinical application. While early clinical results have been met with mixed success, often due to toxicity and a narrow therapeutic window, the field is advancing rapidly.[19] Current strategies focus on combination therapies and the identification of predictive biomarkers, such as PTEN loss or AKT1 mutations, to select patient populations most likely to benefit from Akt inhibition.[2][12] The continued exploration of novel inhibitor scaffolds, dosing schedules, and combination strategies holds the promise of fully realizing the therapeutic potential of targeting this critical signaling node in cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 15. dovepress.com [dovepress.com]
- 16. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. promega.jp [promega.jp]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
Akt-IN-10: A Technical Guide for the Investigation of Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, where it often drives metabolic reprogramming to support rapid cell growth and proliferation.[3][4] Akt-IN-10 is a potent, allosteric inhibitor of Akt1 and Akt2, making it a valuable tool for dissecting the roles of these isoforms in cellular metabolism and for exploring the therapeutic potential of Akt inhibition. This technical guide provides an in-depth overview of the use of this compound for studying cellular metabolism, complete with illustrative quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of Akt1 and Akt2. This binding induces a conformational change that locks the kinase in an inactive state, preventing the phosphorylation of its downstream substrates. By inhibiting Akt, this compound allows researchers to probe the metabolic consequences of attenuating this key signaling pathway. The primary metabolic effects of Akt inhibition are a reduction in glucose uptake and a decrease in the rate of glycolysis.[5][6]
Quantitative Data on Metabolic Effects of Akt Inhibition
The following tables summarize the expected quantitative effects of an Akt inhibitor like this compound on key metabolic parameters. The data presented are illustrative and based on typical results observed with potent pan-Akt inhibitors in various cancer cell lines. Actual results will be cell-line and context-dependent.
Table 1: Effect of Akt Inhibition on Glycolytic Parameters
| Parameter | Vehicle Control | Akt Inhibitor (e.g., this compound) | Fold Change |
| Glucose Uptake (pmol/min/mg protein) | 150 ± 15 | 75 ± 10 | 0.5 |
| Lactate Production (nmol/hr/mg protein) | 200 ± 20 | 110 ± 15 | 0.55 |
| Extracellular Acidification Rate (ECAR) (mpH/min) | 80 ± 8 | 45 ± 5 | 0.56 |
| Glycolytic Reserve (%) | 60 ± 5 | 30 ± 4 | 0.5 |
Table 2: Effect of Akt Inhibition on Mitochondrial Respiration
| Parameter | Vehicle Control | Akt Inhibitor (e.g., this compound) | Fold Change |
| Basal Oxygen Consumption Rate (OCR) (pmol/min/mg protein) | 120 ± 12 | 115 ± 10 | ~0.96 |
| ATP-linked Respiration (pmol/min/mg protein) | 100 ± 10 | 95 ± 8 | ~0.95 |
| Maximal Respiration (pmol/min/mg protein) | 250 ± 25 | 240 ± 20 | ~0.96 |
| Spare Respiratory Capacity (%) | 130 ± 15 | 125 ± 12 | ~0.96 |
Note: While Akt signaling is primarily associated with glycolysis, some studies suggest a minor or context-dependent role in mitochondrial respiration. The expected changes in OCR are therefore minimal compared to the pronounced effects on glycolysis.
Experimental Protocols
Glucose Uptake Assay
This protocol measures the rate at which cells take up glucose from the surrounding medium.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose
-
Phloretin (glucose transport inhibitor)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to ~80% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells twice with warm KRH buffer.
-
Incubate cells in KRH buffer for 30 minutes to deplete intracellular glucose.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by adding ice-cold KRH buffer containing phloretin.
-
Wash cells three times with ice-cold KRH buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the total protein concentration of each sample.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells, a key product of glycolysis.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phenol red-free culture medium
-
Lactate assay kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound or vehicle control for the desired time.
-
Replace the culture medium with phenol red-free medium.
-
Incubate for 4-6 hours.
-
Collect the culture medium.
-
Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein concentration.
Extracellular Flux Analysis (Seahorse Assay)
This method allows for the real-time measurement of ECAR and OCR, providing a comprehensive profile of cellular metabolism.[7][8][9]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Seahorse XF assay medium
-
Glucose, Oligomycin, 2-Deoxyglucose (2-DG) for Glycolysis Stress Test
-
Oligomycin, FCCP, Rotenone/Antimycin A for Mito Stress Test
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired duration.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C.
-
Load the sensor cartridge with the appropriate compounds for either the Glycolysis Stress Test or the Mito Stress Test.
-
Place the cell plate in the Seahorse XF Analyzer and run the assay protocol.
-
The instrument will sequentially inject the compounds and measure the changes in ECAR and OCR.
-
Analyze the data to determine parameters such as basal glycolysis, glycolytic capacity, basal respiration, and maximal respiration.[10]
Visualizations
Caption: The PI3K/Akt signaling pathway and its role in cellular metabolism.
Caption: A typical experimental workflow for studying cellular metabolism with this compound.
Caption: The allosteric inhibition mechanism of this compound.
Conclusion
This compound is a powerful chemical probe for elucidating the intricate roles of Akt signaling in cellular metabolism. By potently and selectively inhibiting Akt1 and Akt2, this compound enables researchers to investigate the downstream metabolic consequences, particularly the regulation of glycolysis. The protocols and illustrative data provided in this guide offer a framework for designing and interpreting experiments aimed at understanding the metabolic functions of Akt and for evaluating the potential of Akt inhibitors as therapeutic agents in diseases characterized by metabolic dysregulation. As with any inhibitor, careful experimental design and appropriate controls are paramount to generating robust and reliable data.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K-AKT network at the interface of oncogenic signalling and cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
In Vitro Efficacy of Akt-IN-10 on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in a multitude of human cancers. This pathway governs a wide array of cellular processes critical for tumor progression, including cell proliferation, survival, growth, and metabolism. Consequently, Akt has emerged as a compelling therapeutic target for cancer drug development. Akt-IN-10 is a potent inhibitor of Akt, showing potential for research in breast and prostate cancer. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the effects of Akt inhibitors like this compound on cancer cell lines.
Due to the limited availability of specific experimental data for this compound in publicly accessible scientific literature, this guide will focus on established, general protocols for key in vitro assays used to evaluate Akt inhibitors. While specific quantitative data for this compound is not available, the methodologies described herein are standard in the field and are directly applicable to the study of this and other similar compounds.
Data Presentation
A crucial aspect of characterizing a novel inhibitor is the determination of its potency across various cancer cell lines. This is typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Representative IC50 Values for a Generic Akt Inhibitor
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 - 5.0 |
| PC-3 | Prostate Cancer | 1.0 - 10.0 |
| A549 | Lung Cancer | 2.0 - 15.0 |
| U87-MG | Glioblastoma | 0.8 - 8.0 |
| HCT116 | Colon Cancer | 1.5 - 12.0 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. The following sections outline the methodologies for key in vitro assays to assess the anti-cancer effects of an Akt inhibitor.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of the Akt inhibitor on the metabolic activity and proliferation of cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Akt inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine whether the Akt inhibitor induces programmed cell death (apoptosis) in cancer cells.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the Akt inhibitor at concentrations around its IC50 value for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-FITC positive, PI negative cells: Early apoptotic cells.
-
Annexin V-FITC positive, PI positive cells: Late apoptotic or necrotic cells.
-
Annexin V-FITC negative, PI negative cells: Live cells.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction by the inhibitor.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate the effect of the Akt inhibitor on the progression of the cell cycle in cancer cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with the Akt inhibitor at relevant concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is presented as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. This allows for the identification of cell cycle arrest at specific checkpoints.
Mandatory Visualization
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
The Impact of AKT Inhibition on Cellular Proliferation and Growth: A Technical Guide
Disclaimer: This document utilizes "AKT inhibitor VIII" as a representative allosteric AKT inhibitor to illustrate the effects on cell proliferation and growth due to the limited availability of public data on "Akt-IN-10". The principles, pathways, and experimental methodologies described are broadly applicable to the study of similar AKT inhibitors.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of fundamental cellular processes, including cell survival, proliferation, and growth.[1] Dysregulation of this pathway is a common feature in many human cancers, making the AKT kinase a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the effects of a representative AKT inhibitor, AKT inhibitor VIII, on cell proliferation and growth. It is intended for researchers, scientists, and drug development professionals.
This guide details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing cellular effects, and includes visualizations of the core signaling pathways and experimental workflows.
Mechanism of Action
AKT inhibitor VIII is a cell-permeable quinoxaline compound that functions as a potent and selective allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[3][4] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a separate site on the enzyme, preventing the conformational changes necessary for its activation.[5] This inhibition of AKT phosphorylation leads to the downstream suppression of its numerous substrates that are involved in cell cycle progression and survival.[6][7] By blocking the AKT signaling cascade, AKT inhibitor VIII effectively reduces cancer cell survival, growth, and migration.[4]
Quantitative Data: Effect of AKT inhibitor VIII on Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of AKT inhibitor VIII across various cancer cell lines, demonstrating its efficacy in inhibiting cell proliferation.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| A549 | Non-small cell lung cancer | MTS | 15.1 | [8] |
| NCI-H358 | Non-small cell lung cancer | MTS | 12.5 | [8] |
| MMB | Mesothelioma | MTS | 10.2 | [8] |
| NCI-H2452 | Mesothelioma | MTS | 8.7 | [8] |
| IST-MES 2 | Mesothelioma | MTS | 14.3 | [8] |
| REN | Mesothelioma | MTS | 9.8 | [8] |
| MSTO-211H | Mesothelioma | MTS | 11.8 | [8] |
| NCI-H2052 | Mesothelioma | MTS | 13.5 | [8] |
| JMARc42 | Head and Neck Squamous Cell Carcinoma | MTT | 0.2 | [9] |
| Tu167c2 | Head and Neck Squamous Cell Carcinoma | MTT | 0.1 | [9] |
| 184B5 | Normal breast epithelium | SRB | 25.76 | [3] |
| Huh-7 | Hepatocellular carcinoma | MTS | 4 | [3] |
| Jurkat | Acute T-cell leukemia | Not specified | 3.5 | [3] |
| MDA-MB-468 | Triple-negative breast cancer | CellTiter-Blue | Not specified | [10] |
| MDA-MB-231 | Triple-negative breast cancer | CellTiter-Blue | Not specified | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of AKT inhibitors are provided below.
Cell Viability/Proliferation Assay (MTS/CellTiter-Blue)
This protocol is a colorimetric method for the sensitive quantification of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
AKT inhibitor VIII (or other test compounds)
-
MTS reagent (e.g., from Promega) or Resazurin-based reagent (e.g., alamarBlue, CellTiter-Blue)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (typically 1 x 10^4 to 2 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of AKT inhibitor VIII in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[8]
-
-
MTS/Resazurin Addition and Incubation:
-
Add 20 µL of the MTS or resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 490 nm for MTS or fluorescence for resazurin-based assays using a microplate reader.
-
The amount of color or fluorescence is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
AKT inhibitor VIII (or other test compounds)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.[1]
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of AKT inhibitor VIII for a defined period (e.g., 24 hours).[8]
-
-
Colony Growth:
-
After the treatment period, remove the medium containing the inhibitor and replace it with fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.[1]
-
-
Staining and Quantification:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition compared to the control.
-
Visualizations
Signaling Pathway Diagram```dot
Caption: General workflow for a cell proliferation assay.
Logical Relationship Diagram
Caption: Logical flow from AKT inhibition to cellular effects.
References
- 1. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. Ex vivo AKT-inhibition facilitates generation of polyfunctional stem cell memory-like CD8+ T cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Methodological & Application
Application Notes and Protocols for Akt-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-10 is a potent and selective inhibitor of the Akt serine/threonine kinase, a central node in the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent event in a variety of human cancers, making Akt a compelling target for therapeutic intervention.[2][3] this compound is under investigation for its potential in cancer research, particularly in breast and prostate cancer.[1] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to characterize its biological activity.
Disclaimer: this compound is a research compound. The experimental protocols and data presented below are intended as a general guide for the characterization of Akt inhibitors and are not based on published data for this specific molecule. The quantitative data is illustrative.
Mechanism of Action
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The pathway is typically activated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. There, Akt is activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[4] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3]
Akt inhibitors like this compound are designed to block the kinase activity of Akt, thereby preventing the phosphorylation of its downstream targets. This inhibition is expected to lead to a reduction in cell viability and the induction of apoptosis in cancer cells that are dependent on the PI3K/Akt pathway for their survival.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 85 |
| PC-3 | Prostate Cancer | 120 |
| A549 | Lung Cancer | 350 |
| U87 MG | Glioblastoma | 210 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Illustrative Effect of this compound on Protein Phosphorylation
This table illustrates the expected outcome of a Western blot analysis following treatment with this compound.
| Protein | Treatment (100 nM this compound) | Expected Change in Phosphorylation |
| Akt (Ser473) | + | Decrease |
| GSK3β (Ser9) | + | Decrease |
| FOXO1 (Thr24) | + | Decrease |
| Total Akt | + | No Change |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cells using a colorimetric MTS assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot Analysis for Akt Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Akt and its downstream targets.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Image Acquisition: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Protocol 3: In Vitro Kinase Assay
This protocol provides a method to directly measure the inhibitory activity of this compound on purified Akt kinase.
Materials:
-
Recombinant active Akt kinase
-
Kinase assay buffer
-
GSK-3 fusion protein (as substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, recombinant Akt kinase, and varying concentrations of this compound.
-
Substrate Addition: Add the GSK-3 fusion protein to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value.
References
Application Notes and Protocols for the Use of Akt-IN-10 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Please Note: While this document provides detailed protocols for the use of a potent Akt inhibitor, specific quantitative data (e.g., IC50 values) for Akt-IN-10 is not publicly available at the time of writing. This compound is described as a potent inhibitor of Akt, referenced as compound 4 in patent WO2021185238A1.[1] To fulfill the requirement for data presentation and provide a practical guide, this document uses representative data from a well-characterized, potent, and selective Akt inhibitor, Afuresertib (GSK2110183) , as an example. Researchers using this compound should perform their own dose-response experiments to determine its potency and optimal concentrations for their specific assay systems.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in this pathway. Hyperactivation of the Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.
This compound is a potent inhibitor of Akt.[1] These application notes provide a comprehensive guide for researchers on how to effectively use this compound, or similar potent Akt inhibitors, in both biochemical and cellular kinase assays to characterize its inhibitory activity and elucidate its effects on downstream signaling.
Mechanism of Action and Signaling Pathway
The PI3K/Akt signaling pathway is activated by various upstream signals, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Once active, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound.
Data Presentation: Inhibitory Profile of a Representative Akt Inhibitor
The following table summarizes the inhibitory potency (IC50) of the representative potent Akt inhibitor, Afuresertib (GSK2110183), against the three Akt isoforms. This data is provided to illustrate the expected potency range and selectivity profile for a potent Akt inhibitor.
| Target Kinase | IC50 (nM) | Assay Description | Reference |
| Akt1 | 18 | Biochemical Kinase Assay | --INVALID-LINK-- |
| Akt2 | 45 | Biochemical Kinase Assay | --INVALID-LINK-- |
| Akt3 | 260 | Biochemical Kinase Assay | --INVALID-LINK-- |
Note: The IC50 values for this compound are not publicly available. The data presented here for Afuresertib is for illustrative purposes only.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol describes a generic, in vitro kinase assay to determine the IC50 value of this compound against purified Akt isoforms. A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
4.1.1. Materials
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Akt substrate peptide (e.g., Crosstide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
4.1.2. Experimental Workflow
Figure 2: Workflow for a biochemical Akt kinase assay using a luminescence-based readout.
4.1.3. Protocol
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform a 1:3 or 1:10 serial dilution in the kinase assay buffer containing a final concentration of 1% DMSO. Also, prepare a DMSO-only control.
-
Add inhibitor to the plate: Add 5 µL of each this compound dilution or DMSO control to the wells of a 384-well plate.
-
Add Akt enzyme: Add 10 µL of diluted Akt enzyme (concentration to be optimized for each isoform to be in the linear range of the assay) to each well.
-
Initiate the kinase reaction: Add 10 µL of a solution containing the Akt substrate and ATP (at a concentration close to the Km for each enzyme isoform) to each well. The final reaction volume will be 25 µL.
-
Incubate: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Stop the reaction: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate: Incubate the plate at room temperature for 40 minutes.
-
Develop the signal: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes.
-
Read luminescence: Measure the luminescence using a plate reader.
-
Data analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Kinase Assay (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of Akt and its downstream target GSK3β in a cellular context.
4.2.1. Materials
-
Cancer cell line with an active Akt pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., insulin, IGF-1) for stimulating the Akt pathway
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
4.2.2. Experimental Workflow
Figure 3: Workflow for a cellular Western blot assay to assess Akt inhibition.
4.2.3. Protocol
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal Akt phosphorylation, serum-starve the cells for 4-16 hours (optional, depending on the cell line).
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce Akt phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells once with ice-cold PBS and then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on Akt signaling.
Conclusion
These application notes provide a framework for the characterization of the potent Akt inhibitor, this compound. By employing both biochemical and cellular assays, researchers can determine its inhibitory potency, isoform selectivity, and its effects on the Akt signaling pathway within a cellular context. This information is crucial for advancing our understanding of Akt's role in disease and for the development of novel therapeutic strategies targeting this key signaling node.
References
Application Notes and Protocols for Detecting p-Akt Inhibition by Akt-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[3] Its activation involves phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1 and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[2]
Akt-IN-10 is a potent inhibitor of Akt and is under investigation for its potential in cancer research, particularly in breast and prostate cancer.[5] This document provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of Akt (p-Akt) in cells treated with this compound, thereby offering a robust method to assess the inhibitor's efficacy.
Signaling Pathway Overview
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1, bringing them to the plasma membrane. This proximity allows for the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound, as an Akt inhibitor, is expected to block these downstream signaling events by preventing Akt activation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., breast or prostate cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Use the appropriate complete growth medium for the cell line.[6]
-
Cell Attachment: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.[6]
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, you may serum-starve the cells for 4-6 hours prior to treatment by replacing the complete medium with a serum-free or low-serum medium.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a serum-free or complete medium to the desired final concentrations.
-
Cell Treatment: Aspirate the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment (e.g., 0.1, 1, 10, 100 µM) are recommended to determine the optimal conditions.
-
Positive Control (Optional): In a separate well, treat cells with a known activator of the Akt pathway (e.g., insulin or EGF for 15-30 minutes) to serve as a positive control for Akt phosphorylation.
B. Western Blot Protocol for p-Akt Detection
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
Sample Preparation:
-
To 20-30 µg of protein, add 4X Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.[7]
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., probing for total Akt after p-Akt).
-
Experimental Workflow
Caption: A streamlined workflow for the Western blot protocol.
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-Akt bands should be normalized to the intensity of the total Akt bands, and subsequently to the loading control.
Table 1: Dose-Response of this compound on Akt Phosphorylation
| This compound (µM) | p-Akt (Ser473) / Total Akt | p-Akt (Thr308) / Total Akt |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Time-Course of this compound on Akt Phosphorylation
| Time (hours) | p-Akt (Ser473) / Total Akt | p-Akt (Thr308) / Total Akt |
| 0 | 1.00 | 1.00 |
| 1 | ||
| 6 | ||
| 12 | ||
| 24 |
Logical Relationship of the Experiment
Caption: Logical framework of the experimental design.
Troubleshooting
-
No/Weak p-Akt Signal:
-
Ensure that the cells have been stimulated to induce Akt phosphorylation if basal levels are low.
-
Check the freshness and concentration of the primary and secondary antibodies.
-
Confirm that phosphatase inhibitors were added to the lysis buffer.
-
-
High Background:
-
Ensure that blocking was performed with 5% BSA, as milk contains phosphoproteins that can cause background.[8]
-
Optimize the antibody concentrations and washing times.
-
-
Inconsistent Results:
-
Ensure equal protein loading by carefully quantifying protein concentrations and using a reliable loading control.
-
Maintain consistent cell culture and treatment conditions.
-
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell culture conditions [qiagen.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. researchgate.net [researchgate.net]
Anwendungshinweise und Protokolle für Akt-IN-10: Löslichkeit und Vorbereitung für In-vitro-Assays
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten eine detaillierte Anleitung zur Löslichkeit und Vorbereitung des potenten AKT-Inhibitors Akt-IN-10 für den Einsatz in verschiedenen In-vitro-Assays. Die hierin enthaltenen Informationen sollen Forschern helfen, ihre experimentellen Arbeitsabläufe zu optimieren und genaue sowie reproduzierbare Ergebnisse zu erzielen.
Produkteigenschaften und Löslichkeit
This compound ist ein potenter Inhibitor der Proteinkinase B (AKT), die eine zentrale Rolle im PI3K/AKT/mTOR-Signalweg spielt.[1] Dieser Signalweg ist entscheidend für zelluläre Prozesse wie Wachstum, Überleben, Proliferation und Stoffwechsel.[1] Aufgrund seiner Beteiligung an diesen grundlegenden zellulären Funktionen ist der PI3K/AKT/mTOR-Signalweg in vielen Krebsarten fehlreguliert, was Akt-Inhibitoren wie this compound zu vielversprechenden Kandidaten für die Krebsforschung macht.
Die Löslichkeit von this compound ist ein entscheidender Faktor für die erfolgreiche Durchführung von In-vitro-Experimenten. Obwohl spezifische quantitative Daten für this compound begrenzt sind, kann das Löslichkeitsprofil von analogen Akt-Inhibitoren als Referenz herangezogen werden. Generell zeigen diese Inhibitoren eine gute Löslichkeit in organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und eine geringe Löslichkeit in wässrigen Puffern.
Tabelle 1: Löslichkeitsprofil von this compound und analogen Akt-Inhibitoren
| Verbindung | Lösungsmittel | Löslichkeit | Anmerkungen |
| This compound (erwartet) | DMSO | Hoch | Basierend auf der Struktur und den Daten ähnlicher Verbindungen. |
| Ethanol | Gering / Unlöslich | Nicht empfohlen als primäres Lösungsmittel für Stammlösungen. | |
| Wasser / PBS | Gering / Unlöslich | Wässrige Arbeitslösungen erfordern eine Vordilution in einem organischen Lösungsmittel. | |
| AKT Kinase Inhibitor | DMSO | 7 mg/mL (19.58 mM) | Frisches DMSO verwenden, da feuchtigkeitsabsorbierendes DMSO die Löslichkeit verringert.[2] |
| Wasser | Unlöslich | [2] | |
| Ethanol | Unlöslich | [2] | |
| Akt Inhibitor VIII | DMSO | 14.3 mg/mL | [3][4] |
| DMF | 16.6 mg/mL | [3][4] | |
| DMF:PBS (1:4, pH 7.2) | ca. 0.2 mg/mL | [3][4] | |
| A-674563 HCl | DMSO | 72 mg/mL (182.32 mM) | [5] |
| TIC10 Analogon | DMSO | 11 mg/mL (28.46 mM) | [6] |
| GSK690693 | DMSO | 21 mg/mL (49.35 mM) | [7] |
Der PI3K/AKT/mTOR-Signalweg
This compound hemmt die Aktivität von AKT, einem zentralen Knotenpunkt im PI3K/AKT/mTOR-Signalweg. Das Verständnis dieses Signalwegs ist entscheidend für die Interpretation der experimentellen Ergebnisse.
Abbildung 1: Vereinfachte Darstellung des PI3K/AKT/mTOR-Signalwegs und des Angriffspunkts von this compound.
Experimentelle Protokolle
Vorbereitung von Stammlösungen
Eine korrekte Vorbereitung der Stammlösung ist für die Konsistenz der experimentellen Ergebnisse von entscheidender Bedeutung.
References
Application Notes and Protocols for Apoptosis Assay Using Akt-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] Akt, a serine/threonine kinase, is a central node in this pathway, and its activation is a key mechanism by which cells evade apoptosis, or programmed cell death.[2][3] In many forms of cancer, the Akt pathway is constitutively active, contributing to tumor growth and resistance to therapy.[3] Therefore, inhibitors of Akt are promising candidates for cancer therapeutics.
Akt-IN-10 is a potent and selective small molecule inhibitor of Akt kinase activity. By blocking the phosphorylation of downstream Akt substrates, this compound effectively disrupts the pro-survival signals and induces apoptosis in cancer cells where the PI3K/Akt pathway is hyperactivated. These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cell lines using this compound. The primary methods described are Annexin V staining for the detection of early-stage apoptosis and a colorimetric assay for measuring the activity of Caspase-3, a key executioner caspase in the apoptotic cascade.
Principle of the Assays
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[4][5] Annexin V is a calcium-dependent protein with a high affinity for PS.[4][6] By conjugating Annexin V to a fluorescent dye (e.g., FITC), early apoptotic cells can be identified and quantified using flow cytometry.[4] Propidium iodide (PI), a fluorescent DNA intercalating agent, is also included to differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[4]
Caspase-3 Activity Assay: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[7] Caspase-3 is a key effector caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] This colorimetric assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a chromophore, p-nitroaniline (pNA).[8][9] In the presence of active Caspase-3, the substrate is cleaved, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[8][9] The amount of pNA released is directly proportional to the Caspase-3 activity in the cell lysate.[8]
Akt Signaling Pathway and Apoptosis Induction
The Akt signaling pathway promotes cell survival through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins like Bad and the inhibition of transcription factors that drive the expression of pro-apoptotic genes.[1][10] this compound inhibits these survival signals, leading to the activation of the apoptotic cascade.
Caption: Akt Signaling Pathway and Induction of Apoptosis by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A human cancer cell line with a known activated Akt pathway (e.g., U87-MG glioblastoma, PC-3 prostate cancer, or MCF-7 breast cancer).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer.
-
Caspase-3 Colorimetric Assay Kit: Containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Microplate Reader: Capable of reading absorbance at 405 nm.
-
Flow Cytometer: Equipped with a 488 nm laser for FITC and PI excitation.
-
CO2 Incubator: 37°C, 5% CO2.
-
Microcentrifuge.
-
96-well clear flat-bottom plates.
-
Flow cytometry tubes.
Experimental Workflow
Caption: Experimental Workflow for Apoptosis Assay using this compound.
Protocol 1: Annexin V and Propidium Iodide Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Cell Harvesting:
-
For adherent cells, gently wash the cells once with cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
Protocol 2: Caspase-3 Activity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Lysis:
-
Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[8]
-
-
Caspase-3 Activity Measurement:
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.[9]
Data Presentation
The quantitative data obtained from the experiments can be summarized in the following tables for easy comparison.
Table 1: Percentage of Apoptotic Cells Determined by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 1 | 88.7 ± 3.5 | 8.1 ± 1.2 | 3.2 ± 0.9 |
| This compound | 5 | 65.4 ± 4.2 | 25.3 ± 3.1 | 9.3 ± 1.5 |
| This compound | 10 | 42.1 ± 5.1 | 45.8 ± 4.5 | 12.1 ± 2.2 |
| This compound | 25 | 20.5 ± 3.8 | 60.2 ± 5.9 | 19.3 ± 3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Caspase-3 Activity
| Treatment Group | Concentration (µM) | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-3 Activity (vs. Control) |
| Vehicle Control | 0 | 0.15 ± 0.02 | 1.0 |
| This compound | 1 | 0.32 ± 0.04 | 2.1 |
| This compound | 5 | 0.78 ± 0.09 | 5.2 |
| This compound | 10 | 1.25 ± 0.15 | 8.3 |
| This compound | 25 | 1.88 ± 0.21 | 12.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Data Analysis and Interpretation
The results from the Annexin V/PI staining will show a dose-dependent increase in the percentage of early and late apoptotic cells following treatment with this compound. This indicates that the inhibition of Akt signaling effectively induces programmed cell death.
The Caspase-3 activity assay will demonstrate a corresponding dose-dependent increase in the cleavage of the DEVD-pNA substrate, confirming the activation of this key executioner caspase. The fold increase in Caspase-3 activity provides a quantitative measure of the apoptotic response.
Caption: Logical Relationship of Experimental Observations.
Conclusion
The protocols described in these application notes provide a robust and reliable framework for assessing the pro-apoptotic activity of the Akt inhibitor, this compound. By utilizing both Annexin V staining and a Caspase-3 activity assay, researchers can obtain comprehensive and quantitative data on the induction of apoptosis. These methods are essential for the preclinical evaluation of Akt inhibitors and for elucidating the molecular mechanisms underlying their anti-cancer effects. The clear dose-response relationship observed in both assays validates the on-target effect of this compound in promoting programmed cell death in cancer cells dependent on the Akt signaling pathway for survival.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative analysis of the cytokine-mediated apoptosis-survival cell decision process [dspace.mit.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Akt-IN-10 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the in vivo use of Akt-IN-10 in mouse models. As specific experimental data for this compound is limited in publicly available literature, the quantitative data and certain protocol specifics are based on studies of other well-characterized pan-Akt inhibitors with similar mechanisms of action. Researchers are strongly advised to perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental setup.
Introduction
This compound is a potent inhibitor of the Akt (Protein Kinase B) signaling pathway.[1][2][3] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many human cancers, making Akt a compelling therapeutic target.[4][5] These application notes provide a framework for designing and executing in vivo studies to evaluate the efficacy, pharmacodynamics, and potential toxicity of this compound in various mouse models of cancer.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of Akt. The activation of the PI3K/Akt pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.
Data Presentation: Representative In Vivo Data for Pan-Akt Inhibitors
The following tables summarize representative quantitative data from published studies on various pan-Akt inhibitors in mouse xenograft models. This data is intended to provide a comparative baseline for designing studies with this compound.
Table 1: Representative Efficacy of Pan-Akt Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| AZD5363 | Nude Mice (PTEN-null) | Prostate Cancer | 100 mg/kg, p.o., b.i.d. | Significant reduction in tumor burden | [6] |
| MK-2206 | Nude Mice (MCF-7 xenograft) | Breast Cancer | 120 mg/kg, p.o., 3x/week | ~60% | [7] |
| GDC-0068 | Nude Mice (PC-3 xenograft) | Prostate Cancer | 50 mg/kg, p.o., q.d. | ~70% |
Table 2: Representative Pharmacodynamic Effects of Pan-Akt Inhibitors
| Compound | Mouse Model | Tissue | Biomarker | Change | Time Point | Reference |
| AZD5363 | PTEN-KO Mice | Prostate Tumor | p-Akt (S473) | >80% Inhibition | 2 hours post-dose | [6] |
| AZD5363 | PTEN-KO Mice | Prostate Tumor | p-GSK3β (S9) | Significant Inhibition | 2-8 hours post-dose | [6] |
| GSK690693 | SCID Mice (BT474 xenograft) | Tumor | p-GSK3β | 87% Inhibition | 4 hours post-dose |
Table 3: Representative Pharmacokinetic Parameters of a Pan-Akt Inhibitor (AZD5363) in Mice
| Parameter | Value | Unit | Administration |
| Cmax | 4.7 | µM | 100 mg/kg, single oral dose |
| Tmax | 2 | hours | 100 mg/kg, single oral dose |
| AUC (0-24h) | 45.2 | µM·h | 100 mg/kg, single oral dose |
Note: Pharmacokinetic parameters are highly compound-specific and the values for this compound may differ significantly.
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for administering hydrophobic small molecule inhibitors to mice is a suspension in a vehicle designed to enhance solubility and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Weigh the required amount of this compound for the desired concentration.
-
Prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
First, dissolve the this compound powder in DMSO.
-
Sequentially add PEG300, Tween 80, and finally the sterile saline, vortexing or sonicating briefly after the addition of each component to ensure a homogenous suspension.
-
The final formulation should be prepared fresh daily before administration.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG) appropriate for the xenograft model. House animals in accordance with institutional guidelines.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound or the vehicle control according to the predetermined schedule (e.g., daily oral gavage or intraperitoneal injection). Dosages may range from 25 to 100 mg/kg, but should be determined by a pilot study.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals daily.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, collect tumors, blood, and other relevant organs for pharmacodynamic and toxicity analysis.
Pharmacodynamic (PD) Biomarker Analysis
PD studies are crucial to confirm that this compound is engaging its target in the tumor tissue.
Protocol:
-
Administer a single dose of this compound or vehicle to tumor-bearing mice.
-
At various time points post-dose (e.g., 2, 4, 8, and 24 hours), euthanize a cohort of mice.
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
-
Prepare tumor lysates for Western blot analysis to assess the phosphorylation status of Akt (Ser473, Thr308) and its downstream targets like GSK3β, PRAS40, and S6 ribosomal protein.
-
Formalin-fixed, paraffin-embedded tumor sections can be used for immunohistochemistry (IHC) to visualize the inhibition of p-Akt in situ.
Toxicity Assessment
Protocol:
-
During the efficacy study, monitor mouse body weight as a general indicator of toxicity. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Observe the animals for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
At the study endpoint, collect major organs (liver, spleen, kidney, etc.) for histopathological analysis to identify any potential organ damage.
-
Collect blood for a complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.
Conclusion
This compound represents a promising tool for investigating the therapeutic potential of Akt inhibition in preclinical cancer models. The protocols and data presented here serve as a foundational guide for researchers. Successful in vivo studies with this compound will require careful planning, starting with preliminary studies to establish the optimal dose and schedule, and incorporating robust pharmacodynamic and toxicity assessments to ensure the generation of meaningful and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound|CAS 2709045-56-5|DC Chemicals [dcchemicals.com]
- 4. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with Akt-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Akt inhibitors are a class of small molecules designed to block the activity of Akt, thereby inducing apoptosis and inhibiting tumor growth.
This document provides detailed application notes and protocols for assessing the effect of Akt-IN-10 , a potent Akt inhibitor, on cell viability. This compound is identified as compound 4 in patent WO2021185238A1.[1] These guidelines are intended to assist researchers in designing and executing robust cell-based assays to evaluate the efficacy of this compound.
Mechanism of Action: The Akt Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1 at the plasma membrane, leading to the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound and control groups.
Disclaimer: The following tables contain hypothetical data for illustrative purposes only. Specific IC50 values and cell viability percentages for this compound are not yet publicly available. Researchers should generate their own experimental data.
Table 1: Effect of this compound on Cancer Cell Line A Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.10 ± 0.06 | 88 ± 4.8 |
| 1 | 0.85 ± 0.05 | 68 ± 4.0 |
| 10 | 0.40 ± 0.03 | 32 ± 2.4 |
| 50 | 0.15 ± 0.02 | 12 ± 1.6 |
| 100 | 0.08 ± 0.01 | 6.4 ± 0.8 |
| IC50 (µM) | - | ~5.5 |
Table 2: Effect of this compound on Cancer Cell Line B Viability (CellTiter-Glo® Assay)
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 850,000 ± 50,000 | 100 ± 5.9 |
| 0.1 | 780,000 ± 45,000 | 91.8 ± 5.3 |
| 1 | 620,000 ± 38,000 | 72.9 ± 4.5 |
| 10 | 310,000 ± 25,000 | 36.5 ± 2.9 |
| 50 | 95,000 ± 12,000 | 11.2 ± 1.4 |
| 100 | 40,000 ± 8,000 | 4.7 ± 0.9 |
| IC50 (µM) | - | ~7.2 |
Experimental Protocols
Below are detailed protocols for two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Protocol:
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
Caption: Workflow for the CellTiter-Glo® assay.
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Conclusion
These application notes provide a framework for evaluating the efficacy of this compound in reducing cell viability in cancer cell lines. The provided protocols for the MTT and CellTiter-Glo® assays are robust and widely accepted methods for this purpose. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the understanding of this compound's therapeutic potential. It is imperative for researchers to generate their own data to accurately determine the potency of this inhibitor in their specific cellular models.
References
Application Notes and Protocols for Immunoprecipitation of Akt after Akt-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that acts as a central node in this pathway.[5][6] Its activation is initiated by various extracellular signals, such as growth factors and hormones, which stimulate receptor tyrosine kinases.[5][6][7] This leads to the activation of PI3K and the subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1][7] Akt is then recruited to the membrane and activated through phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[2][7]
Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and influencing cellular fate.[1][3] Dysregulation of the Akt pathway is a common feature in many human diseases, particularly cancer, where it contributes to tumor growth, progression, and resistance to therapy.[3][5][8] Consequently, Akt has emerged as a promising therapeutic target for the development of novel anticancer agents.[5][7]
Akt-IN-10 is a potent and selective inhibitor of Akt. While the specific mechanism of action for this compound is proprietary, it belongs to a class of small molecules designed to modulate Akt activity. Generally, Akt inhibitors can function through various mechanisms, including competing with ATP at the kinase domain, binding to allosteric sites to prevent conformational changes required for activation, or interfering with the interaction of Akt with the plasma membrane.[9][10]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[11][12] This method is invaluable for studying protein-protein interactions, post-translational modifications, and enzymatic activity. In the context of this compound, immunoprecipitating Akt after inhibitor treatment allows researchers to investigate the inhibitor's effects on Akt's interaction with its binding partners and substrates, as well as its phosphorylation status. This application note provides a detailed protocol for the immunoprecipitation of Akt from cell lysates following treatment with this compound.
Signaling Pathway
The PI3K/Akt signaling pathway is a complex network of protein interactions and phosphorylation events. The diagram below illustrates the canonical activation of Akt and highlights potential points of inhibition by a compound like this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps for the immunoprecipitation of Akt after treating cells with this compound.
Caption: Workflow for the immunoprecipitation of Akt following inhibitor treatment.
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of Akt.
Materials and Reagents
-
Cell line of interest (e.g., LNCaP, MCF-7, or other cells with an active Akt pathway)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Modified RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium deoxycholate
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, P5726)
-
-
BCA Protein Assay Kit
-
Primary antibody: Anti-Akt antibody (ensure it is validated for IP)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., ice-cold modified RIPA buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes (e.g., 100 mm) and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration. The optimal concentration and time should be determined empirically.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[13]
-
Completely aspirate the PBS and add 1 ml of ice-cold modified RIPA buffer (with freshly added protease and phosphatase inhibitors) to each 100 mm dish.[13]
-
Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal protein input for immunoprecipitation. A typical starting amount is 500 µg to 1 mg of total protein per IP reaction.
-
-
Immunoprecipitation:
-
To the normalized protein lysate, add the recommended amount of anti-Akt primary antibody (typically 1-5 µg).
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator to allow for the formation of the immune complex.
-
While the antibody is incubating, prepare the Protein A/G beads by washing them three times with ice-cold lysis buffer. Resuspend the beads in lysis buffer to create a 50% slurry.[13]
-
Add an appropriate volume of the washed bead slurry (typically 20-50 µl) to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.[13]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant. This step is crucial for removing non-specifically bound proteins.
-
After the final wash, carefully remove all residual wash buffer.
-
To elute the immunoprecipitated Akt, add 20-50 µl of 1X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the protein and dissociate it from the beads.
-
Centrifuge the tubes at 14,000 x g for 1 minute to pellet the beads.
-
The supernatant now contains the immunoprecipitated Akt and is ready for downstream analysis, such as Western blotting.
-
Data Presentation
The following table provides a template for presenting quantitative data that could be obtained from a Western blot analysis of immunoprecipitated Akt. The data shown are hypothetical and for illustrative purposes only.
| Treatment Group | Total Akt Input (µg) | Immunoprecipitated Akt (Relative Densitometry Units) | Co-immunoprecipitated Protein X (Relative Densitometry Units) |
| Vehicle Control | 500 | 1.00 | 1.00 |
| This compound (1 µM) | 500 | 0.98 | 0.45 |
| This compound (5 µM) | 500 | 1.02 | 0.15 |
| This compound (10 µM) | 500 | 0.95 | 0.05 |
Interpretation of Hypothetical Data:
-
Total Akt Input: This column confirms that an equal amount of total protein was used for each immunoprecipitation reaction.
-
Immunoprecipitated Akt: The relative densitometry units for immunoprecipitated Akt should remain consistent across all samples, indicating that the inhibitor does not affect the ability of the antibody to bind to Akt.
-
Co-immunoprecipitated Protein X: This column represents a hypothetical protein that interacts with Akt. The decreasing densitometry values with increasing concentrations of this compound would suggest that the inhibitor disrupts the interaction between Akt and Protein X.
Troubleshooting
-
Low yield of immunoprecipitated Akt:
-
Ensure the antibody is validated for IP.
-
Increase the amount of starting protein lysate or antibody.
-
Optimize the incubation times.
-
-
High background/non-specific binding:
-
Increase the number of washes.
-
Use a more stringent wash buffer.
-
Pre-clear the lysate with Protein A/G beads before adding the primary antibody.
-
-
Antibody heavy and light chains obscure the protein of interest in Western blot:
-
Use an IP-specific secondary antibody that does not recognize the heavy and light chains.
-
Covalently crosslink the primary antibody to the beads before incubation with the lysate.
-
By following this detailed application note and protocol, researchers can effectively utilize immunoprecipitation to study the effects of this compound on the Akt signaling pathway, providing valuable insights for basic research and drug development.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
Application Notes and Protocols for Analyzing Akt-IN-10 Downstream Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that acts as a central node in this pathway.[3][4] Its activation is triggered by various upstream signals, such as growth factors and hormones, leading to the phosphorylation of a multitude of downstream substrates.[5][6] Dysregulation of the Akt pathway is a common feature in many human diseases, including cancer, making it a prime target for therapeutic intervention.[4][7]
Akt-IN-10 is a potent inhibitor of Akt, showing potential for research in breast and prostate cancer.[1] This document provides detailed protocols for analyzing the downstream effects of this compound on the Akt signaling pathway. The following application notes offer step-by-step instructions for key experimental techniques, including Western blotting, immunofluorescence, and kinase assays, to enable researchers to effectively characterize the biological impact of this compound.
Signaling Pathway Overview
The Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate PI3K.[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[8] At the plasma membrane, Akt is partially activated by phosphorylation at Threonine 308 (Thr308) by PDK1.[8] Full activation of Akt requires a second phosphorylation event at Serine 473 (Ser473), which is primarily mediated by the mTORC2 complex.[7][8]
Once activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a wide range of downstream targets to regulate various cellular processes.[9] Key downstream effectors include:
-
mTORC1: Activation of mTORC1 promotes protein synthesis and cell growth.[2]
-
GSK3β (Glycogen Synthase Kinase 3β): Inhibition of GSK3β by Akt phosphorylation leads to the promotion of glycogen synthesis and cell survival.[6]
-
FOXO (Forkhead box protein O) transcription factors: Phosphorylation of FOXO proteins by Akt leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[6]
-
MDM2: Phosphorylation of MDM2 by Akt promotes its entry into the nucleus, leading to the degradation of the tumor suppressor p53.[7]
-
Bad: Phosphorylation of the pro-apoptotic protein Bad by Akt inhibits its function, thereby promoting cell survival.[6]
Figure 1: Simplified diagram of the Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound. It is crucial to optimize parameters such as inhibitor concentration and treatment duration for each specific cell line and experimental setup.
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.[10]
-
Serum Starvation (Optional): To reduce basal Akt activity, serum-starve cells for 12-24 hours prior to treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. A concentration range of 1-10 µM is a common starting point for potent Akt inhibitors.[5]
-
Treat cells for a duration of 1-24 hours, depending on the specific downstream event being analyzed. Phosphorylation events are often rapid and may be observed within minutes to a few hours.
-
B. Western Blot Analysis of Downstream Pathway Activation
Western blotting is a key technique to assess the phosphorylation status and total protein levels of Akt and its downstream targets.[10][11]
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt, GSK3β, S6 Ribosomal Protein (a downstream target of mTORC1), and FOXO1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the corresponding total protein.
Figure 2: General workflow for Western blot analysis.
C. Immunofluorescence Analysis of FOXO1 Nuclear Localization
Immunofluorescence can be used to visualize the subcellular localization of Akt targets, such as the transcription factor FOXO1.[12] Inhibition of Akt should lead to the dephosphorylation and subsequent nuclear translocation of FOXO1.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound as described in section A.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against FOXO1 for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the nuclear-to-cytoplasmic fluorescence intensity ratio of FOXO1.
-
D. In Vitro Akt Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of Akt.[13][14] This can be performed using immunoprecipitated Akt from cell lysates.
Protocol:
-
Immunoprecipitation of Akt:
-
Lyse cells treated with or without this compound as described for Western blotting.
-
Incubate the cell lysates with an anti-Akt antibody and protein A/G agarose beads overnight at 4°C to immunoprecipitate Akt.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitates in kinase assay buffer containing a specific Akt substrate (e.g., GSK3α/β fusion protein) and ATP.[14]
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK3α/β).
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on the Phosphorylation of Downstream Targets (Western Blot Densitometry)
| Treatment | p-Akt (Ser473) / Total Akt (Relative Fold Change) | p-GSK3β (Ser9) / Total GSK3β (Relative Fold Change) | p-S6 (Ser235/236) / Total S6 (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.25 | 0.30 | 0.40 |
| This compound (5 µM) | 0.05 | 0.10 | 0.15 |
| This compound (10 µM) | 0.01 | 0.02 | 0.05 |
Table 2: Effect of this compound on FOXO1 Nuclear Localization (Immunofluorescence)
| Treatment | Percentage of Cells with Nuclear FOXO1 |
| Vehicle Control | 15% |
| This compound (5 µM) | 85% |
Table 3: Effect of this compound on Akt Kinase Activity (In Vitro Kinase Assay)
| Treatment | Relative Kinase Activity (%) |
| Vehicle Control | 100 |
| This compound (5 µM) | 12 |
Expected Outcomes and Interpretation
Treatment with an effective Akt inhibitor like this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Akt at Ser473 and its downstream substrates, including GSK3β and S6.[15] This inhibition of the signaling cascade should result in the nuclear translocation of FOXO transcription factors and a significant reduction in the in vitro kinase activity of Akt. These outcomes collectively demonstrate the on-target activity of the inhibitor and its ability to modulate the Akt signaling pathway.
Figure 3: Logical flow of expected outcomes following this compound treatment.
Troubleshooting
-
No change in phosphorylation levels:
-
Verify the activity of this compound.
-
Optimize the concentration and treatment time.
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.
-
-
High background in Western blots:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch from milk to BSA).
-
Titrate the primary and secondary antibody concentrations.
-
-
Weak signal in immunofluorescence:
-
Optimize the primary antibody concentration and incubation time.
-
Use a brighter secondary antibody.
-
Ensure proper fixation and permeabilization.
-
By following these detailed protocols and considering the expected outcomes, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of the Akt signaling pathway in various biological and pathological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anygenes.com [anygenes.com]
- 9. bosterbio.com [bosterbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AKT kinases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Anwendungs- und Protokollhinweise: Optimierung der Behandlungszeit von Akt-IN-10 für Signalstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Datum: 11. November 2025
Einleitung
Akt-IN-10 ist ein potenter und selektiver niedermolekularer Inhibitor der Proteinkinase B (Akt), einer Schlüsselkomponente in Signalwegen, die Zellüberleben, Proliferation, Wachstum und Glukosestoffwechsel regulieren.[1][2] Die Fehlregulation des PI3K/Akt-Signalwegs wird häufig bei verschiedenen Krebsarten beobachtet, was Akt zu einem wichtigen Ziel für die Krebstherapie macht.[1] Für aussagekräftige und reproduzierbare Ergebnisse in in vitro-Signalstudien ist die Optimierung der Behandlungszeit mit Inhibitoren wie this compound von entscheidender Bedeutung. Eine suboptimale Inkubationszeit kann zu einer unvollständigen Hemmung des Zielproteins oder zu unspezifischen Effekten aufgrund von Zellstress oder Zelltod führen.
Diese Anleitung beschreibt detaillierte Protokolle zur Bestimmung der optimalen Behandlungszeit von this compound, um eine maximale Hemmung der Akt-Phosphorylierung bei minimaler Zytotoxizität zu erreichen.
Wirkmechanismus von this compound
This compound ist als ATP-kompetitiver Inhibitor konzipiert. Er bindet an die ATP-Bindungstasche der Akt-Kinase und verhindert so die Bindung von ATP. Dies blockiert die autokatalytische Aktivität von Akt und folglich die Phosphorylierung seiner zahlreichen nachgeschalteten Substrate, was zur Hemmung des Signalwegs führt.
Abbildung 1: Vereinfachter PI3K/Akt-Signalweg. This compound hemmt die Aktivierung von Akt.
Experimentelle Protokolle
Zur Optimierung der Behandlungszeit ist eine Zeitreihenanalyse erforderlich. Hierbei werden die Phosphorylierung von Akt und die Zellviabilität über verschiedene Zeitpunkte nach der Behandlung mit this compound bewertet.
-
Zellsaat: Säen Sie die Zellen in der für Ihr Experiment geeigneten Dichte in 6-Well-Platten (für Western Blot) oder 96-Well-Platten (für Viabilitätsassays) aus. Lassen Sie die Zellen über Nacht anhaften (typischerweise 18-24 Stunden).
-
Vorbereitung des Inhibitors: Bereiten Sie eine Stammlösung von this compound in DMSO vor. Erstellen Sie unmittelbar vor der Verwendung frische Verdünnungen im entsprechenden Zellkulturmedium. Die Endkonzentration an DMSO sollte 0,1 % nicht überschreiten, um Lösungsmitteleffekte zu minimieren.
-
Behandlung: Entfernen Sie das alte Medium und geben Sie das Medium mit this compound (oder Vehikelkontrolle, z. B. 0,1 % DMSO) zu den Zellen.
-
Inkubation: Inkubieren Sie die Zellen für verschiedene Zeiträume (z. B. 0, 1, 2, 4, 8, 16 und 24 Stunden) bei 37 °C und 5 % CO₂.
Dieses Protokoll dient zur Messung der Akt-Aktivierung durch den Nachweis seines phosphorylierten Zustands (p-Akt).[3][4][5]
-
Zelllyse: Nach Ablauf der Inkubationszeit die Zellen auf Eis stellen. Das Medium absaugen und die Zellen einmal mit eiskaltem PBS waschen.
-
Proteinextraktion: Geben Sie 100-150 µL eiskalten RIPA-Puffer, ergänzt mit Protease- und Phosphatase-Inhibitoren, in jedes Well. Die Platten 15 Minuten auf Eis inkubieren.
-
Lysat-Ernte: Die Zellen mit einem Zellschaber ernten, das Lysat in ein Mikrozentrifugenröhrchen überführen und 15 Minuten bei 14.000 x g bei 4 °C zentrifugieren.
-
Proteinkonzentrationsbestimmung: Den Überstand in ein neues Röhrchen überführen und die Proteinkonzentration mit einem BCA- oder Bradford-Assay bestimmen.
-
Probenvorbereitung: Eine gleiche Menge Protein (typischerweise 20-30 µg) pro Probe mit 4x Laemmli-Probenpuffer mischen und 5 Minuten bei 95 °C denaturieren.
-
SDS-PAGE und Transfer: Die Proben mittels SDS-PAGE auftrennen und anschließend auf eine PVDF- oder Nitrocellulose-Membran transferieren.
-
Blockierung: Die Membran für 1 Stunde bei Raumtemperatur in 5 %iger Magermilch oder BSA in TBST blockieren, um unspezifische Antikörperbindungen zu verhindern.[4]
-
Inkubation mit primären Antikörpern: Die Membran über Nacht bei 4 °C mit primären Antikörpern gegen p-Akt (z. B. Ser473 oder Thr308) und Gesamt-Akt (als Ladekontrolle) inkubieren.
-
Inkubation mit sekundären Antikörpern: Die Membran waschen und 1 Stunde bei Raumtemperatur mit einem HRP-konjugierten sekundären Antikörper inkubieren.
-
Detektion: Die Membran erneut waschen und das Signal mit einem Chemilumineszenz-Substrat (ECL) visualisieren.[5] Die Bandenintensität mittels Densitometrie quantifizieren.
Dieses Protokoll bewertet die Zytotoxizität von this compound über die Zeit.[6][7][8][9]
-
Behandlung: Führen Sie die Behandlung wie in Protokoll 3.1 in einer 96-Well-Platte durch.
-
MTT-Reagenz zugeben: Fügen Sie nach jeder Inkubationszeit 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu.[7]
-
Inkubation: Inkubieren Sie die Platte für 2-4 Stunden bei 37 °C, damit lebensfähige Zellen das MTT zu violetten Formazan-Kristallen umwandeln können.[9]
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und geben Sie 100 µL DMSO oder eine andere geeignete Lösung hinzu, um die Formazan-Kristalle aufzulösen.[9]
-
Messung: Die Extinktion bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät messen.[10] Die prozentuale Viabilität relativ zur Vehikelkontrolle berechnen.
Experimenteller Arbeitsablauf
Abbildung 2: Arbeitsablauf zur Optimierung der Behandlungszeit von this compound.
Datenpräsentation und Interpretation
Die Ergebnisse sollten systematisch erfasst werden, um den optimalen Zeitpunkt zu identifizieren.
Tabelle 1: Hypothetische Western-Blot-Ergebnisse (Densitometrie-Analyse)
| Behandlungszeit (Stunden) | Relative p-Akt/Gesamt-Akt Intensität (Normalisiert auf Kontrolle) |
| 0 (Kontrolle) | 1.00 |
| 1 | 0.45 |
| 2 | 0.15 |
| 4 | 0.05 |
| 8 | 0.04 |
| 16 | 0.05 |
| 24 | 0.06 |
Tabelle 2: Hypothetische Zellviabilitäts-Ergebnisse (MTT-Assay)
| Behandlungszeit (Stunden) | Zellviabilität (% der Kontrolle) |
| 0 (Kontrolle) | 100 % |
| 1 | 99 % |
| 2 | 98 % |
| 4 | 97 % |
| 8 | 95 % |
| 16 | 85 % |
| 24 | 70 % |
Interpretation: Basierend auf den hypothetischen Daten in den Tabellen wird die maximale Hemmung der Akt-Phosphorylierung nach 4 Stunden erreicht und bleibt danach auf einem ähnlichen Niveau. Die Zellviabilität bleibt bis zu 8 Stunden hoch (>95 %) und nimmt danach signifikant ab. Daher wäre in diesem Beispiel eine Behandlungszeit von 4 bis 8 Stunden optimal, da sie eine maximale Zielhemmung bei minimaler Zytotoxizität gewährleistet.
Logische Beziehungen zur Protokolloptimierung
Die Auswahl der Behandlungszeit hängt von der Balance zwischen Wirksamkeit und Toxizität ab.
Abbildung 3: Entscheidungsdiagramm zur Bestimmung der optimalen Behandlungszeit.
Fazit
Die empirische Bestimmung der optimalen Behandlungszeit ist ein entscheidender Schritt für die zuverlässige Untersuchung von Signalwegen mit Kinase-Inhibitoren wie this compound. Die hier beschriebenen Protokolle bieten einen robusten Rahmen zur Identifizierung eines Zeitfensters, das eine wirksame Zielhemmung von unspezifischen, durch Zytotoxizität bedingten Effekten trennt und somit die Integrität und Reproduzierbarkeit von Signalstudien gewährleistet.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT-Inhibitor - DocCheck Flexikon [flexikon.doccheck.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting no p-Akt signal after Akt-IN-10 treatment
This guide provides troubleshooting advice for researchers who observe no p-Akt (phosphorylated Akt) signal after treatment with Akt-IN-10, an allosteric inhibitor of Akt1/2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly selective, allosteric inhibitor of Akt1 and Akt2. Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound binds to the pleckstrin homology (PH) domain. This binding prevents the localization of Akt to the cell membrane, which is a critical step for its activation by upstream kinases like PDK1 and mTORC2. By blocking this translocation, this compound effectively prevents Akt phosphorylation and subsequent downstream signaling.
Q2: I treated my cells with this compound and now I see no p-Akt signal in my Western blot. How can I determine the cause?
The absence of a p-Akt signal post-treatment can stem from several factors, ranging from the inhibitor's efficacy to the experimental procedure. A logical troubleshooting approach is necessary to pinpoint the issue. Start by verifying your controls (both positive and negative), then investigate the inhibitor and your cell system, and finally, scrutinize your Western blot protocol.
Troubleshooting Workflow
Before diving into specific issues, follow a logical troubleshooting sequence. The diagram below outlines a step-by-step process to diagnose the absence of a p-Akt signal.
Caption: Troubleshooting workflow for no p-Akt signal.
Q3: I don't see a p-Akt signal in my untreated control lane. What's wrong?
This indicates a problem with your baseline signal detection, which must be resolved before assessing the inhibitor's effect.
-
Low Basal p-Akt Levels: The specific cell line you are using may have very low endogenous levels of Akt phosphorylation under normal culture conditions.
-
Solution: Stimulate the pathway before harvesting. After serum starvation (to lower baseline activity), treat cells with a known Akt activator like insulin (100 nM for 15-30 min) or PDGF (50 ng/mL for 10-30 min).[1] This should produce a strong p-Akt signal in your positive control lane.
-
-
Problem with Western Blot Protocol: The issue may lie in the protein extraction or detection steps.
-
Phosphatase Activity: Phosphatases in your cell lysate can rapidly dephosphorylate p-Akt after cell lysis.[2] Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[3]
-
Antibody Issues: The primary or secondary antibody may be inactive or used at a suboptimal dilution. Run a commercially available positive control lysate to confirm your antibodies and detection reagents are working.[3][4]
-
Incorrect Blocking Agent: For phospho-protein detection, Bovine Serum Albumin (BSA) is preferred over non-fat dry milk for blocking. Milk contains casein, a phosphoprotein that can cause high background and mask your signal.[1][3][4]
-
Q4: I see p-Akt in my untreated control, but it's also present in my this compound treated sample. Why didn't the inhibitor work?
This suggests the inhibitor was not effective under the experimental conditions used.
-
Incorrect Inhibitor Concentration/Duration: The concentration of this compound may be too low, or the treatment duration too short.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
-
Inhibitor Inactivity: The inhibitor may have degraded.
-
Solution: Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh vial of the inhibitor.
-
-
Cell Line Resistance: Some cell lines may have mutations or feedback loops that make them resistant to Akt inhibition.[5] For example, mutations that uncouple Akt from mTOR signaling can lead to persistent downstream activity even when Akt is inhibited.[5]
Q5: I see no p-Akt signal in any of my lanes, but my loading control (e.g., β-actin) looks fine. What should I check?
This points to a specific issue with either the Akt protein itself or the detection of its phosphorylated form. The first crucial step is to check for Total Akt .
-
Probe for Total Akt: Before troubleshooting further, run a Western blot on the same samples using an antibody for total Akt.
-
If Total Akt is present: This confirms that the Akt protein is expressed and was successfully extracted and transferred. The problem lies specifically with the phosphorylation or its detection. Revisit the points in Q3 regarding phosphatase inhibitors, antibodies for p-Akt, and blocking buffers.[4]
-
If Total Akt is also absent: This is a more significant problem, suggesting an issue with sample preparation or the Western blot transfer process.[6] Check for protein degradation by ensuring protease inhibitors were included in your lysis buffer.[2] Also, verify the efficiency of your protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[7]
-
Quantitative Data Summary
The following tables provide recommended starting points for key experimental parameters. Optimization is highly recommended for each specific cell line and experimental setup.
Table 1: Recommended Antibody Dilutions for Western Blot
| Antibody | Diluent | Starting Dilution | Incubation |
| Phospho-Akt (Ser473) | 5% BSA in TBST | 1:1000 | 4°C, Overnight |
| Total Akt | 5% BSA or Milk in TBST | 1:1000 | 4°C, Overnight |
| HRP-conjugated Secondary | 5% Milk in TBST | 1:2000 - 1:5000 | Room Temp, 1 hour |
Table 2: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 10 µM | Perform a dose-response curve to find the IC50 in your cell line. |
| Treatment Time | 1 - 24 hours | A time-course experiment is recommended to find the optimal duration. |
| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all samples and is non-toxic (typically <0.1%). |
Key Signaling Pathway & Experimental Protocol
PI3K/Akt Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway. This compound acts by binding to the PH domain of Akt, preventing its recruitment to the cell membrane where it would be activated by PDK1 and mTORC2.
Caption: PI3K/Akt signaling pathway and the action of this compound.
Detailed Protocol: Western Blot for p-Akt Detection
This protocol is a general guideline and may require optimization.
-
Cell Lysis
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation
-
To your protein sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
-
SDS-PAGE
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
-
Blocking
-
Primary Antibody Incubation
-
Washing
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[8]
-
-
Secondary Antibody Incubation
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% milk in TBST.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer’s instructions.
-
Incubate the membrane with the ECL reagent and visualize the signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (for Total Akt)
-
If necessary, the membrane can be stripped of antibodies and re-probed for total Akt to normalize the p-Akt signal. Follow a validated stripping protocol.
-
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
Akt-IN-10 not inhibiting cell growth as expected
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Akt-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Akt (also known as Protein Kinase B or PKB) signaling pathway.[1][2][3] Akt is a central kinase in the PI3K/Akt/mTOR signaling cascade, which is crucial for regulating cell growth, survival, proliferation, and metabolism.[1][2][4] Dysregulation of this pathway is frequently observed in various cancers, making Akt a significant target for therapeutic intervention.[5][6] this compound is intended for research in areas such as breast and prostate cancer.[1][2]
Q2: What are the different types of Akt inhibitors?
There are broadly two main classes of small-molecule Akt inhibitors:
-
ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of the Akt kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[6][7]
-
Allosteric inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, often interfering with the conformational changes required for Akt activation, such as its recruitment to the cell membrane.[6][7]
Distinct resistance mechanisms can arise for each class of inhibitor.[8][9]
Q3: What are some common reasons for seeing no inhibition of cell growth with an Akt inhibitor?
Several factors can contribute to a lack of response to an Akt inhibitor in cell growth assays:
-
Cell Line Specificity: The sensitivity of a cell line to an Akt inhibitor can vary significantly. This can be due to the genetic background of the cells, such as the presence of mutations in the PI3K/Akt pathway (e.g., PTEN loss, PIK3CA or AKT1 mutations) that may confer resistance.[4][7]
-
Acquired Resistance: Prolonged exposure to an Akt inhibitor can lead to the development of resistance mechanisms, such as upregulation of parallel signaling pathways (e.g., PIM signaling) or mutations in the Akt protein itself.[8][9][10]
-
Experimental Conditions: Suboptimal experimental conditions, including incorrect inhibitor concentration, improper assay duration, or issues with cell culture, can lead to misleading results.
-
Inhibitor Stability and Activity: The inhibitor may have degraded due to improper storage or handling.
Troubleshooting Guide: this compound Not Inhibiting Cell Growth as Expected
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the expected inhibitory effect on cell growth.
Step 1: Verify Experimental Setup and Reagents
Question: Have I confirmed the integrity of my experimental setup and reagents?
Possible Causes & Solutions:
| Possible Cause | Verification Step | Recommended Action |
| Incorrect Inhibitor Concentration | Double-check all calculations for dilutions. | Prepare fresh dilutions from the stock solution. |
| Inhibitor Degradation | Review storage conditions (temperature, light exposure). | Aliquot the stock solution upon receipt and store as recommended. Use a fresh aliquot for each experiment. |
| Cell Culture Issues | Check for signs of contamination (e.g., mycoplasma). Verify cell line identity. Monitor cell passage number. | Regularly test for mycoplasma. Use authenticated cell lines from a reputable source. Use cells within a consistent and low passage number range.[11] |
| Assay-Specific Problems | Review the protocol for your cell viability assay (e.g., MTT, MTS, CellTiter-Glo). Ensure the chosen assay is appropriate for your cell line and experimental goals. | Optimize assay parameters such as seeding density and incubation time. Consider using an orthogonal assay to confirm results.[12] |
Step 2: Confirm Target Engagement and Pathway Inhibition
Question: Is this compound effectively inhibiting the Akt pathway in my cells?
Rationale: Even if cell growth is not inhibited, the compound might still be hitting its target. It is crucial to verify the inhibition of the Akt signaling pathway directly.
Experimental Protocol: Western Blotting for Phospho-Akt
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence or fluorescence detection system.
Expected Outcome: A dose- and time-dependent decrease in the levels of phospho-Akt relative to total Akt would confirm that this compound is engaging its target.
Visualizing Key Processes
PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This compound is designed to inhibit a key component of this cascade.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Workflow
If this compound is not inhibiting cell growth, follow this logical workflow to identify the potential issue.
Caption: A workflow for troubleshooting unexpected results with this compound.
Logical Relationships in Troubleshooting
This diagram outlines the logical connections between potential problems and the necessary investigative steps.
Caption: Logical relationships for diagnosing issues with this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2709045-56-5|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 9. researchgate.net [researchgate.net]
- 10. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
Technical Support Center: Off-Target Effects of Akt Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Akt inhibitors in cancer cell experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions about Akt inhibitors and their off-target effects.
Q1: What are the main classes of Akt inhibitors and how do their mechanisms differ?
A1: Akt inhibitors are primarily categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.
-
ATP-Competitive Inhibitors (e.g., Capivasertib/AZD5363, Ipatasertib, GSK690693): These small molecules bind to the ATP-binding pocket within the kinase domain of Akt, preventing ATP from binding and thus blocking the phosphotransferase activity of the enzyme. This inhibits the phosphorylation of downstream Akt substrates.
-
Allosteric Inhibitors (e.g., MK-2206): These inhibitors do not bind to the active site. Instead, they bind to a separate (allosteric) pocket formed between the pleckstrin homology (PH) domain and the kinase domain.[1] This binding locks Akt in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by upstream kinases like PDK1.[1]
Q2: I treated my cells with an ATP-competitive Akt inhibitor, but my Western blot shows an increase in Akt phosphorylation at Ser473/Thr308. Is this expected?
A2: Yes, this phenomenon is known as paradoxical hyperphosphorylation and is a documented effect of some ATP-competitive inhibitors.[2][3] These inhibitors bind to the active, phosphorylated form of Akt and can "shield" the phosphorylation sites (Thr308 and Ser473) from the action of cellular phosphatases.[4] While the kinase is inhibited and cannot phosphorylate its downstream targets, the Akt protein itself remains hyperphosphorylated.[4] Therefore, it is crucial to assess inhibition by measuring the phosphorylation of a downstream target (e.g., p-GSK3β, p-PRAS40) rather than p-Akt levels alone when using this class of inhibitors.
Q3: What are the most common off-target kinase families for Akt inhibitors?
A3: The most common off-targets for Akt inhibitors belong to the AGC kinase family , which shares high sequence and structural homology with Akt.[5] This family includes kinases like PKA, PKC, and p70S6K.[6][7] Allosteric inhibitors, like MK-2206, tend to be more selective as they bind to a less-conserved pocket, whereas ATP-competitive inhibitors have a higher potential for off-target effects due to the conserved nature of the ATP-binding site across the kinome.[8]
Q4: My cancer cells have developed resistance to an Akt inhibitor. What are the common resistance mechanisms?
A4: Acquired resistance to Akt inhibitors can occur through several mechanisms:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Cells can compensate for Akt inhibition by upregulating the expression and activity of RTKs like EGFR, HER3, and IGF1R, which reactivates downstream signaling pathways.[8][9]
-
Isoform Switching/Upregulation: In response to inhibitors like MK-2206, cancer cells may significantly upregulate the expression of the AKT3 isoform to overcome the inhibition of AKT1/2.[9][10]
-
Activation of Parallel Pathways: Resistance to ATP-competitive inhibitors can be driven by the activation of compensatory signaling pathways, such as PIM kinase signaling.[1]
-
Genetic Mutations: Mutations in the inhibitor's binding site on Akt can prevent the drug from binding effectively, a mechanism more commonly observed with allosteric inhibitors.[1]
II. Data Presentation: Inhibitor Potency and Selectivity
Quantitative data is essential for selecting the appropriate inhibitor and concentration for your experiments. The following tables summarize the on-target and off-target potency of several widely used Akt inhibitors.
Table 1: On-Target Potency of Common Akt Inhibitors (IC₅₀, nM) IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% in cell-free kinase assays.
| Inhibitor | Type | Akt1 (IC₅₀ nM) | Akt2 (IC₅₀ nM) | Akt3 (IC₅₀ nM) |
| Capivasertib (AZD5363) | ATP-Competitive | 3[4] | 7[11] | 7[11] |
| GSK690693 | ATP-Competitive | 2[6] | 13[6] | 9[6] |
| MK-2206 | Allosteric | 5-8[8][12] | 12[8][12] | 65[8][12] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 27 | 8[13] |
Table 2: Selectivity Profile of Akt Inhibitors Against Off-Target Kinases (IC₅₀, nM) A higher IC₅₀ value indicates weaker inhibition and greater selectivity for the intended target (Akt).
| Inhibitor | Off-Target Kinase | Family | IC₅₀ (nM) | Selectivity (vs. Akt1) |
| Capivasertib (AZD5363) | ROCK2 | AGC | 56[4] | ~19-fold |
| PKA | AGC | Similar to Akt[4] | Low | |
| P70S6K | AGC | Similar to Akt[4] | Low | |
| GSK690693 | PKA | AGC | 24[7] | 12-fold |
| PrkX | AGC | 5[7] | 2.5-fold | |
| PKCα | AGC | 21[7] | 10.5-fold | |
| PKCβI | AGC | 16[7] | 8-fold | |
| AMPK | CAMK | 50[7] | 25-fold | |
| PAK4 | STE | 10[7] | 5-fold | |
| MK-2206 | >250 Kinases | Various | >1000[8] | High (>200-fold) |
Table 3: Anti-proliferative Activity of Akt Inhibitors in Cancer Cell Lines (IC₅₀, µM) IC₅₀ values represent the concentration of inhibitor required to reduce cell viability by 50% after a defined incubation period (e.g., 72-96h).
| Cell Line | Cancer Type | Capivasertib (AZD5363) | MK-2206 |
| MCF-7 | Breast | < 1.0[11] | 0.1 - 0.5[14] |
| A549 | Lung | < 1.0[11] | > 1.0 |
| PC-3 | Prostate | ~0.4 | ~1.5 |
| U-87 MG | Glioblastoma | 45[15] | 1.0 - 5.0 |
III. Troubleshooting Guides
This section provides solutions to specific experimental problems.
Guide 1: Western Blotting for Phospho-Akt (p-Akt)
Problem: No or weak p-Akt signal in my positive control or stimulated samples.
| Potential Cause | Troubleshooting Solution |
| Inefficient Lysis / Protein Degradation | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times to minimize phosphatase activity.[16][17] |
| Incorrect Blocking Buffer | Avoid using non-fat dry milk for blocking when probing for phosphoproteins. Milk contains casein, a phosphoprotein that can cause high background and mask your signal. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[16][18] |
| Low Protein Load | Phosphorylated proteins are often low in abundance. Increase the amount of protein loaded per lane to 30-50 µg.[17] |
| Suboptimal Antibody Incubation | Incubate the primary antibody overnight at 4°C with gentle agitation. This often yields a better signal-to-noise ratio than shorter, room-temperature incubations.[16] |
| Insufficient Stimulation | If using growth factors (e.g., EGF, IGF-1) to stimulate the pathway, ensure the stimulation time and concentration are optimal for your cell line. A time-course experiment is recommended. |
| Poor Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[6] |
Problem: Total Akt levels decrease after inhibitor treatment.
| Potential Cause | Troubleshooting Solution |
| Inhibitor-Induced Apoptosis | High concentrations or prolonged treatment with an Akt inhibitor can induce apoptosis, leading to protein degradation by caspases. Check for apoptosis markers like cleaved PARP or cleaved Caspase-3. |
| Uneven Loading | The perceived decrease might be due to loading less total protein in the treated lanes. Always probe the same blot for a reliable loading control (e.g., GAPDH, β-Actin) to normalize the total Akt signal. |
graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowsize=0.7, penwidth=1.5];// Nodes Start [label="Start:\nCell Lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE\nSeparation", fillcolor="#FFFFFF", fontcolor="#202124"]; Transfer [label="Membrane\nTransfer", fillcolor="#FFFFFF", fontcolor="#202124"]; Ponceau [label="Ponceau S Stain\n(Check Transfer)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Block [label="Blocking\n(5% BSA in TBST)", fillcolor="#FFFFFF", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\n(e.g., anti-pAkt)\nOvernight at 4°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash1 [label="Wash\n(TBST)", fillcolor="#FFFFFF", fontcolor="#202124"]; SecondaryAb [label="Secondary Ab-HRP\n(1 hr at RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash2 [label="Wash\n(TBST)", fillcolor="#FFFFFF", fontcolor="#202124"]; ECL [label="ECL Detection", fillcolor="#FFFFFF", fontcolor="#202124"]; Imaging [label="Imaging", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Ponceau [color="#5F6368", style=dashed]; Ponceau -> Block [color="#5F6368", style=dashed]; Transfer -> Block; Block -> PrimaryAb; PrimaryAb -> Wash1; Wash1 -> SecondaryAb; SecondaryAb -> Wash2; Wash2 -> ECL; ECL -> Imaging; }
Guide 2: Cell Viability (MTT) Assay
Problem: I am seeing an increase in absorbance (higher viability) at higher inhibitor concentrations.
| Potential Cause | Troubleshooting Solution |
| Inhibitor Interferes with MTT Reduction | Some chemical compounds can directly reduce the MTT reagent, leading to a false positive signal. Run a control plate without cells containing media and the inhibitor at all tested concentrations to check for chemical interference.[7][19] |
| Metabolic Reprogramming | Drug-induced stress can sometimes cause cells to enter a hypermetabolic state, increasing their rate of MTT reduction even as they stop proliferating.[3] Confirm cell viability with a non-metabolic assay, such as Trypan Blue exclusion or a crystal violet assay. |
| Inhibitor Precipitation | At high concentrations, the inhibitor may precipitate out of the media, creating crystals that scatter light and artificially inflate absorbance readings. Check for precipitates under a microscope. |
Problem: High variability between replicate wells.
| Potential Cause | Troubleshooting Solution |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting into wells to prevent settling. Pay special attention to the "edge effect" by adding sterile PBS to the outer wells of the plate to maintain humidity. |
| Incomplete Formazan Solubilization | After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker for at least 15 minutes or by gentle pipetting.[20] |
| Cell Clumping | For suspension cells, gently centrifuge the plate and aspirate the media carefully to avoid dislodging the cell pellet. For adherent cells, be gentle when aspirating and adding reagents to prevent cell detachment. |
IV. Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473/Thr308) and Total Akt
This protocol provides a method for analyzing the phosphorylation status of Akt in response to inhibitor treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
BCA Protein Assay Kit.
-
4x Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (e.g., rabbit anti-p-Akt Ser473, rabbit anti-p-Akt Thr308, rabbit anti-total Akt, mouse anti-GAPDH) diluted in blocking buffer.
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Treatment and Lysis: a. Plate cells and allow them to adhere overnight. b. Treat cells with the Akt inhibitor or vehicle (e.g., DMSO) for the desired time. c. Wash cells twice with ice-cold PBS. d. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. e. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize all samples to the same concentration with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane. b. (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in Blocking Buffer) overnight at 4°C with gentle rocking. c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in Blocking Buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: a. To probe for total Akt or a loading control, the membrane can be stripped and re-probed starting from the blocking step.
Protocol 2: In Vitro Akt Kinase Assay (Non-Radioactive)
This protocol measures the specific activity of Akt immunoprecipitated from cell lysates using GSK-3α as a substrate.
Materials:
-
Cell lysate prepared as in Protocol 1.
-
Anti-Akt antibody (for immunoprecipitation).
-
Protein A/G agarose beads.
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).
-
Recombinant GSK-3α protein (substrate).
-
ATP solution (10 mM).
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody.
Methodology:
-
Immunoprecipitation (IP) of Akt: a. To 200-500 µg of cell lysate, add 2 µg of anti-Akt antibody. b. Incubate with gentle rotation for 2 hours at 4°C. c. Add 20 µL of a 50% slurry of Protein A/G agarose beads and continue rotating for another 1-2 hours at 4°C. d. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 min). e. Wash the beads twice with lysis buffer and then twice with Kinase Assay Buffer.
-
Kinase Reaction: a. Resuspend the washed beads in 40 µL of Kinase Assay Buffer. b. Add 1 µg of recombinant GSK-3α protein. c. Start the reaction by adding 10 µL of 10 mM ATP. d. Incubate the reaction at 30°C for 30 minutes with occasional mixing.
-
Termination and Sample Preparation: a. Terminate the reaction by adding 20 µL of 3x Laemmli sample buffer and boiling for 5 minutes. b. Centrifuge to pellet the beads and collect the supernatant.
-
Western Blot Analysis: a. Run the supernatant on an SDS-PAGE gel and perform a Western blot as described in Protocol 1. b. Probe the membrane with an anti-phospho-GSK-3α/β (Ser21/9) antibody to detect the phosphorylated substrate. The intensity of this band corresponds to the activity of the immunoprecipitated Akt.
Protocol 3: Cell Viability Measurement using MTT Assay
This protocol provides a colorimetric method to assess cell viability in response to an Akt inhibitor.
Materials:
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Methodology:
-
Cell Seeding: a. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. b. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of the Akt inhibitor in culture medium. b. Remove the old medium from the wells and add 100 µL of medium containing the inhibitor or vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. b. Plot the results to determine the IC₅₀ value of the inhibitor.
V. Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Understanding this pathway is critical for interpreting the effects of Akt inhibitors.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. researchgate.net [researchgate.net]
- 7. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 8. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capivasertib (AZD5363) | AKT inhibitor | TargetMol [targetmol.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined treatments with AZD5363, AZD8542, curcumin or resveratrol induce death of human glioblastoma cells by suppressing the PI3K/AKT and SHH signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Akt Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Akt inhibitors, such as Akt-IN-10. The principles and strategies discussed are broadly applicable to various inhibitors targeting the PI3K/Akt/mTOR pathway. For clarity, we will often refer to the well-characterized allosteric Akt inhibitor MK-2206 and the ATP-competitive inhibitor AZD5363 as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to Akt inhibitors?
A1: Resistance to Akt inhibitors can be intrinsic (pre-existing) or acquired (develops during treatment). The primary mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for Akt inhibition by upregulating parallel pro-survival pathways. A common example is the activation of the MAPK/ERK pathway.[1][2][3]
-
Feedback Loop Activation: Inhibition of Akt can relieve negative feedback loops, leading to the hyperactivation of receptor tyrosine kinases (RTKs) like EGFR, HER2, and IGF-1R, which in turn reactivates PI3K/Akt or other survival pathways.
-
Alterations within the PI3K/Akt Pathway: This can include secondary mutations in the AKT1 gene that prevent inhibitor binding, or the upregulation of other Akt isoforms (e.g., AKT3) to compensate for the inhibition of the primary isoform.[4]
-
Upregulation of Downstream Effectors: Increased activity of downstream targets of Akt, such as mTORC1, can sometimes bypass the need for Akt signaling.
Q2: My cells are showing reduced sensitivity to my Akt inhibitor. How can I confirm resistance?
A2: Resistance can be confirmed by a combination of the following approaches:
-
Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of inhibitor concentrations on your suspected resistant cells and compare the IC50 value to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
-
Western Blot Analysis: Assess the phosphorylation status of key downstream targets of Akt, such as PRAS40, GSK3β, and S6 ribosomal protein. In resistant cells, you may observe incomplete suppression of phosphorylation of these downstream effectors in the presence of the inhibitor.
-
Colony Formation Assay: This long-term assay can reveal a subpopulation of cells that can proliferate and form colonies despite inhibitor treatment.
Q3: What are the general strategies to overcome resistance to Akt inhibitors?
A3: The most effective strategy is typically combination therapy. The goal is to simultaneously block the primary survival pathway and the escape mechanism. Key combination strategies include:
-
Vertical Pathway Inhibition: Co-targeting different nodes within the same pathway, for example, combining an Akt inhibitor with an mTOR inhibitor (e.g., rapamycin or AZD2014).[1][3][5][6]
-
Horizontal Pathway Inhibition: Targeting parallel survival pathways, such as combining an Akt inhibitor with a MEK inhibitor (e.g., trametinib or AZD6244) to block the MAPK/ERK pathway.[7][8][9]
-
Combination with Chemotherapy: Akt inhibitors can sensitize cancer cells to traditional chemotherapeutic agents like paclitaxel, doxorubicin, or cisplatin.[10]
-
Combination with RTK Inhibitors: If feedback activation of an RTK is identified, combining the Akt inhibitor with an inhibitor of that specific RTK (e.g., an EGFR inhibitor like gefitinib) can be effective.
Troubleshooting Guides
Problem 1: Decreased Potency of Akt Inhibitor in Cell Viability Assays
-
Symptom: The IC50 value of your Akt inhibitor has significantly increased in your cell line compared to previous experiments or published data.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve and Western blot as described in FAQ 2. 2. Investigate Mechanism: Use Western blotting to check for activation of bypass pathways (e.g., increased p-ERK) or feedback loops (e.g., increased p-EGFR). 3. Test Combination Therapies: Based on your findings, test combinations with MEK or mTOR inhibitors. See the "Quantitative Data on Combination Therapies" table below for starting points. |
| Cell Line Integrity | 1. Authentication: Authenticate your cell line via short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. 2. Passage Number: Use cells from a low-passage frozen stock. High-passage numbers can lead to genetic drift and altered phenotypes. |
| Reagent Instability | 1. Inhibitor Quality: Purchase fresh inhibitor from a reputable source. Ensure proper storage conditions (temperature, light protection). 2. Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not affecting cell viability. |
Problem 2: Inconsistent or Noisy Western Blot Results for p-Akt
-
Symptom: You are unable to detect a consistent band for phosphorylated Akt (Ser473 or Thr308), or you have high background.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Sample Degradation | 1. Use Inhibitors: Always use a freshly prepared lysis buffer containing both protease and phosphatase inhibitors.[11] 2. Keep Samples Cold: Perform all cell lysis and protein extraction steps on ice or at 4°C to minimize enzymatic activity.[11] |
| Low Protein Abundance/Phosphorylation | 1. Positive Control: Include a positive control lysate from a cell line known to have high basal p-Akt levels or stimulated with a growth factor (e.g., insulin or EGF).[12] 2. Increase Protein Load: Load a higher amount of total protein (30-50 µg) per lane.[12] 3. Stimulate Cells: If basal p-Akt levels are low, you may need to serum-starve the cells and then stimulate them with a growth factor prior to lysis. |
| Inappropriate Blocking | 1. Avoid Milk: Do not use non-fat dry milk for blocking when detecting phosphoproteins as it contains casein, which is a phosphoprotein and can cause high background.[11][13][14][15] 2. Use BSA: Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[11][13][15] |
| Buffer Composition | 1. Use TBST: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[11] |
Quantitative Data from Preclinical Studies
The following tables summarize IC50 values for various Akt inhibitors alone and in combination with other agents in different cancer cell lines. This data can serve as a reference for designing your own experiments.
Table 1: Single-Agent IC50 Values of Akt and mTOR Inhibitors in Bladder Cancer Cell Lines [1]
| Cell Line | Genomic Alterations | AZD5363 (Akt inhibitor) IC50 (µM) | AZD2014 (mTOR inhibitor) IC50 (µM) | BEZ235 (PI3K/mTOR inhibitor) IC50 (µM) |
| J82 | PIK3CA, mTOR mutations | 21.87 ± 4.13 | 0.62 ± 0.04 | 0.18 ± 0.01 |
| 253J-BV | Wild-type | 27.04 ± 3.73 | 9.25 ± 0.70 | 1.86 ± 0.13 |
Table 2: Synergistic Inhibition of Hepatocellular Carcinoma Cell Lines with Akt, mTOR, and MEK Inhibitors [7]
| Cell Line | MK-2206 (Akt inhibitor) IC50 (nM) | AZD8055 (mTOR inhibitor) IC50 (nM) | AZD6244 (MEK inhibitor) IC50 (nM) |
| Hep3B | ~1000 | 47.9 | >10000 |
| Huh-7 | ~1000 | 24.5 | 3031 |
| HepG2 | ~3000 | >1000 | 27.8 |
Note: Combination of MK-2206 and AZD8055 showed strong synergy in all three cell lines.
Table 3: IC50 Values for Akt Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines [16]
| Cell Line | A-443654 (ATP-competitive) IC50 (µM) | MK-2206 (Allosteric) IC50 (µM) |
| MDA-MB-231 | 0.33 ± 0.01 | >10 |
| MDA-MB-468 | 0.02 ± 0.001 | 0.49 ± 0.02 |
Experimental Protocols
Protocol 1: Establishing an Akt Inhibitor-Resistant Cell Line
This protocol describes a common method for generating an acquired resistance model by chronic exposure to an Akt inhibitor.[4]
-
Initial Dosing: Begin by treating the parental cell line with the Akt inhibitor at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the inhibitor concentration in a stepwise manner. Allow the cells to adapt and recover at each new concentration.
-
Maintenance: Continue this dose escalation until the cells are able to proliferate in a high concentration of the inhibitor (e.g., 5 µM for MK-2206).
-
Resistant Culture: Maintain the resistant cell line in media containing this high concentration of the inhibitor.
-
Verification: Regularly verify the resistant phenotype by comparing the IC50 of the resistant line to the parental line. It is also advisable to periodically test for mycoplasma contamination.
Protocol 2: Western Blot for Akt Pathway Activation
This is a generalized protocol; always refer to the specific antibody datasheet for optimal conditions.
-
Sample Preparation:
-
Culture and treat cells as required by your experimental design.
-
Place the culture dish on ice, aspirate the media, and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Always probe for the total protein (e.g., total Akt) and a loading control (e.g., β-actin or GAPDH) on the same membrane to normalize the data.
-
Visualizations
Signaling Pathway Diagrams
Caption: The core PI3K/Akt/mTOR signaling pathway.
Caption: Crosstalk between Akt and MAPK pathways in inhibitor resistance.
Experimental Workflow
Caption: A logical workflow for addressing Akt inhibitor resistance.
References
- 1. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Vertical Targeting of AKT and mTOR as Well as Dual Targeting of AKT and MEK Signaling Is Synergistic in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 10. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Zentrum: Umgang mit der Zytotoxizität von Akt-Inhibitoren
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung umfassende Anleitungen zur Zytotoxizität des hypothetischen Akt-Inhibitors, Akt-IN-10. Da spezifische Daten zu "this compound" in der wissenschaftlichen Literatur nicht öffentlich verfügbar sind, basieren die folgenden Informationen auf den bekannten Eigenschaften anderer Akt-Inhibitoren und allgemeinen Strategien zur Minderung der Zytotoxizität von Kinase-Inhibitoren.
Häufig gestellte Fragen (FAQs) und Fehlerbehebung
F1: Was ist der erwartete Wirkmechanismus von this compound als Akt-Inhibitor?
A1: Akt (auch bekannt als Proteinkinase B) ist eine zentrale Serin/Threonin-Kinase im PI3K/Akt-Signalweg, der für die Regulierung von Zellüberleben, Proliferation, Wachstum und Stoffwechsel entscheidend ist.[1][2][3] Akt-Inhibitoren blockieren diesen Signalweg, was idealerweise zur Hemmung des Tumorwachstums und zur Induktion von Apoptose (programmierter Zelltod) in Krebszellen führen sollte, die eine aberrante Aktivierung des Akt-Signalwegs aufweisen.[1][2]
F2: Ich beobachte eine unerwartet hohe Zytotoxizität in meinen Experimenten mit einem Akt-Inhibitor. Was könnte die Ursache sein?
A2: Hohe Zytotoxizität kann aus zwei Hauptgründen resultieren:
-
On-Target-Effekte: Der Inhibitor wirkt wie erwartet, indem er den Akt-Signalweg blockiert. In Zelllinien, die stark von diesem Signalweg für ihr Überleben abhängig sind, kann dies zu einer schnellen und umfassenden Apoptose führen.[4][5]
-
Off-Target-Effekte: Der Inhibitor bindet an andere Kinasen oder Proteine als Akt, was zu unbeabsichtigter Toxizität führt.[2] Kinase-Inhibitoren sind oft nicht vollständig spezifisch und können mit anderen Kinasen interagieren, insbesondere solchen mit ähnlichen ATP-Bindungsstellen.[6][7] Dies kann zellulären Stress, Nekrose oder andere nicht-apoptotische Zelltodwege auslösen.
F3: Wie kann ich zwischen On-Target-Apoptose und Off-Target-Zytotoxizität unterscheiden?
A3: Um die Todesursache der Zellen zu ermitteln, können mehrere Experimente durchgeführt werden:
-
Bestätigung der Zielhemmung: Führen Sie einen Western Blot durch, um die Phosphorylierung von nachgeschalteten Akt-Zielen (z.B. GSK3β, S6-Ribosomenprotein) zu überprüfen. Eine verringerte Phosphorylierung bei Konzentrationen, die Zelltod verursachen, bestätigt die On-Target-Aktivität.
-
Apoptose- vs. Nekrose-Assays: Verwenden Sie Annexin-V- und Propidiumiodid (PI)-Färbung mit anschließender Durchflusszytometrie. Annexin-V-positive/PI-negative Zellen befinden sich in der frühen Apoptose (On-Target-Effekt wahrscheinlich), während PI-positive Zellen nekrotisch oder spät-apoptotisch sind, was auf Off-Target-Zytotoxizität hindeuten könnte.
-
Caspase-Aktivierungs-Assays: Messen Sie die Aktivität von Caspase-3/7. Eine erhöhte Aktivität ist ein Kennzeichen der Apoptose.[8]
-
Rescue-Experimente: Versuchen Sie, die Zytotoxizität durch die Expression einer konstitutiv aktiven Form von Akt zu "retten". Wenn die aktive Akt-Form die Zellen vor dem Tod schützt, ist der Effekt wahrscheinlich auf die Zielwirkung zurückzuführen.[9][10]
F4: Welche Strategien kann ich anwenden, um die Zytotoxizität von this compound zu mildern?
A4: Wenn die Zytotoxizität zu hoch ist oder vermutet wird, dass sie auf Off-Target-Effekte zurückzuführen ist, sollten Sie die folgenden Strategien in Betracht ziehen:
-
Optimierung von Dosis und Zeit: Führen Sie eine Dosis-Wirkungs-Analyse und einen Zeitverlaufsversuch durch, um die niedrigste wirksame Konzentration (Lowest Effective Concentration, LEC) und die optimale Inkubationszeit zu finden. Eine kurze Exposition kann ausreichen, um den Signalweg zu hemmen, ohne eine massive Toxizität auszulösen.
-
Verwendung verschiedener Zelllinien: Testen Sie den Inhibitor in einer Reihe von Zelllinien, einschließlich nicht-maligner Kontrollzellen. Dies hilft festzustellen, ob die Toxizität tumorspezifisch ist.[11]
-
Kombinationstherapie: Verwenden Sie niedrigere Dosen des Akt-Inhibitors in Kombination mit anderen Therapeutika. Akt-Inhibitoren haben gezeigt, dass sie die Wirksamkeit von Chemotherapeutika oder Strahlentherapie erhöhen, was eine Dosisreduktion des Inhibitors ermöglichen kann.[1][7][9]
-
Serum-Konzentration anpassen: Führen Sie Experimente unter reduzierten Serumbedingungen durch. Zellen können unter niedrigem Serum empfindlicher auf die Hemmung des Akt-Signalwegs reagieren, was niedrigere Konzentrationen des Inhibitors ermöglicht.
F5: Könnte oxidativer Stress zur beobachteten Zytotoxizität beitragen?
A5: Ja, der Akt-Signalweg und oxidativer Stress sind eng miteinander verknüpft. Die Hemmung von Akt kann den zellulären Stoffwechsel verändern und die Produktion von reaktiven Sauerstoffspezies (ROS) erhöhen, was zu oxidativem Stress und anschließendem Zelltod führt.[12][13][14] Um dies zu untersuchen, können Sie:
-
ROS-Spiegel messen: Verwenden Sie Sonden wie DCFDA, um die intrazellulären ROS-Spiegel nach der Behandlung mit dem Inhibitor zu quantifizieren.
-
Antioxidantien verwenden: Behandeln Sie die Zellen gleichzeitig mit einem Antioxidans wie N-Acetylcystein (NAC), um zu sehen, ob dies die Zytotoxizität verringert. Wenn ja, ist oxidativer Stress wahrscheinlich ein Faktor.[13]
Quantitative Daten zu Referenz-Akt-Inhibitoren
Die folgende Tabelle fasst die zytotoxischen Wirkungen verschiedener bekannter Akt-Inhibitoren in verschiedenen Zelllinien zusammen. Diese Daten dienen als Referenz, um die Wirksamkeit von this compound zu kontextualisieren.
| Inhibitor | Zelllinie | Assay-Typ | Gemessener Endpunkt | Konzentration/Ergebnis | Quelle |
| Ipatasertib | MDA-MB-231BR | WST-1 | Zellviabilität | 20 µM reduzierte die Viabilität auf 53,30% nach 72h | [15] |
| MK-2206 | C33A | Zellviabilität | Zellviabilität | 15 µM reduzierte die Viabilität auf 58% nach 48h | [16] |
| SC-66 | C33A | Zellviabilität | Zellviabilität | 1 mg/ml reduzierte die Viabilität auf 55% nach 24h | [16] |
| LY294002 | SCLC-Zelllinien | Zellviabilität | LD₅₀ | Durchschnittlich 25 µM | [9] |
| A-443654 | FL5.12 (Akt1-überexprimierend) | Western Blot | P-GSK3-Hemmung | IC₅₀ ≈ 50-100 nM | [17] |
Detaillierte experimentelle Protokolle
Protokoll 1: Zellviabilitäts-Assay (WST-1)
-
Zellaussaat: Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well in 100 µL Kulturmedium aus und inkubieren Sie sie über Nacht.
-
Behandlung: Bereiten Sie serielle Verdünnungen von this compound in Kulturmedium vor. Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL des medikamentenhaltigen Mediums zu den entsprechenden Wells hinzu. Fügen Sie auch eine Vehikelkontrolle (z.B. DMSO) hinzu.
-
Inkubation: Inkubieren Sie die Platte für die gewünschte Dauer (z.B. 24, 48 oder 72 Stunden) bei 37°C und 5% CO₂.
-
Reagenz zugeben: Fügen Sie 10 µL WST-1-Reagenz zu jedem Well hinzu und inkubieren Sie die Platte für 1-4 Stunden bei 37°C.
-
Messung: Messen Sie die Extinktion bei 450 nm mit einem Plattenlesegerät. Die Extinktion ist direkt proportional zur Anzahl der lebensfähigen Zellen.
-
Analyse: Normalisieren Sie die Daten auf die Vehikelkontrolle und berechnen Sie die prozentuale Viabilität.
Protokoll 2: Western Blot zur Bestätigung der Akt-Signalweg-Hemmung
-
Zellbehandlung und Lyse: Behandeln Sie die Zellen in 6-Well-Platten mit this compound in den gewünschten Konzentrationen für eine kurze Dauer (z.B. 1-2 Stunden). Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren ergänzt ist.
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Assay.
-
SDS-PAGE: Denaturieren Sie 20-30 µg Protein pro Probe und trennen Sie es mittels SDS-Polyacrylamid-Gelelektrophorese.
-
Proteintransfer: Übertragen Sie die getrennten Proteine auf eine PVDF- oder Nitrozellulose-Membran.
-
Blockierung und Antikörper-Inkubation: Blockieren Sie die Membran für 1 Stunde in 5%iger Magermilch oder BSA in TBST. Inkubieren Sie die Membran über Nacht bei 4°C mit primären Antikörpern gegen Phospho-Akt (Ser473), Gesamt-Akt, Phospho-GSK3β und Gesamt-GSK3β.
-
Sekundärantikörper und Detektion: Waschen Sie die Membran und inkubieren Sie sie 1 Stunde lang mit einem HRP-konjugierten Sekundärantikörper. Detektieren Sie das Signal mit einem Chemilumineszenz-Substrat.
-
Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie die Phospho-Proteine auf die entsprechenden Gesamtproteine.
Visualisierungen: Signalwege und Arbeitsabläufe
Abbildung 1: Vereinfachter PI3K/Akt-Signalweg, der die zentrale Rolle von Akt und den Angriffspunkt für Inhibitoren wie this compound zeigt.
Abbildung 2: Experimenteller Arbeitsablauf zur Bewertung und Minderung der durch Akt-Inhibitoren induzierten Zytotoxizität.
References
- 1. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt signalling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting the Checkpoint to Kill Cancer Cells | MDPI [mdpi.com]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K/Akt Pathway Activation Attenuates the Cytotoxic Effect of Methyl Jasmonate Toward Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt determines replicative senescence and oxidative or oncogenic premature senescence and sensitizes cells to oxidative apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Oxidative Stress and AKT Pathway on Cancer Cell Functions and Its Application to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of Akt signaling in oxidative stress mediates NF-κB activation in mild transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Unexpected Bands in Western Blots for the Akt Pathway
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected bands when performing Western blots for the Akt signaling pathway.
Troubleshooting Guide: Unexpected Bands
This section addresses specific issues related to the appearance of unexpected bands in your Western blot experiments for Akt.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Why am I seeing bands at a higher molecular weight than the expected ~60 kDa for Akt? | Protein Dimers/Multimers: Incomplete reduction and denaturation of samples can lead to protein aggregation.[1] | - Ensure fresh reducing agents (DTT or β-mercaptoethanol) are used in the sample loading buffer.- Re-boil samples for 5-10 minutes before loading.[2] |
| Post-Translational Modifications (PTMs): Modifications like ubiquitination can significantly increase the molecular weight of the target protein.[3] | - Review literature for known PTMs of Akt that could explain the size shift.- Use specific antibodies to detect suspected modifications (e.g., anti-ubiquitin). | |
| Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.[4] | - Optimize the concentration of your primary and secondary antibodies by performing a titration.- Increase the stringency of your wash steps (e.g., increase duration or add more Tween-20).- Consider using an affinity-purified primary antibody.[1] | |
| Why are there multiple bands clustered around the expected ~60 kDa size? | Akt Isoforms: Mammalian cells express three highly homologous isoforms of Akt (Akt1, Akt2, Akt3) with slightly different molecular weights.[5] An antibody targeting a conserved epitope may detect more than one isoform.[6] | - Check the antibody datasheet to see which isoforms it is validated to detect.- Use isoform-specific antibodies if you need to distinguish between them. |
| Splice Variants: Alternative splicing of the Akt transcript can produce protein variants of different sizes.[1] | - Consult protein databases like UniProt for information on known splice variants of Akt.[4] | |
| Post-Translational Modifications (PTMs): Modifications such as phosphorylation or glycosylation can cause slight shifts in protein migration.[7][8] While phosphorylation typically doesn't cause a large shift, multiple phosphorylation events can have a cumulative effect.[3] | - Treat lysates with phosphatases to see if the bands collapse into a single band, confirming phosphorylation.- Use antibodies specific to phosphorylated forms of Akt (e.g., Phospho-Akt Ser473 or Thr308) to confirm.[9][10] | |
| Why am I seeing bands at a lower molecular weight than expected? | Protein Degradation: The target protein may have been cleaved by proteases during sample preparation.[1][4] | - Always prepare lysates on ice and use fresh protease and phosphatase inhibitor cocktails.[1][4][11]- Use fresh samples whenever possible, as older lysates are more prone to degradation.[4] |
| Splice Variants: Some splice variants may be smaller than the canonical protein.[1] | - Check protein databases for known smaller isoforms or splice variants of Akt. | |
| Antibody Cross-Reactivity: The antibody may be recognizing a different protein that shares a similar epitope.[1] | - Use a blocking peptide to confirm the specificity of the primary antibody.- Validate the antibody using genetic controls, such as siRNA-mediated knockdown of Akt, to ensure the band disappears.[6][12] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Akt in a Western blot?
Akt has three isoforms with slightly different molecular weights. Generally, they migrate at approximately 56-62 kDa.[6][13]
The observed size can vary slightly based on the gel system, percentage of acrylamide, and post-translational modifications.[8]
Q2: How do post-translational modifications (PTMs) affect Akt bands on a Western blot?
PTMs can alter the migration of Akt. While phosphorylation at sites like Ser473 and Thr308 is critical for activation, it usually doesn't cause a significant size shift detectable by standard SDS-PAGE.[3][7][9] However, other modifications like glycosylation (O-GlcNAcylation) or ubiquitination can lead to more noticeable shifts to a higher molecular weight.[3][7]
Q3: My "total Akt" antibody shows multiple bands. Is this normal?
Yes, this can be normal. A pan-Akt antibody is often designed to recognize all three isoforms (Akt1, 2, and 3), which may resolve as closely migrating bands.[6] Always check the antibody's technical datasheet for information on its specificity and expected banding pattern.
Q4: How can I confirm that the band I'm seeing is actually phosphorylated Akt?
To validate a phospho-specific Akt antibody, several controls are essential:
-
Total Akt Control: Run a parallel blot with a total Akt antibody to confirm that the protein is present in your sample at the correct molecular weight.[14]
-
Positive and Negative Controls: Use cell lysates that have been stimulated (e.g., with insulin or growth factors) to induce Akt phosphorylation as a positive control, and unstimulated or inhibitor-treated (e.g., with a PI3K inhibitor like LY294002) lysates as a negative control.[9][15]
-
Phosphatase Treatment: Treat your lysate with a phosphatase (like lambda phosphatase) before running the gel. If the band detected by the phospho-antibody disappears, it confirms the signal is phosphorylation-dependent.
Q5: What are the best blocking and antibody incubation conditions for Akt Western blots?
For many phospho-specific antibodies, including phospho-Akt, blocking and incubating in 5% Bovine Serum Albumin (BSA) in TBST is recommended over non-fat dry milk.[11][15] Milk contains phosphoproteins (like casein) that can increase non-specific background with phospho-antibodies. Always follow the specific recommendations on the antibody datasheet.
Visualizing Workflows and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate the Akt signaling pathway and a logical workflow for diagnosing unexpected bands.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. biocompare.com [biocompare.com]
- 5. Akt Isoforms - Creative BioMart [creativebiomart.net]
- 6. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Multifaceted Regulation of Akt by Diverse C-Terminal Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Akt-IN-10 Technical Support Center: Troubleshooting Degradation and Ensuring Optimal Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage and handling of Akt-IN-10, a potent AKT inhibitor. It also offers troubleshooting guides to address common issues related to its degradation and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not always publicly available, a common solvent for similar kinase inhibitors is dimethyl sulfoxide (DMSO). For in vivo applications, a combination of solvents may be necessary. For instance, a formulation for another AKT kinase inhibitor involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for specific solubility information.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the compound in high-purity, anhydrous DMSO to a concentration of 10 mM or higher. Briefly vortex or sonicate the solution to ensure it is fully dissolved. For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: What are the optimal storage conditions for this compound?
A3: For maximal stability, it is best to store the solid compound as per the manufacturer's instructions, which may be at room temperature for short periods.[2] However, for long-term storage of both the solid compound and stock solutions in DMSO, it is advisable to store them at -20°C or -80°C. Studies on other small molecules in DMSO suggest that storage at -20°C can maintain the stability of many compounds for extended periods.[3][4] Always refer to the product-specific CoA for the most accurate storage recommendations.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles can lead to compound degradation. While some studies have shown that certain compounds in DMSO are stable for several freeze-thaw cycles, it is best practice to minimize them.[5][6] Aliquoting your stock solution into single-use vials is the most effective way to avoid repeated freezing and thawing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | 1. Degradation of this compound: The compound may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light or moisture) or multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower than expected final concentration. | 1. Verify Storage and Handling: Ensure that the compound and its stock solutions have been stored according to the recommended guidelines. Use a fresh aliquot or a newly prepared stock solution. 2. Confirm Concentration: Re-measure the concentration of your stock solution using a spectrophotometer if possible, or prepare a fresh stock solution, paying close attention to weighing and dilution steps. |
| Inconsistent Experimental Results | 1. Precipitation of this compound: The compound may have precipitated out of solution, especially in aqueous media, leading to variable effective concentrations. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect the cellular response to the inhibitor. | 1. Check for Precipitates: Visually inspect your working solutions for any precipitates. If precipitation is observed, try preparing the working solution fresh from the DMSO stock immediately before use. Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. 2. Standardize Experimental Conditions: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Unexpected Cellular Toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high, leading to cytotoxicity. 2. Off-Target Effects: At high concentrations, this compound may inhibit other kinases, leading to unexpected cellular responses. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (DMSO alone) to assess its effect on cell viability. 2. Perform Dose-Response Experiments: Determine the optimal concentration range for this compound in your specific cell line through a dose-response curve to identify a concentration that effectively inhibits Akt without causing excessive toxicity. |
Data Presentation
Table 1: General Solubility of Similar Akt Inhibitors in Common Solvents
| Solvent | Solubility | Reference |
| DMF | 5 - 30 mg/mL | [7][8][9][10] |
| DMSO | 12.5 - 30 mg/mL | [7][8][9][10][11] |
| Ethanol | 16 - 30 mg/mL | [7][8][10] |
| PBS (pH 7.2) | 5 mg/mL | [7] |
Note: This table provides general solubility data for other Akt inhibitors. The actual solubility of this compound should be confirmed with the supplier's Certificate of Analysis.
Table 2: Recommended Storage Conditions and Estimated Stability
| Form | Storage Temperature | Estimated Stability | Recommendations |
| Solid | Room Temperature | Short-term (days to weeks) | Refer to CoA for specific guidelines. |
| -20°C or -80°C | Long-term (months to years) | Protect from moisture and light. | |
| Stock Solution in DMSO | 4°C | Short-term (days) | Avoid prolonged storage at this temperature. |
| -20°C | Long-term (months) | Aliquot to minimize freeze-thaw cycles. | |
| -80°C | Extended Long-term (years) | Ideal for archival storage. |
Note: The stability of compounds in DMSO can be affected by factors such as water content and oxygen exposure.[5] The information in this table is based on general best practices for small molecule inhibitors and should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials (e.g., amber microcentrifuge tubes).
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Cell-Based Assay for Assessing this compound Activity
This protocol describes a general method to assess the inhibitory activity of this compound on the Akt signaling pathway by measuring the phosphorylation of a downstream target, such as GSK3β, using an ELISA-based method.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (prepared by diluting the stock solution in cell culture medium). Include a vehicle control (DMSO) and a positive control (a known activator of the Akt pathway, if applicable).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
ELISA: Perform an ELISA to quantify the levels of phosphorylated GSK3β (p-GSK3β) in the cell lysates according to the manufacturer's instructions of the ELISA kit.
-
Data Analysis: Normalize the p-GSK3β levels to the total protein concentration in each well. Plot the normalized p-GSK3β levels against the concentration of this compound to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
How to choose the right controls for Akt-IN-10 experiments
This guide provides researchers, scientists, and drug development professionals with essential information on selecting and implementing appropriate controls for experiments involving Akt-IN-10, a potent inhibitor of the Akt signaling pathway. Adhering to these guidelines will ensure the reliability and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a vehicle control in my this compound experiment?
A vehicle control is crucial for distinguishing the specific effects of this compound from the effects of its solvent. This compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO).[1][2] This control group receives the same concentration of the solvent as the experimental group, allowing you to isolate the inhibitor's true biological activity.
Q2: How can I confirm that the Akt pathway in my cell line is active and responsive to inhibition?
You should use a positive control for Akt activation. A common method is to first serum-starve your cells for a few hours or overnight to reduce baseline Akt phosphorylation.[3] Following starvation, stimulate the cells with a known activator of the pathway, such as insulin, Platelet-Derived Growth Factor (PDGF), or Epidermal Growth Factor (EGF).[1][3] A robust increase in phosphorylated Akt (p-Akt) on key residues like Ser473 and Thr308 confirms the pathway is functional and ready for inhibition studies.
Q3: What should I use as a positive control for Akt inhibition?
Q4: Why is it critical to measure total Akt levels in addition to phosphorylated Akt in a Western blot?
Measuring total Akt levels is essential for data normalization. A decrease in p-Akt could mean either that the inhibitor is working or that the total amount of Akt protein has decreased for other reasons. By showing that total Akt levels remain constant, you can confidently attribute the decrease in p-Akt specifically to the inhibitory action of this compound.[7]
Q5: What are the non-negotiable controls for a cell viability assay (e.g., MTT, MTS, CCK-8)?
For any cell viability assay, you must include the following controls:
-
Untreated Cells: This group represents 100% cell viability and serves as the primary reference.
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for this compound.[1]
-
Blank/Media-Only Control: Wells containing only cell culture medium without cells. This is used to subtract the background absorbance or fluorescence of the medium and the assay reagent itself.[8][9]
Troubleshooting Guide
It is not uncommon to encounter unexpected results during experiments. The following table addresses common issues.
| Problem | Possible Cause | Recommended Solution |
| No inhibition of p-Akt observed | 1. Akt pathway is not active in the cell line under basal conditions. 2. This compound concentration is too low or incubation time is too short. 3. Degradation of this compound due to improper storage. | 1. Use a positive control for activation (e.g., serum starvation followed by insulin or EGF stimulation) to induce p-Akt expression.[3] 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period. 3. Ensure the inhibitor is stored according to the manufacturer's instructions. |
| Vehicle control shows significant cell death | 1. Solvent (e.g., DMSO) concentration is too high and is causing toxicity. 2. The cell line is particularly sensitive to the solvent. | 1. Ensure the final DMSO concentration is typically below 0.5%, and ideally below 0.1%. 2. Test the toxicity of the vehicle alone at various concentrations to determine a non-toxic working concentration. |
| High background in Western blot for p-Akt | 1. Blocking agent is inappropriate. Milk contains phosphoproteins (casein) that can interfere with p-Akt detection. 2. Non-specific antibody binding. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for the blocking step instead of milk.[10][11] 2. Optimize the primary antibody concentration and ensure sufficient washing steps. |
| Inconsistent results between experiments | 1. Cell passage number is too high, leading to altered signaling. 2. Inconsistent cell seeding density.[9] 3. Reagents (e.g., growth factors, inhibitors) have lost activity. | 1. Use cells from a consistent and low passage number range. 2. Ensure precise cell counting and even seeding for all experiments. 3. Prepare fresh dilutions of reagents before each experiment. |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol outlines the key steps for detecting changes in Akt phosphorylation at Ser473.
-
Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with this compound, vehicle control, and positive/negative controls for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a freshly made protease and phosphatase inhibitor cocktail to preserve phosphorylation states. Keep samples on ice throughout.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[10]
-
Gel Electrophoresis and Transfer: Load 20-50 µg of protein per lane onto an SDS-PAGE gel.[7] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Avoid using milk as a blocking agent.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt, diluted in 5% BSA/TBST. A separate blot should be probed for a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the specific change in phosphorylation.
Protocol 2: Cell Viability (MTS) Assay
This protocol provides a method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.[9]
-
Treatment: After allowing cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 20 µL of MTS reagent (or similar reagent like MTT or CCK-8) to each well.[8][12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[8][12]
-
Measurement: Record the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[12]
-
Analysis: After subtracting the background (media-only wells), calculate cell viability as a percentage relative to the untreated control wells.
Data Summary
Table 1: Recommended Concentration Ranges for Controls
| Control Type | Reagent | Typical Concentration Range | Purpose |
| Vehicle Control | DMSO | 0.01% - 0.5% | To control for solvent effects.[1] |
| Positive Control (Activation) | Insulin | 1 - 10 µg/mL | To induce Akt phosphorylation.[3] |
| Positive Control (Activation) | EGF / PDGF | 20 - 100 ng/mL | To induce Akt phosphorylation.[1][3] |
| Positive Control (Inhibition) | LY294002 (PI3K Inhibitor) | 10 - 50 µM | To confirm on-pathway inhibition.[3] |
| Positive Control (Inhibition) | MK-2206 (Akt Inhibitor) | 0.1 - 10 µM | To confirm on-target inhibition.[5][6] |
Visual Guides
Caption: PI3K/Akt signaling pathway with points of intervention for this compound and key controls.
Caption: A standard experimental workflow for validating the activity of this compound, including all necessary control groups.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PLIN5 Promotes Lipid Reconstitution in Goat Intramuscular Fat via the PPARγ Signaling Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT is a therapeutic target in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. broadpharm.com [broadpharm.com]
Addressing variability in Akt-IN-10 experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experiments involving the potent Akt inhibitor, Akt-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Akt (also known as Protein Kinase B or PKB) signaling pathway. Akt is a central kinase in the PI3K/Akt/mTOR signaling cascade, which is crucial for regulating cell growth, survival, proliferation, and metabolism. While the precise binding mode of this compound is not extensively published in peer-reviewed literature, it is designed to inhibit Akt activity, likely by competing with ATP at the kinase's active site or by binding to an allosteric site to lock the kinase in an inactive conformation. Inhibition of Akt leads to a downstream blockade of signals that promote cell survival and proliferation.
Q2: We are observing significant variability in the IC50 values of this compound between experimental replicates. What are the potential causes?
Variability in IC50 values is a common issue in both biochemical and cell-based assays. Several factors can contribute to this:
-
Assay Conditions: Minor variations in buffer composition, pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor potency.
-
Reagent Stability and Handling: Improper storage and handling of this compound, ATP, and the Akt enzyme can lead to degradation and loss of activity. Repeated freeze-thaw cycles should be avoided.
-
Cell-Based Assay Variables:
-
Cell Health and Passage Number: Cells that are unhealthy, stressed, or have been in culture for too long (high passage number) can exhibit altered signaling pathways and drug responses.
-
Cell Density: The number of cells seeded per well can affect the final readout and the effective concentration of the inhibitor per cell.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. It is crucial to maintain consistent serum concentrations across experiments.
-
-
Experimental Technique: Pipetting errors, improper mixing, and inconsistencies in timing can all introduce significant variability.
Q3: Our Western blot results for phospho-Akt (p-Akt) levels after this compound treatment are inconsistent. How can we improve reproducibility?
Inconsistent Western blot data for p-Akt is a frequent challenge. Here are key areas to focus on for improvement:
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of Akt. Keep samples on ice at all times.
-
Rapid Lysis: Lyse cells quickly after treatment to capture the accurate phosphorylation state at that time point.
-
-
Protein Quantification: Ensure accurate and consistent protein loading across all lanes. Perform a total protein stain on the membrane or blot for a housekeeping protein (e.g., GAPDH, β-actin) to verify equal loading.
-
Antibody Quality: Use high-quality, validated antibodies for both phospho-Akt (e.g., p-Akt Ser473 or p-Akt Thr308) and total Akt. The optimal antibody dilution should be determined empirically.
-
Blocking and Washing:
-
Blocking Buffer: For phospho-protein detection, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can increase background.
-
Washing Steps: Perform thorough and consistent washing steps to reduce non-specific antibody binding.
-
-
Positive and Negative Controls: Always include appropriate controls, such as untreated cells (negative control) and cells treated with a known Akt activator (e.g., insulin or EGF) as a positive control.
Troubleshooting Guides
In Vitro Kinase Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between plates | Inconsistent reagent concentrations (ATP, enzyme, inhibitor). | Prepare master mixes for all reagents to minimize pipetting variability. Calibrate pipettes regularly. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator and ensure all plates are incubated for the same duration. | |
| Low signal or no inhibition observed | Inactive enzyme or degraded inhibitor. | Use a fresh aliquot of enzyme and inhibitor. Verify enzyme activity with a known potent inhibitor as a positive control. |
| Sub-optimal ATP concentration. | Determine the Km of ATP for your Akt enzyme and use an ATP concentration at or near the Km for competitive inhibitors. | |
| Inconsistent dose-response curves | Improper serial dilutions of the inhibitor. | Perform careful and accurate serial dilutions. Use low-binding plates and tips if compound adsorption is suspected. |
| High background signal. | Optimize the assay buffer composition. Ensure the detection reagents are fresh and properly prepared. |
Cell-Based Assay Variability (Western Blot for p-Akt)
| Observed Issue | Potential Cause | Recommended Solution |
| No decrease in p-Akt after treatment | Inhibitor is not cell-permeable or is unstable in media. | Verify the cell permeability of this compound. Perform a time-course experiment to determine the optimal treatment duration. |
| Cell line is resistant to Akt inhibition. | Confirm that the cell line has an active PI3K/Akt pathway. Consider using a different cell line with known sensitivity to Akt inhibitors. | |
| High background on Western blot | Non-specific antibody binding. | Optimize the primary and secondary antibody dilutions. Increase the duration and number of wash steps. Use 5% BSA in TBST for blocking. |
| Contaminated buffers or reagents. | Prepare fresh buffers and filter-sterilize them. | |
| Inconsistent p-Akt levels in untreated controls | Variable cell culture conditions. | Standardize cell seeding density, serum concentration, and passage number. Ensure cells are healthy and not overly confluent. |
| Fluctuations in basal Akt activity. | Serum-starve cells for a few hours before treatment to lower basal p-Akt levels and then stimulate with a growth factor to achieve a consistent and robust p-Akt signal. | |
| Total Akt levels vary between samples | Unequal protein loading. | Perform a precise protein quantification assay (e.g., BCA) and load equal amounts of protein in each lane. Normalize p-Akt signal to total Akt signal. |
Data Presentation
Illustrative IC50 Values for a Potent Pan-Akt Inhibitor
The following table provides a representative example of IC50 values for a potent pan-Akt inhibitor against different Akt isoforms and in various cancer cell lines. Note: This data is for illustrative purposes to demonstrate expected ranges and variability and is not specific to this compound.
| Assay Type | Target | Cell Line | IC50 (nM) |
| Biochemical | Akt1 | - | 5.2 |
| Biochemical | Akt2 | - | 8.1 |
| Biochemical | Akt3 | - | 12.5 |
| Cell-Based | p-Akt (Ser473) | MCF-7 (Breast Cancer) | 55 |
| Cell-Based | p-Akt (Ser473) | PC-3 (Prostate Cancer) | 78 |
| Cell-Based | p-Akt (Ser473) | U-87 MG (Glioblastoma) | 110 |
| Cell Proliferation | - | MCF-7 (Breast Cancer) | 250 |
| Cell Proliferation | - | PC-3 (Prostate Cancer) | 420 |
| Cell Proliferation | - | U-87 MG (Glioblastoma) | 650 |
Experimental Protocols
Detailed Protocol for In Vitro Akt Kinase Assay
This protocol is a general guideline for determining the in vitro potency of this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM DTT).
-
Prepare a 2X substrate solution containing a specific Akt peptide substrate and ATP at 2X the final desired concentration (e.g., 200 µM ATP, which is often near the Km for Akt).
-
Dilute recombinant active Akt enzyme to a 2X working concentration in 1X kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Procedure:
-
Perform serial dilutions of the this compound stock solution in 100% DMSO. Then, dilute these further into the kinase assay buffer to create a 4X final concentration series.
-
Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. For the no-inhibitor control, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X Akt enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of product formed using a suitable method (e.g., ADP-Glo™, HTRF®, or radiometric assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Detailed Protocol for Western Blotting of p-Akt
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
If desired, serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for the desired time period. Include untreated and vehicle (DMSO) controls. A positive control, such as stimulation with 100 nM insulin for 15 minutes, should also be included.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-Akt antibodies and re-probed with an antibody against total Akt.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and re-block before incubating with the total Akt primary antibody.
-
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing p-Akt levels by Western blot.
Caption: Logical troubleshooting workflow for in vitro kinase assay variability.
Technical Support Center: Troubleshooting Unexpected Akt Phosphorylation
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand unexpected experimental results related to Akt signaling.
Frequently Asked Questions (FAQs)
Q1: Why is Akt phosphorylation (p-Akt) increasing after I've treated my cells with an inhibitor targeting the PI3K/Akt/mTOR pathway?
A1: This paradoxical increase in Akt phosphorylation is a well-documented phenomenon often resulting from the disruption of negative feedback loops within the signaling cascade.[1][2][3][4] When you inhibit a downstream component of the pathway, such as mTORC1, you can inadvertently relieve the inhibitory signals that normally keep upstream components in check.
Specifically, mTORC1 and its substrate S6K can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1).[5][6] When mTORC1/S6K are inhibited, this negative feedback is removed, leading to the stabilization and accumulation of IRS-1.[6] This, in turn, enhances the activation of PI3K, resulting in increased production of PIP3 and subsequent hyper-phosphorylation of Akt at both Threonine 308 (Thr308) and Serine 473 (Ser473).[6][7]
Q2: Could the type of inhibitor I'm using be the cause of this paradoxical effect?
A2: Yes, the type of inhibitor plays a crucial role. This effect is commonly observed with:
-
mTORC1 inhibitors (e.g., rapamycin and its analogs): These agents directly block the negative feedback loop from S6K to IRS-1.[5][6]
-
Dual PI3K/mTOR inhibitors: While inhibiting PI3K, these can also strongly inhibit mTORC1, leading to the same feedback loop disruption and potential for Akt re-phosphorylation over time.[7]
-
Akt inhibitors: Some ATP-competitive Akt inhibitors can induce a conformational change in Akt that makes it more susceptible to phosphorylation by upstream kinases, even as its own kinase activity is blocked.[5]
Q3: Are there other mechanisms besides feedback loops that could explain this observation?
A3: Absolutely. Besides the disruption of negative feedback loops, other mechanisms can contribute to increased p-Akt levels:
-
Compensatory Pathway Activation: Inhibition of the PI3K/Akt pathway can lead to the activation of other signaling pathways, such as the MAPK/ERK and STAT3 pathways, which can cross-talk and influence Akt phosphorylation.[1][8][9]
-
Inhibition of Protein Phosphatases: The phosphorylation state of Akt is a balance between the activity of kinases (like PDK1 and mTORC2) and phosphatases (like PP2A and PHLPP) that dephosphorylate it.[10][11] If your inhibitor has off-target effects on these phosphatases, it could lead to a net increase in phosphorylated Akt. Protein Phosphatase 1 (PP1) has also been shown to dephosphorylate Akt.[12][13]
-
Off-Target Effects of the Inhibitor: The inhibitor you are using may have off-target effects on other kinases or signaling molecules that indirectly lead to Akt activation.
Q4: How can I be sure that what I'm seeing is a real biological effect and not an experimental artifact?
A4: This is a critical question. Here are some steps to rule out experimental artifacts:
-
Confirm Antibody Specificity: Ensure your phospho-Akt antibody is specific for the phosphorylated form of the protein. Include a negative control where the cell lysate is treated with a phosphatase to dephosphorylate the proteins before running the Western blot.[14]
-
Loading Controls and Normalization: Always use a reliable loading control (e.g., GAPDH, β-actin) and, importantly, normalize the phospho-Akt signal to the total Akt protein levels to account for any changes in total Akt expression.[15]
-
Dose-Response and Time-Course Experiments: Perform experiments with a range of inhibitor concentrations and across different time points. A paradoxical increase in p-Akt is often time- and dose-dependent.[7]
-
Use Multiple Inhibitors: If possible, use different inhibitors that target the same protein to see if the effect is consistent. This can help rule out off-target effects of a single compound.
Troubleshooting Guides
Guide 1: Investigating Negative Feedback Loop Disruption
This guide will help you determine if the observed increase in p-Akt is due to the disruption of a negative feedback loop.
| Step | Action | Expected Outcome if Feedback Loop is the Cause |
| 1 | Examine Upstream Components: After inhibitor treatment, probe for the phosphorylation status of upstream receptor tyrosine kinases (RTKs) like IGFR, EGFR, or HER3, and the expression level of IRS-1. | You will observe an increase in the phosphorylation of upstream RTKs and/or an increase in the total protein level of IRS-1.[16] |
| 2 | Co-inhibit Upstream Receptors: Treat cells with your primary inhibitor in combination with an inhibitor for the upstream receptor you identified in Step 1 (e.g., an IGFR inhibitor). | The paradoxical increase in Akt phosphorylation should be attenuated or completely blocked. |
| 3 | Knockdown of Key Mediators: Use siRNA to knockdown key components of the feedback loop, such as S6K or IRS-1, prior to inhibitor treatment. | Knockdown of S6K should mimic the effect of the mTORC1 inhibitor, while knockdown of IRS-1 should prevent the paradoxical increase in p-Akt. |
Guide 2: Ruling Out Off-Target Effects and Experimental Artifacts
Use this guide to ensure the validity of your results.
| Step | Action | Purpose |
| 1 | Phosphatase Treatment of Lysates: Treat a sample of your cell lysate with a broad-spectrum phosphatase (e.g., lambda phosphatase) before performing Western blotting for p-Akt. | This serves as a negative control to confirm that your antibody is specific to the phosphorylated form of Akt.[14] |
| 2 | Titrate Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies to ensure you are working within the linear range of detection. | To avoid signal saturation or non-specific binding that could lead to erroneous quantification. |
| 3 | Test Different Blocking Buffers: If you are experiencing high background, try different blocking buffers (e.g., BSA instead of milk, as milk contains phosphoproteins that can interfere with detection).[15] | To improve the signal-to-noise ratio of your Western blot. |
| 4 | Use a Different p-Akt Antibody: If possible, try an antibody that recognizes a different phosphorylation site on Akt (e.g., Thr308 if you are using Ser473) or an antibody from a different manufacturer. | To confirm that the observed effect is not an artifact of the specific antibody clone you are using. |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies observing paradoxical Akt activation.
| Inhibitor | Cell Line | Concentration | Time Point | Fold Increase in p-Akt (Ser473) | Reference |
| Rapamycin | Various Cancer Cells | 10-100 nM | 24 hours | ~1.5 to 3-fold | [17] |
| NVP-BEZ235 | RT112 Bladder Cancer | 200 nM | 24-48 hours | Re-phosphorylation observed | [7] |
| GSK690693 (Akt inhibitor) | Various Cancer Cells | 1 µM | 1-4 hours | Dose-dependent hyper-phosphorylation | [5] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt and Total Akt
-
Sample Preparation:
-
Culture and treat cells with the inhibitor for the desired time and concentration.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20). Note: BSA is often preferred for phospho-antibodies.[15]
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., anti-p-Akt Ser473) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Crucially, strip the membrane and re-probe with an antibody for total Akt to normalize the phospho-Akt signal.
-
Protocol 2: In Vitro Phosphatase Assay
-
Prepare Cell Lysate: Prepare your cell lysate as you would for a standard Western blot.
-
Phosphatase Treatment:
-
Take a fraction of your lysate (e.g., 30 µg) and incubate it with a phosphatase (e.g., lambda protein phosphatase) according to the manufacturer's protocol.
-
As a control, incubate an equal amount of lysate with the phosphatase buffer alone.
-
-
Western Blotting: Run the treated and control lysates on a Western blot and probe for phospho-Akt. A significant reduction or absence of the p-Akt band in the phosphatase-treated sample confirms antibody specificity.
Visualizations
Caption: Disruption of the mTORC1/S6K negative feedback loop.
Caption: A logical workflow for troubleshooting paradoxical Akt activation.
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple overactivation of compensatory pathways: an unintended consequence leading to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein phosphatase-1 regulates Akt1 signal transduction pathway to control gene expression, cell survival and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. m.youtube.com [m.youtube.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Akt-IN-10 In Vivo Delivery
Disclaimer: Publicly available, peer-reviewed data on the in vivo delivery and pharmacokinetics of Akt-IN-10 is limited. This guide is therefore based on established protocols for other well-characterized, orally bioavailable allosteric Akt inhibitors, such as MK-2206, which are expected to have similar formulation and handling requirements. Researchers should always perform small-scale pilot studies to determine the optimal formulation and dosage for their specific animal model and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Akt (also known as Protein Kinase B) signaling pathway.[1][2] Akt is a crucial serine/threonine kinase that acts as a central node in the PI3K/Akt/mTOR pathway, which regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[3][4][5] Unlike ATP-competitive inhibitors, allosteric inhibitors like MK-2206 (a compound with a similar mechanism) bind to a different site on the Akt protein, locking it in an inactive conformation and preventing its activation.[6][7] This mechanism can offer greater selectivity for Akt isozymes.[6]
Q2: What is the most common challenge when working with Akt inhibitors in vivo?
A primary challenge is the inhibitor's solubility. Many small molecule inhibitors are hydrophobic and require a specific formulation vehicle to ensure complete dissolution and bioavailability upon administration. Poor solubility can lead to inaccurate dosing, precipitation of the compound at the injection site, and variable experimental results.
Q3: What are the potential on-target side effects of inhibiting Akt in vivo?
The PI3K/Akt pathway is a key regulator of glucose homeostasis.[6] Therefore, administration of Akt inhibitors can cause transient, dose-dependent hyperglycemia and hyperinsulinemia.[6] It is advisable to monitor blood glucose levels, especially during initial dose-finding studies. These effects are typically reversible.[6]
Q4: How should I determine the optimal dose for my experiment?
The optimal dose depends on the tumor model, the desired level of target engagement, and the dosing schedule. It is critical to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain. Pharmacodynamic (PD) studies, which measure the inhibition of downstream targets like phosphorylated PRAS40 or GSK3β in tumor tissue or surrogate tissues, are essential for correlating the dose with biological activity.[6][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2709045-56-5|DC Chemicals [dcchemicals.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
Validation & Comparative
A Researcher's Guide to Validating Cellular Target Engagement of Akt-IN-10
This guide provides a comprehensive overview of the experimental validation of Akt-IN-10, a potent inhibitor of the Akt (Protein Kinase B) signaling pathway.[1] We will objectively compare its performance with other known Akt inhibitors and provide the detailed experimental data and protocols necessary for researchers to assess its target engagement in a cellular context.
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a hallmark of numerous human diseases, particularly cancer, making Akt a prime target for therapeutic development.[5][6][7] this compound has been identified as a potent inhibitor of Akt, with potential applications in cancer research.[1] Validating that such a compound effectively engages its intended target within the complex cellular environment is a critical step in its development and characterization.[8][9][10]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is activated by a multitude of upstream signals, including growth factors and hormones, which stimulate receptor tyrosine kinases (RTKs).[5][11] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including Akt and its upstream activator PDK1.[3][5] At the plasma membrane, Akt is partially activated by PDK1 phosphorylation at threonine 308 (Thr308).[5] Full activation requires a second phosphorylation at serine 473 (Ser473) by the mTORC2 complex.[3][5] Once activated, Akt phosphorylates a wide array of downstream substrates, influencing cellular functions.[2][5]
Comparison of Akt Inhibitors
The validation of a new inhibitor requires comparison against established alternatives. Akt inhibitors are generally classified by their mechanism of action, primarily as ATP-competitive or allosteric inhibitors.[12][13] Below is a comparison of this compound with other well-characterized Akt inhibitors.
| Inhibitor | Mechanism of Action | Selectivity | Reported IC₅₀ / Potency | Clinical Development Stage |
| This compound | Potent Akt Inhibitor[1] | Data not publicly available | Data not publicly available | Preclinical[1] |
| Ipatasertib (GDC-0068) | ATP-competitive[14] | Pan-Akt, highly selective over other kinases | ~5 nM (Akt1) | Phase III trials[14][15] |
| MK-2206 | Allosteric inhibitor[13] | Pan-Akt, primarily Akt1/2[13] | ~8 nM (Akt1), ~12 nM (Akt2) | Phase I/II trials[13] |
| Capivasertib (AZD5363) | ATP-competitive[12] | Pan-Akt, potent against all isoforms | ~3-8 nM (Akt1, 2, 3) | Approved (Truqap™) |
| Afuresertib (GSK2110183) | ATP-competitive | Pan-Akt | ~1.8 nM (Akt1) | Phase I/II trials[14] |
Experimental Validation of Target Engagement
To confirm that this compound engages with Akt in cells, a series of experiments are necessary. The workflow typically involves treating cells with the inhibitor and then assessing either the direct binding to the target or the functional consequences of this binding on downstream signaling pathways.
Key Experimental Data
Successful validation of this compound would yield quantitative data demonstrating its on-target effects. The tables below show expected results from key validation experiments.
Table 1: Inhibition of Akt Signaling in a Cancer Cell Line (e.g., LNCaP)
| Readout | This compound IC₅₀ (nM) | MK-2206 IC₅₀ (nM) | Assay Method |
| p-Akt (Ser473) | Expected: 1-50 | ~15 | Western Blot / In-Cell ELISA |
| p-GSK3β (Ser9) | Expected: 5-100 | ~40 | Western Blot / In-Cell ELISA |
| p-PRAS40 (Thr246) | Expected: 5-100 | ~35 | Western Blot / In-Cell ELISA |
Note: IC₅₀ values are hypothetical and serve as a template for expected outcomes based on the potency of known Akt inhibitors.
Table 2: Anti-proliferative Effects
| Cell Line | This compound GI₅₀ (nM) | MK-2206 GI₅₀ (nM) | PTEN Status | Assay Method |
| LNCaP (Prostate) | Expected: Potent | ~200 | Null | CellTiter-Glo® |
| MCF-7 (Breast) | Expected: Potent | ~350 | Wild-Type | CellTiter-Glo® |
| U-87 MG (Glioblastoma) | Expected: Potent | ~250 | Null | CellTiter-Glo® |
Note: Cells with PTEN loss often exhibit hyperactivated Akt signaling and are expected to be more sensitive to Akt inhibitors.[15]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for the key experiments cited.
Protocol 1: Western Blotting for Akt Pathway Inhibition
This method assesses target engagement by measuring the phosphorylation state of Akt and its direct downstream substrates. A reduction in phosphorylation indicates successful target inhibition.
-
Cell Culture and Treatment:
-
Plate cells (e.g., LNCaP, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Serum-starve cells for 4-6 hours to reduce basal Akt activity.
-
Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or control (DMSO, MK-2206) for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-p-GSK3β Ser9, anti-total Akt, anti-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphoprotein levels to total protein and loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat intact cells with this compound or vehicle (DMSO) for 1 hour.
-
-
Heating and Lysis:
-
Harvest cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat individual aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Sample Preparation and Analysis:
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble Akt remaining in the supernatant at each temperature by Western Blot or ELISA.
-
-
Data Interpretation:
-
Plot the percentage of soluble Akt as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates direct binding and stabilization of Akt.
-
Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the phenotypic consequence of Akt inhibition on cell growth and viability.
-
Cell Plating:
-
Seed cells in 96-well, opaque-walled plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or control compounds.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent (which measures ATP levels as an indicator of cell viability) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize data to vehicle-treated controls and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. bosterbio.com [bosterbio.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. youtube.com [youtube.com]
Specificity Profiling of Akt Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the specificity of Akt inhibitors, with a focus on available data for known compounds. While information on a specific compound, Akt-IN-10, is limited, this guide offers a framework for evaluating and comparing the selectivity profiles of inhibitors targeting the Akt signaling pathway.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making the Akt kinase a compelling target for therapeutic intervention. A key challenge in the development of Akt inhibitors is achieving high selectivity for the three Akt isoforms (Akt1, Akt2, and Akt3) over other closely related kinases, particularly within the AGC kinase family.
Understanding Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often representing a significant portion of the human kinome. The results are usually reported as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) for each kinase. A highly selective inhibitor will exhibit potent inhibition of its intended target(s) with significantly weaker or no activity against other kinases.
Kinase Selectivity Profile of Akt Inhibitors
Comprehensive kinase selectivity data for a compound designated "this compound" is not publicly available in peer-reviewed literature or patents at this time. The compound is described as a potent Akt inhibitor with origins in patent WO2021185238A1. However, this patent does not appear to contain a detailed kinase selectivity panel.
To provide a valuable comparison for researchers, this guide presents the selectivity data for two well-characterized, potent, and selective pan-Akt inhibitors: GDC-0068 (Ipatasertib) and MK-2206 . This information serves as a benchmark for what to expect from a selective Akt inhibitor.
| Kinase Target | GDC-0068 (IC50, nM) | MK-2206 (IC50, nM) |
| Akt1 | 5 | 8 |
| Akt2 | 18 | 12 |
| Akt3 | 8 | 61 |
| PKA | >1000 | >1000 |
| ROCK1 | 330 | - |
| ROCK2 | 140 | - |
| p70S6K | 640 | - |
| SGK1 | - | >1000 |
| PKCα | - | >1000 |
| CAMK2A | - | >1000 |
Data for GDC-0068 is from a 24-kinase panel. Data for MK-2206 is from a 22-kinase panel. The table highlights key kinases from the AGC family and other relevant kinases to demonstrate selectivity.
Experimental Protocols
The following is a generalized protocol for determining the in vitro kinase selectivity of an inhibitor using a radiometric assay, a common method for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
Wash buffer (e.g., 0.75% phosphoric acid)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup:
-
Add kinase reaction buffer to each well of a 96-well plate.
-
Add the specific peptide substrate for the kinase being tested.
-
Add the test compound at various concentrations. Include a control with only DMSO (vehicle control).
-
Add the purified kinase to each well.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration is typically kept at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination and Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for kinase selectivity profiling.
Caption: Workflow for in vitro kinase selectivity profiling.
Conclusion
While specific selectivity data for this compound remains elusive in the public domain, the principles of kinase inhibitor profiling and the comparative data for well-established inhibitors like GDC-0068 and MK-2206 provide a robust framework for researchers. When evaluating a novel Akt inhibitor, it is crucial to assess its activity against a broad panel of kinases, paying particular attention to other members of the AGC family. This rigorous approach is essential for the development of safe and effective targeted therapies.
A Comparative Analysis of Akt Pathway Inhibitors: A Deep Dive into GDC-0068 and the Elusive Akt-IN-10
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount for advancing research and therapeutic strategies. This guide provides a comprehensive analysis of GDC-0068 (Ipatasertib), a well-characterized, clinical-stage Akt inhibitor, and addresses the current lack of available data for a compound referred to as Akt-IN-10.
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making Akt a prime target for therapeutic intervention. This guide offers a detailed examination of GDC-0068, presenting its mechanism of action, quantitative performance data, and the experimental protocols used for its evaluation.
GDC-0068 (Ipatasertib): A Profile of a Potent Pan-Akt Inhibitor
GDC-0068, also known as Ipatasertib, is a potent, orally bioavailable, and highly selective ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3). Its mechanism of action involves binding to the ATP-binding pocket of Akt, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-survival signaling cascade.
Mechanism of Action and Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1 at the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation. GDC-0068 acts by directly inhibiting the kinase activity of Akt, thus blocking these downstream effects.
Performance Data
The efficacy of GDC-0068 has been demonstrated across a wide range of cancer cell lines, with sensitivity often correlating with the activation status of the Akt pathway (e.g., PTEN loss or PIK3CA mutations).
| Cell Line | Cancer Type | IC50 (µM) | Genetic Alteration |
| LNCaP | Prostate | 0.157 | PTEN null |
| PC3 | Prostate | 0.197 | PTEN null |
| BT474M1 | Breast | 0.208 | HER2+ |
| KPL-4 | Breast | Not specified | PIK3CA H1047R |
| MCF7-neo/HER2 | Breast | Not specified | HER2+ |
| DiFi | Colorectal | 1.26 | KRAS WT |
| SW48 | Colorectal | 55.54 | KRAS WT |
| SNU-C1 | Colorectal | 2589.34 | KRAS mutant |
| HT29 | Colorectal | 647.66 | KRAS mutant |
Table 1: IC50 values of GDC-0068 in various cancer cell lines. Data compiled from multiple sources.
This compound: An Unknown Contender
A thorough search of the scientific literature and public databases for "this compound" did not yield any specific, verifiable information regarding its chemical structure, mechanism of action, or experimental performance data. One source briefly mentioned an "Akt-I-1" with an IC50 of 4.6 µM for Akt1, and another listed "Akt-IN-1" without data. This lack of information makes a direct and objective comparison with GDC-0068 impossible at this time.
For a meaningful comparative analysis, the following data for this compound would be required:
-
Biochemical Data: IC50 or Ki values against all three Akt isoforms (Akt1, Akt2, Akt3) from in vitro kinase assays.
-
Cellular Data: IC50 values from cell viability or proliferation assays in a panel of well-characterized cancer cell lines.
-
Mechanism of Action: Determination of whether it is an ATP-competitive, allosteric, or another type of inhibitor.
-
Selectivity Profile: Data on its inhibitory activity against a panel of other kinases to assess its specificity.
Without this fundamental information, any claims about the performance of this compound cannot be substantiated.
Experimental Protocols
To facilitate the independent evaluation and comparison of Akt inhibitors like GDC-0068, detailed experimental protocols are essential.
In Vitro Akt Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt protein.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a peptide substrate like Crosstide)
-
Test compounds (GDC-0068, this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, Akt enzyme, and substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Akt Pathway Inhibition
This technique is used to assess the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets in whole cells.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Unveiling the Isoform Selectivity of Akt-IN-10: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer research and drug development, the serine/threonine kinase Akt (also known as Protein Kinase B) has emerged as a pivotal therapeutic target. The Akt signaling pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of many human cancers. The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3, each with distinct and sometimes opposing roles in tumorigenesis. This has spurred the development of inhibitors that can selectively target these isoforms. This guide provides a comparative analysis of a novel inhibitor, Akt-IN-10, and its inhibitory profile against the three Akt isoforms, benchmarked against other well-characterized pan- and isoform-selective inhibitors.
This compound: A Potent Akt Inhibitor
This compound is a potent inhibitor of Akt, identified as compound 4 in patent WO2021185238A1. While the patent highlights its potential in the research of breast and prostate cancer, detailed publicly available data on its isoform selectivity has been limited. This guide aims to consolidate available information and provide a framework for its comparative assessment.
Comparative Inhibitory Activity of Akt Inhibitors
To understand the inhibitory profile of this compound, it is essential to compare its activity with that of other known Akt inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against the three Akt isoforms. A lower IC50 value indicates higher potency.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| This compound | - | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | WO2021185238A1 |
| AZD5363 (Capivasertib) | Pan-Akt | 3 | 7 | 7 | [1] |
| GDC-0068 (Ipatasertib) | Pan-Akt | 5 | 18 | 8 | - |
| MK-2206 | Pan-Akt | 8.1 | 12 | 65 | - |
| Uprosertib (GSK2141795) | Pan-Akt | 180 | 328 | 38 | [2] |
| Afuresertib (GSK2110183) | Pan-Akt | 0.08 | 2.6 | 2.2 | [2] |
| A-674563 | Akt1-selective | 11 | - | - | [3] |
| CCT128930 | Akt2-selective | - | 6 | - | [3] |
| ALM301 | Akt1/2-selective | 125 | 95 | >500 | - |
The Akt Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell fate. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and its upstream kinase, PDK1, at the plasma membrane. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a myriad of downstream substrates, promoting cell survival, growth, and proliferation. Akt inhibitors can be broadly classified as ATP-competitive or allosteric inhibitors. ATP-competitive inhibitors bind to the kinase domain, preventing the binding of ATP, which is essential for kinase activity. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits Akt activity.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Methodologies for Assessing Akt Inhibition
The determination of the inhibitory activity and isoform selectivity of compounds like this compound relies on robust biochemical and cellular assays.
Biochemical Kinase Assays
These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of purified Akt isoforms. A common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay .
Workflow for LanthaScreen™ TR-FRET Kinase Assay:
Caption: Workflow of a LanthaScreen™ TR-FRET biochemical kinase assay.
Protocol:
-
Reaction Setup: Purified, active Akt1, Akt2, or Akt3 enzyme is incubated with a fluorescein-labeled peptide substrate and ATP in a microplate well. Test compounds, such as this compound, are added at varying concentrations.
-
Kinase Reaction: The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: A terbium-labeled antibody specific for the phosphorylated substrate is added, along with EDTA to stop the kinase reaction.
-
Signal Measurement: If the substrate is phosphorylated by Akt, the antibody binds to it, bringing the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal. The signal is measured using a plate reader. The IC50 value is calculated by plotting the inhibition of the FRET signal against the inhibitor concentration.
Cellular Assays
Cellular assays are crucial for confirming the activity of an inhibitor within a biological context, assessing its cell permeability and its effect on the downstream signaling pathway. A common method is Western Blotting .
Protocol for Western Blotting:
-
Cell Culture and Treatment: Cancer cell lines with an activated Akt pathway are cultured and treated with various concentrations of the Akt inhibitor for a specific duration.
-
Cell Lysis: The cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated forms of Akt (p-Akt at Ser473 and Thr308) and its downstream targets (e.g., p-GSK3β, p-PRAS40), as well as total Akt as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. A decrease in the phosphorylation of Akt and its downstream targets with increasing inhibitor concentration indicates effective target engagement in a cellular environment.
Conclusion
References
Validating Anti-Tumor Efficacy of Akt Inhibitors in Xenograft Models: A Comparative Guide
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell survival, proliferation, growth, and metabolism.[1][2][3] Dysregulation of this pathway is one of the most common aberrations in human cancers, making Akt a highly attractive target for therapeutic intervention.[4][5] The development of small molecule inhibitors targeting Akt is a key focus in oncology research. Validating the in vivo efficacy of these inhibitors, such as Akt-IN-10, is a critical step in their preclinical development. This guide provides a comparative overview of the anti-tumor effects of established Akt inhibitors in xenograft models, offering a framework for the evaluation of new chemical entities.
The PI3K/Akt pathway is activated by a multitude of upstream signals, including growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[6][7] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a docking site for Akt and its upstream kinase PDK1 at the plasma membrane.[8] Full activation of Akt requires phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTORC2.[8] Once activated, Akt phosphorylates a wide array of downstream substrates to promote cell survival by inhibiting pro-apoptotic proteins like Bad, and to drive cell cycle progression and growth by modulating the activity of GSK3β, mTORC1, and Forkhead box (FOXO) transcription factors.[8][9]
This guide will compare the preclinical in vivo performance of three well-characterized Akt inhibitors—GDC-0068 (Ipatasertib), MK-2206, and AZD5363 (Capivasertib)—providing key experimental data from xenograft studies. These compounds serve as benchmarks for assessing the potential of novel Akt inhibitors like this compound.
Comparative Efficacy of Akt Inhibitors in Xenograft Models
The anti-tumor activity of Akt inhibitors is typically evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. The following tables summarize the performance of GDC-0068, MK-2206, and AZD5363 in various xenograft models.
| Inhibitor | Mechanism of Action | Xenograft Model | Dosing Regimen | Key Efficacy Results | Reference |
| GDC-0068 (Ipatasertib) | ATP-competitive, pan-Akt inhibitor | KPL-4 (Breast Cancer, PIK3CA mutant) | 100 mg/kg, daily, oral | Significant tumor growth inhibition | [10] |
| PC3 (Prostate Cancer, PTEN-deficient) | 100 mg/kg, daily, oral | Tumor growth delay to regression | [11][12] | ||
| LNCaP (Prostate Cancer, PTEN-deficient) | Not specified | Potent antitumor efficacy | [10] | ||
| MK-2206 | Allosteric, pan-Akt inhibitor | ZR75-1 (Breast Cancer, PTEN mutant) | 240 mg/kg or 480 mg/kg, once weekly, oral | Dose-dependent inhibition of tumor growth | [13] |
| Patient-Derived Xenografts (Endometrial Cancer) | 120 mg/kg, twice weekly, oral | Significant inhibition of tumor growth and invasion | [14][15] | ||
| Colon Tumor Xenograft | 120 mg/kg, every other day, oral | Significant reduction in tumor volume and weight | [16] | ||
| AZD5363 (Capivasertib) | ATP-competitive, pan-Akt inhibitor | BT474c (Breast Cancer, HER2+) | 50-150 mg/kg, twice daily, oral | Dose-dependent tumor growth inhibition | [17][18] |
| Trastuzumab-resistant Breast Cancer Models | Not specified | Enhanced anti-tumor activity in combination with trastuzumab | [17] | ||
| Enzalutamide-resistant Prostate Cancer Models | Not specified | Restored sensitivity to enzalutamide and induced tumor regression | [9] |
Pharmacodynamic Effects in Xenograft Tumors
Effective target engagement is crucial for the anti-tumor activity of an inhibitor. This is often assessed by measuring the phosphorylation status of Akt and its downstream substrates in tumor tissue from treated animals.
| Inhibitor | Xenograft Model | Pharmacodynamic Biomarkers | Key Findings | Reference |
| GDC-0068 (Ipatasertib) | PC3 (Prostate) | p-PRAS40 (T246) | Dose-dependent decrease in phosphorylation | [10][11] |
| BT474-Tr (Breast) | p-S6, p-eIF4G | Reduction in phosphorylation of mTORC1 pathway components | [10] | |
| MK-2206 | ZR75-1 (Breast) | p-Akt (S473), p-GSK3β (S9) | Significant inhibition of Akt signaling | [13] |
| Patient-Derived (Endometrial) | Ki67 | Decreased proliferation marker in sensitive models | [15] | |
| AZD5363 (Capivasertib) | BT474c (Breast) | p-PRAS40, p-GSK3β, p-S6 | Dose- and time-dependent reduction in phosphorylation | [17][18] |
| U87-MG (Glioblastoma) | (18)F-FDG uptake | Dose-dependent decrease, indicating reduced glucose metabolism | [17] |
Signaling and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. AKT kinases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
A Researcher's Guide to Confirming PI3K Pathway Inhibition by Akt-IN-10
This guide provides a comprehensive comparison of methodologies to confirm the inhibitory action of Akt-IN-10 on the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details experimental protocols, presents comparative data with alternative inhibitors, and visualizes key concepts for enhanced understanding.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs essential cellular functions, including growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[3][4] this compound is a potent inhibitor of Akt (also known as Protein Kinase B or PKB), a central kinase in this pathway.[5] Confirming that this compound effectively and specifically inhibits this pathway is a critical step in preclinical research and drug development.
Mechanism of Action: Targeting a Key Signaling Node
The PI3K/Akt pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[6][7] This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the cell membrane.[8] At the membrane, Akt is fully activated through phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[9][10]
Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes.[9][11] this compound, as an Akt inhibitor, is designed to block this phosphorylation cascade, thereby inhibiting the downstream effects of the pathway.
Figure 1: PI3K/Akt Signaling Pathway and points of inhibition.
Confirming Pathway Inhibition: Key Experimental Approaches
To rigorously confirm that this compound is inhibiting the PI3K/Akt pathway, a multi-pronged approach analyzing the phosphorylation status of key downstream targets is recommended.
Western Blotting: The Gold Standard
Western blotting is the most common method to assess changes in protein phosphorylation. By measuring the levels of phosphorylated Akt (p-Akt) and its downstream targets, researchers can directly observe the inhibitor's effect.
Key Targets to Analyze:
-
p-Akt (Ser473 and Thr308): Direct targets of upstream kinases. A reduction in phosphorylation at these sites is the primary indicator of Akt inhibition.
-
p-GSK3β (Ser9): Glycogen synthase kinase 3β is a direct substrate of Akt. Inhibition of Akt prevents the phosphorylation of GSK3β.[10]
-
p-FOXO1 (Thr24) / p-FOXO3a (Thr32): Forkhead box O (FOXO) transcription factors are inactivated by Akt-mediated phosphorylation.[8]
-
p-S6 Ribosomal Protein (Ser235/236) & p-4E-BP1 (Thr37/46): These are downstream effectors of the mTORC1 complex, which is regulated by Akt.[12] A decrease in their phosphorylation indicates a downstream blockade of the pathway.
Figure 2: Standard workflow for Western Blot analysis.
In-Cell Western™ / Immunofluorescence
These methods provide quantitative data on protein phosphorylation within the cellular context, offering higher throughput than traditional Western blotting. Immunofluorescence also provides spatial information on protein localization.
Kinase Activity Assays
Biochemical assays using purified Akt enzyme and a substrate can directly measure the inhibitory potential (e.g., IC50) of this compound. This provides a direct measure of enzyme inhibition, free from cellular feedback mechanisms.
Comparison with Alternative PI3K/Akt Pathway Inhibitors
To contextualize the efficacy of this compound, it is crucial to compare its performance against other well-characterized inhibitors that target different nodes of the pathway.
| Inhibitor | Target(s) | Type | Typical Effect on Pathway |
| This compound | Akt1/2/3 | ATP-competitive or Allosteric | Decreases p-GSK3β, p-FOXO, p-S6, p-4E-BP1. No change in p-Akt. [5] |
| MK-2206 | Akt1/2/3 | Allosteric | Decreases p-GSK3β, p-FOXO, p-S6, p-4E-BP1. No change in p-Akt. |
| Alpelisib (BYL719) | PI3Kα | Isoform-selective PI3K inhibitor | Decreases p-Akt, p-GSK3β, p-FOXO, p-S6, p-4E-BP1.[1][13] |
| Copanlisib | Pan-PI3K (α, β, δ, γ) | Pan-PI3K inhibitor | Broadly decreases p-Akt and all downstream targets.[13][14] |
| LY294002 | Pan-PI3K | Pan-PI3K inhibitor (Broad) | Decreases p-Akt and downstream targets; used as a research tool.[14] |
| Everolimus | mTORC1 | mTOR inhibitor | Decreases p-S6, p-4E-BP1. May cause feedback activation leading to an increase in p-Akt.[14] |
Table 1: Comparison of different PI3K/Akt/mTOR pathway inhibitors and their expected effects on key phosphorylation events.
Quantitative Data Example: Phospho-S6 Inhibition
The following table presents mock data illustrating the dose-dependent effect of different inhibitors on the phosphorylation of S6 ribosomal protein in a cancer cell line, as measured by densitometry from a Western blot.
| Inhibitor Concentration | % Inhibition of p-S6 (vs. Control) | ||
| This compound | Alpelisib (PI3Kα inh.) | Everolimus (mTOR inh.) | |
| 1 nM | 15% | 12% | 25% |
| 10 nM | 45% | 40% | 68% |
| 100 nM | 88% | 85% | 95% |
| 1 µM | 92% | 90% | 96% |
| IC50 (nM) | ~12 | ~15 | ~4 |
Table 2: Example quantitative data comparing the potency of different inhibitors on a downstream pathway marker.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7, PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Serum-starve cells for 4-6 hours if assessing pathway activation by a growth factor.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Optional: Stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for the last 15-30 minutes of inhibitor treatment to ensure the pathway is active.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., rabbit anti-p-Akt Ser473, rabbit anti-p-S6 Ser235/236) diluted in blocking buffer overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., mouse anti-β-Actin or anti-GAPDH) on the same membrane or a stripped membrane.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the membrane using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ. Normalize the intensity of the phospho-protein band to the total protein or loading control band.
-
By following these protocols and comparative analyses, researchers can robustly validate the inhibitory effect of this compound on the PI3K/Akt signaling pathway, providing crucial data for its continued development as a therapeutic agent.
References
- 1. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Akt Inhibition: A Comparative Guide to Akt-IN-10 and Akt siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of results obtained with the pharmacological inhibitor Akt-IN-10 against the genetic approach of small interfering RNA (siRNA) knockdown of Akt. The objective is to offer a robust methodology for confirming on-target effects and minimizing the risk of misinterpretation due to off-target activities of small molecule inhibitors. By presenting data from siRNA experiments as a benchmark, this guide equips researchers with the tools to rigorously evaluate the specificity of this compound.
Introduction to Akt Inhibition
The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs fundamental cellular processes including cell survival, proliferation, growth, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of numerous cancers, making Akt a prime target for therapeutic intervention.
This compound is a potent, small molecule inhibitor of Akt. While specific inhibitory concentrations (IC50) for this compound are not widely published in peer-reviewed literature, it is designed to acutely block the kinase activity of Akt.
Akt siRNA offers a complementary, genetics-based approach to diminish Akt's function. By specifically targeting Akt mRNA for degradation, siRNA leads to a reduction in the total protein levels of Akt, thereby preventing its participation in cellular signaling. This method is considered a gold standard for validating the on-target effects of pharmacological inhibitors.
Comparative Efficacy: A Methodological Approach
Direct quantitative comparisons between this compound and Akt siRNA are essential for validating that the observed cellular phenotypes are indeed a consequence of Akt inhibition. Below, we present exemplar quantitative data from studies utilizing Akt siRNA, which can serve as a benchmark for researchers' own experiments with this compound.
Table 1: Effect of Akt Inhibition on Cell Viability
This table summarizes the expected reduction in cell viability following the inhibition of Akt. Researchers should aim to generate parallel data for this compound in their cell line of interest.
| Treatment Group | Cell Line | Assay | Endpoint | Result | Reference |
| Akt1 siRNA | HN5 | MTS | 48 hours | 35.43% reduction in viability | [5] |
| Akt2 siRNA | SAOS-2 | MTT | 48 hours (with Cisplatin) | Significant increase in sensitivity to Cisplatin | [6] |
| Pan-Akt siRNA | A375, HT144, SK-MEL28, WM793, MTG001, MTG004 | Cell Confluency | 5 days | Complete inhibition of proliferation | [7] |
| This compound | User-defined | e.g., MTT, CellTiter-Glo | User-defined | To be determined |
Table 2: Impact of Akt Inhibition on Apoptosis
This table provides an example of how Akt inhibition can influence programmed cell death.
| Treatment Group | Cell Line | Assay | Endpoint | Result | Reference |
| Akt1 siRNA | HN5 | Flow Cytometry | 48 hours | Increased apoptosis | [5] |
| Akt2 siRNA | SAOS-2 | DAPI Staining, ELISA | 48 hours (with Cisplatin) | Increased nuclear fragmentation and apoptosis rate | [6] |
| Pan-Akt siRNA | A375 | Cell Death Assay | 22-24 hours | Increased cell death | [7] |
| This compound | User-defined | e.g., Annexin V/PI, Caspase-Glo | User-defined | To be determined |
Table 3: Downstream Signaling Effects of Akt Inhibition
This table illustrates the expected modulation of key downstream targets of Akt. Western blotting is the standard method for this analysis.
| Treatment Group | Cell Line | Downstream Target | Result | Reference |
| Akt siRNA | U251 | p-Akt (S473) | 85% decrease | [8] |
| Akt siRNA | PTEN -/- MEFs | p-GSK3β | Decrease | [9] |
| Akt siRNA | C6 | p-Akt (S473), p-GSK3β (S9) | Decrease | [9] |
| This compound | User-defined | p-Akt, p-GSK3β, p-mTOR, p-S6K | To be determined |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are provided below.
Protocol 1: siRNA-Mediated Knockdown of Akt
This protocol outlines the steps for transiently silencing Akt expression using siRNA.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute Akt-specific siRNA and a non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free media.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free media.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Media Change: Replace the transfection medium with complete growth medium.
-
Analysis: Harvest cells for analysis (e.g., Western blot, viability assay) 48-72 hours post-transfection.
Protocol 2: Western Blot Analysis of Akt and Downstream Targets
This protocol describes the procedure for assessing protein expression and phosphorylation status.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), phospho-GSK3β (Ser9), phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometric analysis of the bands can be performed to quantify changes in protein levels.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of Akt inhibition on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or transfect with Akt siRNA as described above. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Mandatory Visualizations
Akt Signaling Pathway
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Akt1 and Jak1 siRNA based silencing effects on the proliferation and apoptosis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown of Akt Sensitizes Osteosarcoma Cells to Apoptosis Induced by Cisplatin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Sum is Greater Than the Parts: A Guide to the Synergistic Effects of Akt Inhibition in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when combining Akt inhibitors with other anti-cancer agents. We delve into the experimental data, outlining the protocols used to demonstrate these synergies and visualizing the complex biological pathways and experimental designs.
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is one of the most common alterations in human cancers, making Akt a prime target for therapeutic intervention.[3][4] While Akt inhibitors have shown promise, their efficacy can be enhanced, and resistance mechanisms potentially overcome, when used in combination with other drugs. This guide assesses the synergistic potential of Akt inhibitors, using well-characterized compounds such as capivasertib (AZD5363) and MK-2206 as representative examples, in combination with other targeted therapies and conventional chemotherapy.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a major intracellular signaling cascade that promotes cell proliferation and survival.[5] Its dysregulation is implicated in a variety of human diseases, including cancer.[6] Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to generate PIP3.[7] PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1 and mTORC2.[7] Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell growth, proliferation, and survival.[7]
Synergistic Combinations with Akt Inhibitors: A Data-Driven Comparison
The efficacy of Akt inhibitors can be significantly enhanced through combination therapy. The following tables summarize the synergistic effects observed in preclinical studies, quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
Combination with mTOR Inhibitors
Dual blockade of the PI3K/Akt/mTOR pathway at different nodes is a rational approach to overcome feedback loops and enhance anti-tumor activity.
| Cell Line | Akt Inhibitor | mTOR Inhibitor | Combination Index (CI) | Reference |
| J82 (Bladder Cancer) | AZD5363 | AZD2014 | Synergistic | [9] |
| J82 (Bladder Cancer) | AZD5363 | BEZ235 (dual PI3K/mTOR) | Synergistic | [9] |
| WU-BC4 (Basal-like Breast Cancer Xenograft) | MK-2206 | MK-8669 | Synergistic in vivo | [10] |
| WU-BC5 (Basal-like Breast Cancer Xenograft) | MK-2206 | MK-8669 | Synergistic in vivo | [10] |
| Follicular Lymphoma (Xenograft) | Miransertib | Sirolimus | Synergistic in vivo | [11] |
| Diffuse Large B-cell Lymphoma (Xenograft) | Miransertib | Sirolimus | Synergistic in vivo | [11] |
| Primary Effusion Lymphoma (Xenograft) | Miransertib | Sirolimus | Synergistic in vivo | [11] |
Combination with Receptor Tyrosine Kinase (RTK) Inhibitors
Targeting upstream activators of the Akt pathway, such as EGFR and FGFR, in conjunction with direct Akt inhibition can lead to a more profound and durable response.
| Cell Line | Akt Inhibitor | RTK Inhibitor | Combination Index (CI) at ED50 | Reference |
| NCI-H441 (NSCLC) | MK-2206 | Erlotinib (EGFR) | 0.43 | [12] |
| A431 (Epidermoid) | MK-2206 | Erlotinib (EGFR) | 0.58 | [12] |
| NCI-H1975 (NSCLC) | MK-2206 | Erlotinib (EGFR) | 0.69 | [12] |
| Calu-3 (NSCLC) | MK-2206 | Lapatinib (EGFR/HER2) | 0.51 | [12] |
| MGH-U3 (Bladder Cancer Xenograft) | AZD5363 | AZD4547 (FGFR) | Tumor Regression in vivo | [4] |
Combination with Endocrine Therapies
In hormone receptor-positive breast cancers, crosstalk between the ER and PI3K/Akt pathways is a known mechanism of resistance. Co-targeting these pathways has shown significant synergistic activity.
| Cell Line | Akt Inhibitor | Endocrine Therapy | Combination Index (CI) | Reference |
| MCF7 (ER+ Breast Cancer) | AZD5363 | Fulvestrant | Synergistic (CI < 1) | [13] |
| MCF7-LTED (ER+ Breast Cancer) | AZD5363 | Fulvestrant | Synergistic (CI < 1) | [13] |
| TamR (Tamoxifen-Resistant ER+ Breast Cancer) | AZD5363 | Fulvestrant | Synergistic (CI < 1) | [13] |
| MCF7 (ER+ Breast Cancer) | AZD5363 | 4-OHT (Tamoxifen) | Synergistic (CI < 1) | [13] |
Combination with Chemotherapeutic Agents
Akt inhibitors can sensitize cancer cells to the cytotoxic effects of traditional chemotherapy by preventing the pro-survival signals that are often upregulated in response to DNA damage.
| Cell Line | Akt Inhibitor | Chemotherapy | Combination Index (CI) | Reference |
| Ovarian & Endometrial Cancer Lines | AZD5363 | Doxorubicin | Synergistic | [14][15] |
| NCI-H460 (Lung Cancer) | MK-2206 | Doxorubicin, Camptothecin, Gemcitabine, 5-FU, Docetaxel, Carboplatin | Synergistic | [16] |
| A2780 (Ovarian Cancer) | MK-2206 | Doxorubicin, Camptothecin, Gemcitabine, 5-FU, Docetaxel, Carboplatin | Synergistic | [16] |
| Glioblastoma Spheroids | MK-2206 | Temozolomide | Synergistic (CI < 0.35) | [2] |
Experimental Protocols
In Vitro Synergy Assessment
The determination of synergistic, additive, or antagonistic effects of drug combinations is crucial. The Combination Index (CI) method by Chou and Talalay is a widely accepted approach.[8]
1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each drug individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).[17]
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
2. Calculation of Combination Index (CI):
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and for the combination.
-
The CI is calculated using the following formula for a two-drug combination at 50% inhibition: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of cells, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of cells.[18]
-
Software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots (Fraction affected vs. CI) and isobolograms.[8]
In Vivo Xenograft Studies
To validate in vitro findings, the synergistic effects of drug combinations are often tested in animal models.
1. Tumor Implantation:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Administration:
-
Mice are randomized into treatment groups: vehicle control, single agent 1, single agent 2, and combination therapy.
-
Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[19]
3. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The formula for tumor volume is typically (Length x Width²)/2.
4. Endpoint Analysis:
-
At the end of the study, tumors are excised for further analysis (e.g., Western blot for pathway modulation, immunohistochemistry for proliferation and apoptosis markers).
-
Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to determine the significance of the combination therapy compared to single agents.
Conclusion
The data strongly support the rationale for combining Akt inhibitors with other targeted agents and conventional chemotherapy. Synergistic interactions have been consistently observed across a range of cancer types and drug classes. The dual blockade of key signaling pathways, such as the PI3K/Akt/mTOR and RTK pathways, appears to be a particularly effective strategy. Furthermore, the ability of Akt inhibitors to sensitize cancer cells to chemotherapy holds significant promise for improving patient outcomes. The experimental protocols and data analysis methods outlined in this guide provide a framework for the continued investigation and development of novel, synergistic combination therapies centered around Akt inhibition.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combined targeting of mTOR and AKT is an effective strategy for basal-like breast cancer in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug synergy assays [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Combined Targeting of mTOR and AKT is an Effective Strategy for Basal-like Breast Cancer in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Next-Generation Akt Inhibition: A Comparative Analysis of Akt-IN-10 Against First-Generation Inhibitors
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs fundamental cellular processes including cell survival, growth, proliferation, and metabolism.[1][2][3] Dysregulation of this pathway is a common hallmark of various human cancers, making Akt a prime therapeutic target.[4][5][6] First-generation Akt inhibitors, broadly classified as ATP-competitive and allosteric inhibitors, have paved the way for targeted cancer therapies. This guide provides a comparative analysis of a novel inhibitor, Akt-IN-10, against well-established first-generation Akt inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals.
While extensive data is available for first-generation inhibitors such as the ATP-competitive inhibitors ipatasertib and capivasertib, and the allosteric inhibitor MK-2206, specific preclinical data for "this compound" is not publicly available at this time. Therefore, this guide will focus on a detailed comparison of these three prominent first-generation inhibitors, establishing a benchmark against which emerging inhibitors like this compound can be evaluated.
The Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by a multitude of upstream signals, including growth factors and hormones.[7][8] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[7] Activated Akt then phosphorylates a wide array of downstream substrates, modulating their activity to orchestrate various cellular responses.[1][7]
Figure 1: Simplified diagram of the PI3K/Akt signaling pathway.
Performance Comparison of First-Generation Akt Inhibitors
The efficacy of Akt inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50) against the three Akt isoforms (Akt1, Akt2, and Akt3) and their selectivity over other kinases.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Key Selectivity Notes |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8[9] | >600-fold selectivity over PKA.[5] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 7-8 | 7-8[7][10] | Potently inhibits all Akt isoforms.[10] Also shows activity against P70S6K and PKA.[10] |
| MK-2206 | Allosteric | 5-8 | 12 | 65[1][2][8] | Highly selective; no inhibitory activity observed against a panel of 250 other protein kinases.[2][8] |
Experimental Protocols
Standardized assays are crucial for the accurate assessment and comparison of inhibitor performance. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.
Figure 2: General workflow for an in vitro kinase assay.
Methodology:
-
Assay Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, BSA, and DTT.[11]
-
Inhibitor Preparation: Serially dilute the test inhibitor (e.g., this compound, ipatasertib, capivasertib, MK-2206) to a range of concentrations.
-
Kinase Reaction: In a microplate, combine the purified Akt isoform (Akt1, Akt2, or Akt3), the diluted inhibitor, and a fixed concentration of ATP.[11][12]
-
Initiation and Incubation: Initiate the kinase reaction by adding a specific peptide substrate (e.g., a GSK3-derived peptide).[2] Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays (e.g., ADP-Glo™).[2][11]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis
Western blotting is employed to assess the inhibition of Akt signaling within a cellular context by measuring the phosphorylation status of Akt and its downstream targets.
Figure 3: Standard workflow for Western blot analysis of Akt signaling.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., those with known PIK3CA mutations or PTEN loss) and treat with various concentrations of the Akt inhibitor for a specified time.[13][14]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Immunoblotting:
-
Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[17]
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473 and Thr308), total Akt, and phosphorylated downstream targets (e.g., p-GSK3β, p-S6).[15][18]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The provided data on first-generation Akt inhibitors—ipatasertib, capivasertib, and MK-2206—establishes a robust framework for evaluating the next generation of therapeutics targeting the PI3K/Akt pathway. While information on this compound is currently limited, the methodologies and comparative data presented here offer a clear roadmap for its future characterization. Key benchmarks for new inhibitors will include potent and selective inhibition of all three Akt isoforms, favorable pharmacokinetic properties, and demonstrable efficacy in preclinical models with defined genetic backgrounds. The ultimate goal remains the development of highly effective and well-tolerated Akt inhibitors for the treatment of cancer and other diseases driven by aberrant Akt signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MK 2206 dihydrochloride | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.jp [promega.jp]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Akt-IN-10: An Orthogonal Comparison Guide
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[1] This pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism, making Akt a prime therapeutic target in oncology. Akt-IN-10 is a novel, potent, and selective ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). This guide provides a comprehensive overview of orthogonal experimental methods to rigorously validate the mechanism of action of this compound, comparing its performance with other well-characterized Akt inhibitors.
Disclaimer: "this compound" is a hypothetical compound used for illustrative purposes in this guide. The experimental data presented are representative values based on published literature for similar ATP-competitive Akt inhibitors.
Orthogonal Methods for Validating this compound's Mechanism of Action
A multi-faceted approach employing a combination of biochemical, cellular, and in vivo assays is essential to unequivocally confirm the on-target activity and mechanism of action of this compound.
Biochemical Assays: Direct Target Engagement and Potency
Biochemical assays are fundamental for determining the direct interaction of an inhibitor with its purified target protein and quantifying its inhibitory potency.
a) In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Akt isoforms.
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine purified recombinant human Akt1, Akt2, or Akt3 enzyme with a specific peptide substrate (e.g., a GSK3α-derived peptide) and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (typically from 1 nM to 10 µM) to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
ELISA-based: Utilize a phospho-specific antibody that recognizes the phosphorylated substrate.[2]
-
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.[3]
-
Fluorescence-based (e.g., Sox peptide): Use a fluorogenic peptide substrate that emits a signal upon phosphorylation.[4]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
b) Kinase Selectivity Profiling
To assess the specificity of this compound, it is crucial to screen it against a broad panel of other kinases.
Experimental Protocol:
-
Kinase Panel: Submit this compound to a commercial service or perform in-house assays against a large panel of purified human kinases (e.g., >250 kinases) at a fixed concentration (e.g., 1 µM).
-
Activity Measurement: Measure the percentage of inhibition for each kinase.
-
Follow-up: For any kinases that show significant inhibition (e.g., >50%), perform full IC50 determinations to quantify the potency of off-target effects.
Quantitative Data Summary: Biochemical Assays
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | PKA Ki (µM) | ROCK1 Ki (µM) |
| This compound (Hypothetical) | 2 | 15 | 10 | >10 | >10 |
| AZD5363 | 2 | 13 | 9 | 0.36 | 0.012 |
| MK-2206 (Allosteric) | 5 | 12 | 8 | >10 | >10 |
| A-443654 | 0.16 (Ki) | N/A | N/A | 0.0064 (Ki) | N/A |
Data for AZD5363, MK-2206, and A-443654 are representative values from published literature.[5][6]
Cellular Assays: Target Engagement and Downstream Signaling in a Biological Context
Cellular assays are critical to confirm that the inhibitor can access its target within a cell and elicit the expected biological response.
a) Western Blot Analysis of Downstream Substrate Phosphorylation
This is a cornerstone assay to demonstrate on-target activity in a cellular context by measuring the phosphorylation status of known Akt substrates.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., BT474, LNCaP) and treat with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β (Ser9), phospho-PRAS40 (Thr246), and a loading control (e.g., β-actin or GAPDH).[7][8][9][10]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
b) Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells. It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble Akt remaining in the supernatant at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Akt as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
c) Cell Proliferation/Viability Assay
This assay assesses the functional consequence of Akt inhibition on cell growth and survival.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Treatment: Treat the cells with a dilution series of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Quantify cell viability using a colorimetric (e.g., MTS, MTT) or fluorescence-based (e.g., CellTiter-Glo®) assay.
-
Data Analysis: Determine the GI50 (concentration that causes 50% growth inhibition) from the dose-response curve.
Quantitative Data Summary: Cellular Assays
| Inhibitor | Cell Line | p-GSK3β IC50 (nM) | Proliferation GI50 (µM) |
| This compound (Hypothetical) | BT474 | 50 | 0.5 |
| AZD5363 | BT474 | ~100 | ~0.3 |
| MK-2206 (Allosteric) | BT474 | ~150 | ~0.8 |
| Ipatasertib | BT474 | ~80 | ~0.4 |
Data for other inhibitors are representative values from published literature.[6][11]
In Vivo Assays: Pharmacodynamics and Anti-Tumor Efficacy
In vivo studies are essential to evaluate the pharmacodynamic (PD) effects and anti-tumor efficacy of this compound in a whole-organism setting.
a) Pharmacodynamic (PD) Studies
PD studies assess the extent and duration of target inhibition in tumor tissue following drug administration.
Experimental Protocol:
-
Xenograft Model: Establish tumor xenografts in immunocompromised mice using a suitable cancer cell line (e.g., BT474).
-
Drug Administration: Administer a single dose of this compound to the tumor-bearing mice.
-
Tissue Collection: At various time points post-dose, collect tumor and plasma samples.
-
Analysis:
-
Western Blot: Analyze tumor lysates for the phosphorylation status of Akt substrates (e.g., p-GSK3β) as described in the cellular assay section.
-
LC-MS/MS: Determine the concentration of this compound in the plasma and tumor tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[12]
-
b) Tumor Growth Inhibition (Efficacy) Studies
These studies evaluate the ability of this compound to inhibit tumor growth over a sustained period.
Experimental Protocol:
-
Xenograft Model: Establish tumor xenografts as in the PD study.
-
Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer this compound daily or on another optimized schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.
Quantitative Data Summary: In Vivo Assays
| Inhibitor | Xenograft Model | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) |
| This compound (Hypothetical) | BT474 | 50 | ~70 |
| AZD5363 | BT474 | 100 (b.i.d.) | ~80 |
| MK-2206 (Allosteric) | LNCaP | 200 (weekly) | ~100 |
| Ipatasertib | KPL-4 (PIK3CA mutant) | 100 | ~90 |
Data for other inhibitors are representative values from published literature.[12][13]
Visualizing the Validation Workflow and Signaling Pathway
Diagram 1: The PI3K/Akt Signaling Pathway and the Mechanism of this compound
Caption: PI3K/Akt signaling and the inhibitory action of this compound.
Diagram 2: Orthogonal Workflow for Validating this compound
Caption: A multi-step orthogonal workflow for validating Akt inhibitor mechanism.
Conclusion
The validation of a targeted inhibitor's mechanism of action requires a rigorous and multi-pronged approach. By employing a suite of orthogonal methods, from direct biochemical assays to complex in vivo models, researchers can build a comprehensive and compelling data package for a novel agent like this compound. This guide outlines a robust strategy to confirm its identity as a potent and selective ATP-competitive inhibitor of the Akt signaling pathway. The presented experimental protocols and comparative data tables serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the objective evaluation of new therapeutic candidates.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. promega.jp [promega.jp]
- 4. assayquant.com [assayquant.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of Akt-IN-10 and capivasertib in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent inhibitors of the serine/threonine kinase Akt: Akt-IN-10 and capivasertib. The information is intended to assist researchers in selecting the appropriate tool compound for their studies of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers.
Overview of Inhibitors
Capivasertib (AZD5363) is a well-characterized, potent, and selective ATP-competitive pan-Akt inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3). It has been extensively investigated in preclinical and clinical studies for its anti-cancer properties.
This compound is described as a potent inhibitor of Akt.[1][2][3][4][5] Information regarding its specific mechanism of action and detailed quantitative data on its inhibitory activity are primarily found within patent literature, suggesting it is a newer research compound.[1][3][4][5]
Quantitative Performance Data
| Parameter | This compound | Capivasertib (AZD5363) |
| Target(s) | Akt | Pan-Akt (Akt1, Akt2, Akt3) |
| Mechanism of Action | Potent Akt inhibitor[1][2][3][4][5] | ATP-competitive pan-Akt inhibitor |
| IC50 (Akt1) | Data not publicly available | ~3 nM |
| IC50 (Akt2) | Data not publicly available | ~8 nM |
| IC50 (Akt3) | Data not publicly available | ~8 nM |
| Kinase Selectivity | Data not publicly available in peer-reviewed literature | High selectivity for Akt isoforms over other kinases |
PI3K/Akt Signaling Pathway and Inhibition
The PI3K/Akt pathway is a crucial signaling cascade that regulates a multitude of cellular processes. Both this compound and capivasertib exert their effects by inhibiting Akt, a central node in this pathway.
Figure 1: Simplified PI3K/Akt signaling pathway showing the point of inhibition by this compound and capivasertib.
Experimental Protocols
To facilitate the direct comparison of this compound and capivasertib in your own laboratory setting, detailed protocols for key in vitro experiments are provided below.
Kinase Activity Assay
This assay directly measures the ability of the inhibitors to block the enzymatic activity of purified Akt isoforms.
Materials:
-
Purified recombinant Akt1, Akt2, and Akt3 enzymes
-
GSK-3 fusion protein (as substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
This compound and capivasertib
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and capivasertib in kinase buffer.
-
In a multi-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent, which correlates with kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast, prostate cancer cells)
-
Complete cell culture medium
-
This compound and capivasertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or capivasertib for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blotting for Akt Signaling
This technique is used to determine the effect of the inhibitors on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell line
-
This compound and capivasertib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, total GSK3β, etc.
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Akt-IN-10
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed procedures for the proper disposal of Akt-IN-10, a substance that requires careful management due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not located, this document leverages the SDS for the closely related compound, AKT-IN-11, and incorporates general best practices for hazardous chemical waste disposal.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Hazard Identification and Safety Precautions
Based on the available data for the related compound AKT-IN-11, this compound should be handled as a substance that is:
-
Harmful if swallowed.
-
Very toxic to aquatic life with long-lasting effects. [1]
Due to these potential hazards, the following personal protective equipment (PPE) should be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[1]
Step-by-Step Disposal Procedure
The primary goal of the disposal procedure is to prevent environmental contamination and ensure the safety of all personnel.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, vials), and rinsate from cleaning contaminated glassware, in a designated and compatible hazardous waste container.[2]
-
The container must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[2]
Step 2: Labeling the Waste Container
Proper labeling is crucial for safe storage and disposal. The label on the hazardous waste container must include:
-
The full chemical name: "this compound".
-
The concentration and physical state of the waste.
-
A clear indication of the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[3]
-
The date when the waste was first added to the container (accumulation start date).[3]
-
The name and contact information of the generating researcher or lab.[3]
Step 3: Storage of Hazardous Waste
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[2]
-
Store away from incompatible materials, such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is critical to prevent the release of this toxic substance into the aquatic environment.[1]
-
Follow all instructions provided by the EHS office for the final disposal procedure.
Emergency Procedures
In the event of a spill or exposure, follow these first-aid measures and immediately report the incident to your supervisor and EHS office.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[1] |
Experimental Workflow for Disposal
Below is a logical workflow for the proper management and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Akt-IN-10
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Akt-IN-10, a potent AKT inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE. For tasks with a higher risk of exposure, such as handling bulk quantities or cleaning spills, enhanced protection is necessary.
| Task Category | Required Personal Protective Equipment (PPE) |
| Routine Handling | Chemical-resistant gloves (Nitrile recommended), Laboratory coat, Safety glasses with side shields |
| (e.g., weighing, dissolving) | |
| High-Risk Operations | Double gloves (Nitrile), Impervious disposable gown, Chemical splash goggles, Face shield |
| (e.g., bulk handling, spill cleanup) | |
| Emergency Situations | As per high-risk operations, plus a NIOSH-approved respirator with an appropriate cartridge |
| (e.g., significant spill or aerosolization) |
Operational Plan: A Step-by-Step Protocol for Safe Handling
To minimize exposure and ensure the integrity of your research, a stringent operational protocol is essential. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Experimental Protocols
Receiving and Verification:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product and concentration match the order specifications.
-
Log the compound in your chemical inventory system.
Preparation of a Designated Work Area:
-
All handling of this compound powder should be performed in a certified chemical fume hood or a powder containment hood.
-
Ensure a chemical spill kit is readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
Weighing and Dilution:
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated, clean spatulas and weighing boats.
-
Carefully weigh the required amount of this compound. Avoid creating dust.
-
To dissolve, add the solvent to the vial containing the inhibitor. Cap and vortex until fully dissolved.
Storage:
-
Short-term (working solution): Store at 2-8°C for up to one week.
-
Long-term (stock solution): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste is considered hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, bench paper, weighing boats, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Collect all unused solutions and solvent rinses in a separate, clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible chemical waste streams.
-
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment.
-
Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste down the drain or in the regular trash.
By adhering to these safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapies while prioritizing a secure laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
